PI4KIII beta inhibitor 3
描述
属性
IUPAC Name |
4-(5-amino-2-pyridin-3-yl-[1,3]thiazolo[5,4-d]pyrimidin-7-yl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8OS/c1-14-4-6-16(7-5-14)25-22(31)30-11-9-29(10-12-30)18-17-20(28-21(23)27-18)32-19(26-17)15-3-2-8-24-13-15/h2-8,13H,9-12H2,1H3,(H,25,31)(H2,23,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTRKIJAGTTXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C4C(=NC(=N3)N)SC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677344 | |
| Record name | 4-[5-Amino-2-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-7-yl]-N-(4-methylphenyl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245319-54-3 | |
| Record name | 4-[5-Amino-2-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-7-yl]-N-(4-methylphenyl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth exploration of the molecular mechanisms underpinning the function of Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) and its inhibitors. It details the enzyme's role in critical cellular signaling pathways, its hijacking by pathogens, its involvement in oncogenesis, and the consequences of its pharmacological inhibition. The guide includes summaries of quantitative data on various inhibitors and detailed protocols for key experimental assays.
Introduction to PI4KIIIβ: A Key Cellular Lipid Kinase
Phosphatidylinositol 4-kinases (PI4Ks) are a family of enzymes that catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a crucial phosphoinositide that serves as a key signaling molecule and a precursor for the synthesis of other important signaling lipids like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[2][3]
The PI4K family is divided into two types, II and III, with Type III further comprising alpha (PI4KIIIα) and beta (PI4KIIIβ) isoforms.[1][4] PI4KIIIβ is primarily a soluble enzyme located at the Golgi apparatus and trans-Golgi network (TGN), where it is responsible for a major pool of cellular PI4P.[2][5][6] This localized production of PI4P is essential for regulating the structural integrity of the Golgi and for mediating vesicular trafficking to and from this organelle.[4][6][7] Beyond its role in the Golgi, PI4KIIIβ is involved in a variety of cellular functions, including cell shape regulation, migration, focal adhesion disassembly, and the activation of signaling pathways like the Akt pathway.[5][8][9]
The Core Mechanism of Action of PI4KIIIβ Inhibitors
The fundamental mechanism of action for PI4KIIIβ inhibitors is the direct competitive inhibition of the enzyme's kinase activity.[1] Crystallographic studies have revealed that these small molecule inhibitors occupy the binding site for the adenine (B156593) ring of ATP, the enzyme's phosphate (B84403) donor.[10] By blocking the ATP-binding pocket, inhibitors prevent the transfer of a phosphate group from ATP to phosphatidylinositol, thereby halting the production of PI4P.[1][10] This reduction in cellular PI4P levels is the primary event that disrupts all downstream processes reliant on PI4KIIIβ activity.[1]
Caption: PI4KIIIβ inhibitors competitively bind to the ATP pocket, blocking PI4P synthesis.
Pathophysiological Roles and Therapeutic Applications
The essential functions of PI4KIIIβ in cellular processes make it a critical host factor for various pathologies, rendering it an attractive therapeutic target.
Antiviral Activity
A significant body of research has established PI4KIIIβ as a crucial host dependency factor for the replication of numerous positive-sense single-stranded RNA viruses, including enteroviruses (rhinovirus, poliovirus, coxsackievirus), coronaviruses (SARS-CoV), and Flaviviridae (Hepatitis C virus).[7][10][11][12][13] These viruses hijack the host cell's PI4KIIIβ to generate PI4P-enriched membranes, which are then remodeled into replication organelles (ROs) or "viral factories".[6][11][12][14] These ROs provide a scaffold that concentrates viral proteins, RNA, and cellular factors, creating an optimal environment for efficient viral replication while shielding the virus from host immune surveillance.
PI4KIIIβ inhibitors disrupt this process by depleting the pool of PI4P at the sites of replication.[12] The lack of PI4P prevents the formation and maintenance of the specialized membrane structures required for the viral replication machinery, thereby potently inhibiting viral proliferation.[7][11] This host-targeting mechanism offers the advantage of broad-spectrum activity against multiple viruses and a higher barrier to the development of drug resistance compared to drugs that target viral proteins.[13][15]
Caption: PI4KIIIβ inhibitors block viral replication by preventing PI4P-rich organelle formation.
Anticancer Activity
Aberrant signaling through the PI3K/Akt pathway is a hallmark of many cancers, promoting cell survival, proliferation, and growth.[1][9] PI4KIIIβ has been identified as an activator of this pathway.[9] Overexpression of PI4KIIIβ in breast cancer cells leads to increased Akt phosphorylation and activation in a manner dependent on PI(3,4,5)P₃ production.[9] Interestingly, this activation can be independent of PI4KIIIβ's kinase activity and may involve its interaction with the small GTPase Rab11a, which regulates endosomal recycling.[9][16]
Nevertheless, several potent PI4KIIIβ inhibitors have demonstrated significant antitumor activity by inhibiting the PI3K/Akt axis.[17] For example, "PI4KIII beta inhibitor 5" induces apoptosis, G2/M phase cell cycle arrest, and autophagy in cancer cells by suppressing this pathway.[17] This suggests that while kinase-independent functions exist, the kinase activity is also a viable target for cancer therapy, particularly in tumors where PI4KIIIβ is overexpressed.[9][17]
Caption: PI4KIIIβ can activate the pro-survival Akt pathway, a process blocked by its inhibitors.
Quantitative Data on PI4KIIIβ Inhibitors
The development of PI4KIIIβ inhibitors has yielded numerous compounds with varying potency and selectivity. The tables below summarize key quantitative data for several representative inhibitors.
Table 1: In Vitro Kinase Inhibitory Potency (IC₅₀)
| Compound | PI4KIIIβ IC₅₀ (nM) | PI4KIIIα IC₅₀ (nM) | Selectivity (α vs β) | Other Kinase Activity | Reference(s) |
|---|---|---|---|---|---|
| PI4KIII beta inhibitor 5 | 19 | - | - | Inhibits PI3K/AKT axis | [4][17] |
| 7f (KR-27370) | 16 | >10,000 | >625x | - | [14] |
| PIK-93 | 19 | - | - | PI3Kγ (16 nM), PI3Kα (39 nM) | [9][18][19] |
| BF738735 | 5.7 | 1,700 | ~300x | - | [18] |
| UCB9608 | 11 | - | - | Selective | [18][19] |
| BQR695 | ~90 | - | - | - | [7][19] |
| PI4KIIIbeta-IN-10 | 3.6 | Weak inhibition | - | Weak inhibition of PI3KC2γ, PI3Kα |[19] |
Table 2: Antiviral Activity (EC₅₀) and Cytotoxicity (CC₅₀)
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
|---|---|---|---|---|---|---|
| 7f | hRV-B14 | H1HeLa | 0.008 | >37 | >4638 | [14] |
| 7f | hRV-A16 | H1HeLa | 0.0068 | >21.2 | >3116 | [14] |
| 7f | EV-A71 | - | - | - | - | [14] |
| Enviroxime | EV71 | RD | ~0.1 (0.5 µg/ml used) | - | - | [20] |
| PIK-93 | EV71 | RD | ~0.25 | - | - | [20] |
| N373 | EV-A71 | - | <1.0 | - | - |[12] |
Key Experimental Protocols
Verifying the mechanism of action of PI4KIIIβ inhibitors requires a combination of in vitro biochemical assays, cell-based functional assays, and advanced imaging techniques.
In Vitro Kinase Activity Assay (Adapta™ TR-FRET Assay)
This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI4KIIIβ. The assay quantifies the amount of ADP produced during the kinase reaction.
-
Principle: A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay that detects ADP. The kinase reaction is performed, then stopped. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are added. In the absence of ADP from the kinase reaction, the tracer binds the antibody, resulting in a high FRET signal. ADP produced by the kinase competes with the tracer, reducing the FRET signal.
-
Materials:
-
Purified recombinant PI4KIIIβ enzyme.
-
Adapta™ Eu-labeled Antibody.
-
Adapta™ Tracer.
-
PI:PS Lipid Kinase Substrate.
-
ATP.
-
Kinase Buffer.
-
Test inhibitor compounds.
-
384-well assay plates.
-
TR-FRET compatible plate reader.
-
-
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to a 4x final concentration.
-
Reaction Setup: To triplicate wells of a 384-well plate, add 2.5 µL of the 4x inhibitor solution.
-
Kinase Addition: Add 2.5 µL of 4x PI4KIIIβ enzyme solution to each well.
-
Reaction Initiation: Start the reaction by adding 5 µL of a 2x solution of substrate (PI:PS) and ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 5 µL of a solution containing EDTA, Eu-labeled anti-ADP antibody, and the Alexa Fluor® 647 ADP tracer.
-
Equilibration: Incubate for at least 30 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the acceptor (Alexa Fluor® 647) and donor (Europium) wavelengths.
-
Analysis: Calculate the emission ratio and plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[21]
-
Caption: Standard workflow for determining inhibitor IC₅₀ using a TR-FRET based kinase assay.
PI4P Visualization in Live Cells Using Biosensors
This protocol allows for the direct visualization of the effect of inhibitors on the cellular localization and abundance of PI4P.
-
Principle: Cells are transfected with a plasmid encoding a fluorescently-tagged PI4P-binding domain. Common biosensors include the PH domain of FAPP1 (GFP-FAPP1) or the P4M domain from a Legionella protein (GFP-P4M), which specifically bind to PI4P.[5] In untreated cells, fluorescence localizes primarily to the Golgi. Treatment with a PI4KIIIβ inhibitor causes a rapid redistribution of the fluorescent signal from the Golgi to the cytoplasm, indicating a depletion of the Golgi PI4P pool.[9]
-
Materials:
-
Cell line (e.g., NIH3T3, BT549, HeLa).
-
Plasmid DNA for a PI4P biosensor (e.g., pEGFP-FAPP1-PH).
-
Transfection reagent (e.g., Lipofectamine).
-
Glass-bottom imaging dishes.
-
Live-cell imaging confocal microscope with environmental chamber (37°C, 5% CO₂).
-
Test inhibitor and vehicle control (DMSO).
-
-
Methodology:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes 24 hours prior to transfection.
-
Transfection: Transfect cells with the PI4P biosensor plasmid according to the manufacturer's protocol. Allow 18-24 hours for protein expression.
-
Imaging Setup: Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate.
-
Baseline Imaging: Identify a transfected cell showing clear Golgi localization of the fluorescent biosensor. Acquire a series of baseline images.
-
Inhibitor Addition: Carefully add the PI4KIIIβ inhibitor (or DMSO control) to the imaging medium at the desired final concentration.
-
Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 1-2 minutes) for up to 60 minutes to capture the dynamics of biosensor redistribution.
-
Analysis: Analyze the image series to observe the change in fluorescence intensity at the Golgi versus the cytoplasm over time. Quantify the loss of Golgi-localized signal.[9]
-
Antiviral Cytopathic Effect (CPE) Assay
This cell-based assay is used to determine the 50% effective concentration (EC₅₀) of a compound, which is the concentration that inhibits viral-induced cell death by 50%.
-
Principle: Many viruses cause visible damage and death to host cells, a phenomenon known as the cytopathic effect (CPE). The assay measures the ability of a compound to protect cells from CPE. Cell viability is typically quantified using a colorimetric or fluorometric reagent (e.g., MTS, resazurin).
-
Materials:
-
Susceptible host cell line (e.g., H1HeLa for rhinovirus).
-
Virus stock with a known titer.
-
96-well cell culture plates.
-
Cell culture medium.
-
Test inhibitor compounds.
-
Cell viability assay reagent (e.g., CellTiter 96 AQueous One Solution).
-
Plate reader.
-
-
Methodology:
-
Cell Seeding: Seed host cells into a 96-well plate and grow to ~90% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Treatment and Infection: Remove the old medium from the cells. Add the compound dilutions to the wells. Subsequently, add a standardized amount of virus to achieve near-complete CPE in untreated wells within 2-3 days. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Incubation: Incubate the plate at the optimal temperature for viral replication (e.g., 33-37°C) for 48-72 hours, until ~100% CPE is observed in the "virus only" control wells.
-
Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence on a plate reader.
-
Analysis: Normalize the data with the "cells only" control as 100% viability and the "virus only" control as 0% viability. Plot the percentage of CPE inhibition against the log of the compound concentration and fit to a dose-response curve to calculate the EC₅₀. A parallel assay without virus is run to determine the 50% cytotoxic concentration (CC₅₀).[15]
-
Conclusion and Future Directions
PI4KIIIβ inhibitors represent a compelling class of therapeutic agents with a well-defined mechanism of action. By directly blocking the production of PI4P, they effectively disrupt cellular processes that are fundamental to both viral replication and cancer cell signaling. The host-targeting antiviral strategy is particularly promising for developing broad-spectrum therapeutics that are less susceptible to viral resistance. In oncology, their ability to modulate the PI3K/Akt pathway provides a clear rationale for their development.
Future research will likely focus on improving the selectivity and pharmacokinetic properties of these inhibitors to minimize potential off-target effects and toxicity.[22] Given the kinase-independent roles of PI4KIIIβ, further investigation is needed to fully understand the complete cellular impact of these inhibitors. Combination therapies, pairing PI4KIIIβ inhibitors with direct-acting antivirals or other anticancer agents, may also offer synergistic benefits and represent a promising avenue for future clinical development.
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. jneurosci.org [jneurosci.org]
- 3. PI4KIIIβ Activity Regulates Lateral Root Formation Driven by Endocytic Trafficking to the Vacuole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Novel capsid binder and PI4KIIIbeta inhibitors for EV-A71 replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI4KB phosphatidylinositol 4-kinase beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. journals.asm.org [journals.asm.org]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. Unveiling the Plasmodium inositol (pyro)phosphate pathway: Highlighting inositol polyphosphate multikinase as a novel therapeutic target for malaria | PLOS One [journals.plos.org]
An In-depth Technical Guide to the PI4KIII Beta Signaling Pathway and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in cellular signaling, catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This lipid second messenger plays a pivotal role in the regulation of membrane trafficking, organelle identity, and the recruitment of various effector proteins. The essential functions of PI4KIIIβ have brought it to the forefront of research, particularly in the contexts of viral infections and cancer. Numerous viruses, including enteroviruses and rhinoviruses, hijack the host cell's PI4KIIIβ to create PI4P-enriched replication organelles, making it a prime target for broad-spectrum antiviral therapies. Furthermore, emerging evidence implicates PI4KIIIβ in cancer progression through its influence on critical signaling cascades such as the PI3K/Akt pathway. This guide provides a comprehensive overview of the PI4KIIIβ signaling pathway, the mechanism of its inhibitors, quantitative data on their efficacy, and detailed experimental protocols for their study.
The PI4KIII Beta Signaling Pathway: A Central Regulator of Cellular Processes
PI4KIIIβ is a key enzyme that phosphorylates the 4'-hydroxyl group of the inositol (B14025) ring of phosphatidylinositol (PI), leading to the formation of phosphatidylinositol 4-phosphate (PI4P).[1][2][3][4] This seemingly simple reaction has profound consequences for cellular function, as PI4P acts as a critical lipid second messenger, primarily at the Golgi apparatus, where PI4KIIIβ is predominantly localized.[2]
The primary mechanism by which PI4P exerts its effects is through the recruitment of a diverse array of effector proteins containing PI4P-binding domains, such as the Pleckstrin Homology (PH) domain. These interactions are central to several key cellular processes:
-
Viral Replication: A significant body of research has established PI4KIIIβ as a crucial host factor for the replication of a wide range of RNA viruses, including enteroviruses, rhinoviruses, and poliovirus.[3][5][6] These viruses subvert the host's PI4KIIIβ to generate PI4P-rich membranous structures that serve as replication organelles.[6] This enrichment of PI4P facilitates the recruitment of other viral and host factors necessary for the assembly of the viral replication machinery.[6]
-
Membrane Trafficking and Cytokinesis: PI4KIIIβ plays a vital, kinase-independent role in membrane trafficking events through its interaction with the small GTPase Rab11a.[2][7] This interaction is essential for processes such as cytokinesis, the final stage of cell division.[2] The PI4KIIIβ-Rab11a complex helps coordinate the delivery of new membrane to the cleavage furrow, ensuring the successful separation of daughter cells.[2]
-
Lipid Transport: PI4KIIIβ-generated PI4P is instrumental in the non-vesicular transport of lipids between organelles. This is exemplified by its roles in:
-
Ceramide Transport: PI4KIIIβ is a key regulator of the transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus, a critical step in the synthesis of sphingomyelin.[8] This process is mediated by the ceramide transfer protein (CERT), which contains a PH domain that binds to PI4P at the Golgi, facilitating the transfer of ceramide.[8]
-
Cholesterol Transport: The PI4P generated by PI4KIIIβ recruits oxysterol-binding protein (OSBP) to the ER-Golgi membrane contact sites.[6][9] OSBP then facilitates the transport of cholesterol from the ER to the Golgi in exchange for PI4P.[6]
-
-
Cancer Signaling: Aberrant PI4KIIIβ activity has been implicated in the progression of certain cancers, notably breast cancer.[10] PI4KIIIβ can activate the pro-survival PI3K/Akt signaling pathway.[10] Interestingly, this activation can occur through both kinase-dependent and -independent mechanisms, the latter involving the interaction with Rab11a to promote endosomal trafficking and signaling.[10]
Mechanism of Action of PI4KIII Beta Inhibitors
PI4KIIIβ inhibitors are small molecules designed to specifically block the catalytic activity of the enzyme. By binding to the ATP-binding pocket of PI4KIIIβ, these inhibitors prevent the phosphorylation of PI to PI4P.[3][5] The resulting depletion of PI4P disrupts the downstream signaling pathways that rely on this lipid second messenger.
The primary consequence of PI4KIIIβ inhibition, particularly in the context of viral infections, is the disruption of the formation of viral replication organelles.[3][5] Without the PI4P-rich environment, the recruitment of essential viral and host proteins to the replication sites is impaired, leading to a potent block in viral replication.[3][5] This mechanism of action is the basis for the development of broad-spectrum antiviral agents targeting PI4KIIIβ. In the context of cancer, PI4KIIIβ inhibitors can attenuate the PI3K/Akt signaling pathway, potentially leading to decreased cell proliferation and survival.[10]
Quantitative Data on PI4KIII Beta Inhibitors
The potency and selectivity of PI4KIIIβ inhibitors are critical parameters for their development as therapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several key PI4KIIIβ inhibitors against PI4KIIIβ and other related kinases.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| BF738735 | PI4KIIIβ | 5.7 | [3][5][9] |
| PI4KIIIα | 1700 | [3][5][9][11] | |
| PIK-93 | PI4KIIIβ | 19 | [1] |
| PI3Kα | 39 | [1] | |
| PI3Kβ | 590 | [1] | |
| PI3Kγ | 16 | [1] | |
| PI3Kδ | 120 | [1] |
Experimental Protocols
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based assay to measure the kinase activity of PI4KIIIβ and the inhibitory effect of compounds.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
PI:PS lipid kinase substrate (e.g., from Promega)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
PI4KIIIβ inhibitor of interest (e.g., BF738735)
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PI4KIIIβ inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.
-
Thaw the PI:PS substrate and prepare a working solution in Kinase Reaction Buffer.
-
Prepare a solution of PI4KIIIβ enzyme in Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the ATP solution at the desired concentration (e.g., 10 µM) in Kinase Reaction Buffer.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[12][13][14]
-
-
Kinase Reaction:
-
To each well of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).
-
Add 2 µL of the PI4KIIIβ enzyme solution to each well.
-
Add 2 µL of the PI:PS substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assay: Antiviral Cytopathic Effect (CPE) Inhibition Assay
This protocol outlines a method to assess the antiviral activity of PI4KIIIβ inhibitors by measuring the inhibition of virus-induced cell death.[15][16][17][18][19]
Materials:
-
Susceptible host cell line (e.g., HeLa or Vero cells)
-
Enterovirus or Rhinovirus stock
-
PI4KIIIβ inhibitor of interest
-
Cell culture medium (e.g., DMEM supplemented with 2% FBS)
-
96-well cell culture plates
-
Neutral Red solution
-
Destaining solution (50% ethanol, 1% acetic acid in water)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the PI4KIIIβ inhibitor in cell culture medium.
-
Remove the growth medium from the cell plate and add the diluted inhibitor to the appropriate wells. Include wells with medium only (cell control) and medium with DMSO (vehicle control).
-
-
Virus Infection:
-
Dilute the virus stock in cell culture medium to a multiplicity of infection (MOI) that will cause approximately 80-90% CPE within 48-72 hours.
-
Add the diluted virus to all wells except the cell control wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for virus replication (e.g., 37°C) for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
-
CPE Quantification with Neutral Red:
-
Remove the medium from the wells and add 100 µL of Neutral Red solution to each well.
-
Incubate for 2-3 hours to allow the viable cells to take up the dye.
-
Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destaining solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the cell control and virus control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 (50% effective concentration).
-
In parallel, perform a cytotoxicity assay without the virus to determine the CC50 (50% cytotoxic concentration) of the inhibitor.
-
Cell-Based Assay: PI4P Immunofluorescence Staining
This protocol describes a method to visualize and quantify the levels of PI4P in cells treated with a PI4KIIIβ inhibitor.[20][21][22]
Materials:
-
Cells of interest grown on glass coverslips
-
PI4KIIIβ inhibitor of interest
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% saponin)
-
Blocking buffer (e.g., PBS with 5% goat serum and 0.1% saponin)
-
Primary antibody against PI4P (e.g., mouse anti-PI4P IgM)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgM-Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat the cells grown on coverslips with the PI4KIIIβ inhibitor at the desired concentration and for the desired time. Include a vehicle-treated control.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.
-
-
Antibody Staining:
-
Incubate the cells with the primary anti-PI4P antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS containing 0.1% saponin.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% saponin.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the PI4P staining in the Golgi region (identified by morphology or co-staining with a Golgi marker) using image analysis software.
-
Compare the PI4P levels between inhibitor-treated and control cells.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI4KIIIβ Signaling Pathway.
Caption: ADP-Glo™ Kinase Assay Workflow.
Caption: CPE Inhibition Assay Workflow.
Conclusion
The PI4KIIIβ signaling pathway is a complex and multifaceted system with profound implications for human health and disease. Its essential role in viral replication has made it a highly attractive target for the development of broad-spectrum antiviral drugs. Furthermore, its emerging connection to cancer signaling opens up new avenues for therapeutic intervention. The development of potent and selective PI4KIIIβ inhibitors, coupled with robust experimental methodologies, will be instrumental in further dissecting the intricacies of this pathway and translating this knowledge into effective clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to navigate this exciting and rapidly evolving field.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BF738735 | PI4K | Antiviral | TargetMol [targetmol.com]
- 4. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phosphatidylinositol-4 kinase III beta and oxysterol-binding protein accumulate unesterified cholesterol on poliovirus-induced membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol 4-kinase IIIbeta regulates the transport of ceramide between the endoplasmic reticulum and Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI4KIIIβ Inhibitor, BF738735 | 1436383-95-7 [sigmaaldrich.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imaging of Intracellular and Plasma Membrane Pools of PI(4,5)P2 and PI4P in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Multifaceted Role of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ): A Technical Guide
Executive Summary: Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) is a crucial lipid kinase that catalyzes the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid and a precursor for other important phosphoinositides. Primarily localized to the Golgi apparatus, PI4KIIIβ is a central regulator of membrane trafficking, cell migration, and signal transduction. Beyond its catalytic activity, it functions as a scaffold, interacting with key regulatory proteins like the small GTPase Rab11a. Its fundamental roles in cellular homeostasis are underscored by its hijacking by numerous RNA viruses and parasites for their replication, and its dysregulation in diseases such as cancer. This makes PI4KIIIβ a significant area of research and a promising target for novel therapeutic interventions.
Introduction to Phosphatidylinositol 4-Kinases
The mammalian phosphatidylinositol 4-kinase (PI4K) family comprises four enzymes responsible for phosphorylating the D4 position of the inositol (B14025) ring of phosphatidylinositol (PI) to produce PI4P.[1] These enzymes are categorized into two types: Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ).[1] PI4KIIIβ, the focus of this guide, is a Type III kinase that is structurally and evolutionarily related to the well-studied phosphatidylinositol 3-kinases (PI3Ks).[2] It is essential for generating the PI4P pool at the Golgi complex, which is critical for the organelle's structure and function.[3][4]
Molecular Structure and Functional Domains
PI4KIIIβ is a soluble protein with a distinct multi-domain architecture that dictates its activity, localization, and protein-protein interactions.[5][6]
-
N-Terminal Region: This proline-rich region is largely unstructured and contains a binding site for the Golgi adaptor protein ACBD3, which is crucial for its recruitment and function in specific contexts, including viral replication.[5][7]
-
Central Helical Domain: This domain is responsible for the kinase-independent interaction with the small GTPase Rab11a, a key regulator of endosomal recycling.[3][5]
-
Kinase Domain: Located at the C-terminus, this domain contains the ATP-binding site and the catalytic machinery for phosphorylating PI.[3][5] It is composed of an N-lobe and a C-lobe, with the active site situated in the cleft between them.[3] A disordered loop within this domain contains a binding site for 14-3-3 proteins, which stabilize the enzyme in its active conformation following phosphorylation by Protein Kinase D (PKD).[5][6]
Core Functions and Signaling Pathways
PI4KIIIβ's functions are diverse, stemming from both its catalytic activity and its role as a protein scaffold.
Catalytic Function: PI4P Synthesis
The canonical function of PI4KIIIβ is the ATP-dependent phosphorylation of PI to generate PI4P.[8][9] This PI4P pool, particularly at the Golgi, acts as a docking site for effector proteins containing PI4P-binding domains (e.g., PH, FAPP), thereby regulating membrane trafficking and lipid transport.[3][6] PI4P is also a critical precursor for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂) and phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P₃), lipids with vital roles in signal transduction.[1][2]
Regulation of Cell Migration and Adhesion
PI4KIIIβ is a key regulator of cell motility.[8][9] Studies have shown that the loss of PI4KIIIβ expression leads to decreased cell migration, altered cell shape, and an increased number of focal adhesions (FAs).[8][9] During migration, PI4P-containing vesicles are transported to the cell's leading edge, where they tether to and fuse with FAs. This fusion event is associated with FA disassembly, a critical step for cell movement.[8] This regulatory role is dependent on the kinase activity of PI4KIIIβ but appears to be independent of its interaction with Rab11a.[8]
References
- 1. Mammalian phosphatidylinositol 4-kinases as modulators of membrane trafficking and lipid signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI4KIIIβ-Mediated Phosphoinositides Metabolism Regulates Function of the VTA Dopaminergic Neurons and Depression-Like Behavior | Journal of Neuroscience [jneurosci.org]
- 3. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of phosphatidylinositol 4-kinase III beta (PI4KB) regulation and their role in human disease [dspace.library.uvic.ca]
- 5. PI4KB - Wikipedia [en.wikipedia.org]
- 6. uochb.cz [uochb.cz]
- 7. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) in Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell lipid kinase, has emerged as a critical proviral factor for the replication of a broad range of positive-strand RNA viruses. These viruses, including significant human pathogens from the Picornaviridae, Flaviviridae, and Coronaviridae families, hijack PI4KIIIβ to remodel intracellular membranes, creating specialized microenvironments known as replication organelles. These organelles, enriched in the PI4KIIIβ product phosphatidylinositol 4-phosphate (PI4P), are essential for viral RNA synthesis. The dependency of multiple viruses on this host factor has positioned PI4KIIIβ as a promising target for the development of broad-spectrum antiviral therapies. This technical guide provides an in-depth overview of the role of PI4KIIIβ in viral replication, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular pathways involved.
The Role of PI4KIIIβ in the Viral Life Cycle
PI4KIIIβ is a cellular enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide involved in regulating membrane trafficking and signaling, primarily at the Golgi apparatus.[1][2][3] Many positive-strand RNA viruses have evolved sophisticated mechanisms to subvert this host kinase to facilitate their replication.
The central function of PI4KIIIβ in viral replication is the generation of PI4P-enriched membranes that serve as scaffolds for the assembly of viral replication complexes.[2][4] This process is initiated by the recruitment of PI4KIIIβ to specific intracellular membranes by viral proteins. The localized accumulation of PI4P then alters the membrane composition and recruits other host and viral factors necessary for RNA synthesis. For instance, the enteroviral RNA polymerase 3Dpol has been shown to preferentially bind to PI4P lipids.[5]
Viral Hijacking of PI4KIIIβ: Diverse Recruitment Strategies
Viruses employ distinct strategies to recruit PI4KIIIβ to their sites of replication.
-
Enteroviruses (e.g., Poliovirus, Coxsackievirus, Rhinovirus): The non-structural protein 3A plays a pivotal role in recruiting PI4KIIIβ.[6][7] This recruitment can be mediated through interactions with host adaptor proteins like acyl-coenzyme A binding domain containing 3 (ACBD3) and the guanine (B1146940) nucleotide exchange factor GBF1, which in turn regulates the small GTPase Arf1.[6][8][9][10] However, for some enteroviruses like coxsackievirus B3 and human rhinovirus, PI4KIIIβ recruitment by 3A appears to be independent of GBF1 and ACBD3.[6][7]
-
Hepatitis C Virus (HCV): While PI4KIIIα is considered the primary PI4K isoform hijacked by HCV non-structural protein 5A (NS5A), PI4KIIIβ has also been implicated in the replication of certain HCV genotypes.[11][12][13][14] NS5A does not appear to directly interact with PI4KIIIβ.[12]
-
Coronaviruses (e.g., SARS-CoV): PI4KIIIβ has been shown to be involved in the entry of SARS-CoV.[5] Silencing of PI4KIIIβ inhibits viral entry at a stage after virus binding and internalization but before fusion with late endosomes.[5] More recent studies have also implicated PI4KIIIβ in the replication of common human coronaviruses, where its activity is regulated by protein kinase D (PKD).[1]
Quantitative Analysis of PI4KIIIβ's Role in Viral Replication
The critical role of PI4KIIIβ in viral replication is underscored by quantitative data from studies involving genetic knockdown and pharmacological inhibition.
Table 1: Effect of PI4KIIIβ siRNA Knockdown on Viral Replication
| Virus | Cell Line | siRNA Target | Reduction in Viral Replication | Reference |
| Aichi Virus | Vero | PI4KB | ~99% reduction in luciferase activity | [15] |
| Poliovirus | HeLa | PI4KIIIβ | Significant reduction in replicon growth | [10] |
| Aichi Virus | HeLa | PI4KIIIβ | Significant reduction in replicon growth | [10] |
| Human Rhinovirus (HRV) | - | PI4KB | Reduction in HRV replication | [16] |
| SARS-CoV | - | PI4KIIIβ | Strong inhibition of Spike-mediated entry | [5] |
Table 2: Antiviral Activity of PI4KIIIβ Inhibitors
| Compound | Virus | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |
| Compound 1 | Coxsackievirus B3 (CVB3) | - | IC50: 5.7 nM (PI4KIIIβ) | - | ~300-fold selectivity over PI4KIIIα | [17] |
| Compound 2 | Coxsackievirus B3 (CVB3) | - | IC50: 91 nM (PI4KIIIβ) | - | High selectivity for PI4KIIIβ | [17] |
| Aminothiazole Series | Human Rhinovirus (HRV) | - | Good correlation with PI4KIIIβ inhibition | - | - | [16] |
| Bithiazole derivatives | hRV2, hRV14 | - | Low micromolar | - | - | [18] |
| BQR695 | HCoV-OC43, HCoV-NL63, HCoV-229E | Vero-E6 | Significant reduction in replication | Non-toxic concentrations | - | [1] |
| CRT0066101 (PKD inhibitor affecting PI4KIIIβ) | HCoV-OC43, HCoV-NL63, HCoV-229E | Vero-E6 | Significant reduction at 3 µM | > 3 µM | - | [1] |
Signaling Pathways and Experimental Workflows
Viral Recruitment of PI4KIIIβ
Experimental Workflow for Studying PI4KIIIβ Inhibition
Detailed Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature and provide a comprehensive guide for key experiments.
siRNA-Mediated Knockdown of PI4KIIIβ
This protocol describes the transient silencing of PI4KIIIβ expression in cultured cells to assess its impact on viral replication.
Materials:
-
Target cells (e.g., HeLa, Vero)
-
siRNA targeting PI4KIIIβ and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for Western blotting or RT-qPCR for knockdown validation
-
Virus stock
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Knockdown Validation: After incubation, harvest a subset of cells to validate PI4KIIIβ knockdown by Western blotting or RT-qPCR.
-
Viral Infection: Infect the remaining PI4KIIIβ-depleted and control cells with the virus of interest at a specific multiplicity of infection (MOI).
-
Analysis: At desired time points post-infection, harvest cell lysates or supernatants to quantify viral replication via RT-qPCR, plaque assay, or TCID50 assay.
Immunofluorescence Staining for PI4P
This protocol allows for the visualization of PI4P distribution within cells, which is expected to be altered during viral infection.[19]
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
50 mM NH4Cl in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-PI4P antibody (e.g., from Echelon Biosciences)
-
Secondary antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Preparation: Seed and infect cells on coverslips as required for the experiment.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Quenching: Wash three times with PBS and incubate with 50 mM NH4Cl in PBS for 10 minutes to quench free aldehyde groups.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-PI4P primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and stain nuclei with DAPI or Hoechst for 5 minutes.
-
Mounting and Imaging: Wash twice with PBS, mount the coverslips on microscope slides using mounting medium, and image using a fluorescence or confocal microscope.
In Vitro PI4KIIIβ Kinase Assay
This assay measures the enzymatic activity of PI4KIIIβ and can be used to determine the IC50 of inhibitory compounds.[17][20][21]
Materials:
-
Recombinant PI4KIIIβ enzyme
-
PI substrate (e.g., PI liposomes)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP or unlabeled ATP
-
Test compounds
-
EDTA to stop the reaction
-
Method for detecting PI4P production (e.g., thin-layer chromatography for radiolabeled product, or an ELISA-based assay like the PI4-Kinase Activity Assay from Echelon Biosciences)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, PI substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant PI4KIIIβ to the reaction mixture.
-
Initiation: Start the reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding EDTA.
-
Detection:
-
Radiolabeled method: Extract the lipids and separate them by thin-layer chromatography. Visualize the radiolabeled PI4P by autoradiography and quantify using a phosphorimager.
-
ELISA method: Follow the manufacturer's protocol for the PI4-Kinase Activity Assay kit to quantify the amount of PI4P produced.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using a suitable software.
Viral RNA Quantification by RT-qPCR
This protocol is used to quantify the amount of viral RNA in infected cells or supernatants as a measure of viral replication.[22][23][24][25][26]
Materials:
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
One-step RT-qPCR kit (e.g., TaqMan Fast Virus 1-Step Master Mix)
-
Primers and probe specific for the viral genome
-
RT-qPCR instrument
-
Viral RNA standard for absolute quantification (optional)
Procedure:
-
RNA Extraction: Extract viral RNA from cell lysates or supernatants according to the manufacturer's protocol of the RNA extraction kit.
-
RT-qPCR Reaction Setup: a. Prepare a master mix containing the one-step RT-qPCR mix, specific primers, and probe. b. Add the extracted RNA to the master mix in a qPCR plate. Include a no-template control and, if available, a standard curve of known RNA concentrations.
-
RT-qPCR Program: Run the following program on an RT-qPCR instrument:
-
Reverse Transcription: 50-55°C for 10-30 minutes.
-
Initial Denaturation: 95°C for 3-10 minutes.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Relative quantification can be performed using the ΔΔCt method, or absolute quantification can be determined from the standard curve.
Determination of EC50 and CC50
These values are crucial for evaluating the efficacy and toxicity of antiviral compounds.[16][27][28][29][30][31]
EC50 (50% Effective Concentration) Determination:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Infect the cells with the virus at a specific MOI.
-
Immediately after infection, add the serially diluted compound to the wells.
-
Incubate for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Measure the extent of viral replication in each well using a suitable method, such as a cytopathic effect (CPE) reduction assay, a reporter virus assay, or by quantifying viral RNA via RT-qPCR.
-
Plot the percentage of inhibition of viral replication against the compound concentration and calculate the EC50 value.
CC50 (50% Cytotoxic Concentration) Determination:
-
Seed cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compound to the wells (without virus).
-
Incubate for the same duration as the EC50 assay.
-
Measure cell viability using a colorimetric assay such as MTT, XTT, or a luminescent assay like CellTiter-Glo.
-
Plot the percentage of cell viability against the compound concentration and calculate the CC50 value.
Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window for the compound.
Conclusion
PI4KIIIβ is a pivotal host factor that is exploited by a multitude of RNA viruses for the construction of their replication organelles. The kinase's essential role in generating a PI4P-rich environment for viral RNA synthesis has made it a compelling target for the development of broad-spectrum antiviral drugs. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in virology and drug discovery to further investigate the intricate virus-host interactions involving PI4KIIIβ and to advance the development of novel antiviral strategies targeting this key cellular enzyme. The continued exploration of the molecular mechanisms governing PI4KIIIβ's function in viral replication will undoubtedly unveil new avenues for therapeutic intervention against a wide array of viral diseases.
References
- 1. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 4-kinases: hostages harnessed to build panviral replication platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Enterovirus 3A Facilitates Viral Replication by Promoting Phosphatidylinositol 4-Kinase IIIβ–ACBD3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The 3A Protein from Multiple Picornaviruses Utilizes the Golgi Adaptor Protein ACBD3 To Recruit PI4KIIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. Hepatitis C virus stimulates the phosphatidylinositol 4-kinase III alpha-dependent phosphatidylinositol 4-phosphate production that is essential for its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The lipid kinase phosphatidylinositol-4 kinase III alpha regulates the phosphorylation status of hepatitis C virus NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ACBD3-mediated recruitment of PI4KB to picornavirus RNA replication sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. usiena-air.unisi.it [usiena-air.unisi.it]
- 19. researchgate.net [researchgate.net]
- 20. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 21. Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimized protocol for a quantitative SARS-CoV-2 duplex RT-qPCR assay with internal human sample sufficiency control - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mcgill.ca [mcgill.ca]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 30. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 31. labinsights.nl [labinsights.nl]
The Central Role of PI4KIIIβ in RNA Virus Replication: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a crucial host cell lipid kinase that has emerged as a key factor in the replication of a broad range of positive-strand RNA viruses. By catalyzing the synthesis of phosphatidylinositol 4-phosphate (PI4P), PI4KIIIβ plays a pivotal role in the formation of viral replication organelles—specialized intracellular membrane structures that provide a scaffold for viral RNA synthesis. The dependence of numerous pathogenic viruses on this host enzyme makes PI4KIIIβ an attractive target for the development of broad-spectrum antiviral therapies. This technical guide provides an in-depth overview of the role of PI4KIIIβ in RNA virus replication, detailed experimental protocols for its study, and a summary of quantitative data on its inhibition.
The Mechanism of PI4KIIIβ in the Viral Life Cycle
PI4KIIIβ is a member of the phosphatidylinositol 4-kinase family, which phosphorylates phosphatidylinositol (PI) to generate PI4P. In uninfected cells, PI4KIIIβ is primarily localized to the Golgi apparatus, where it is involved in regulating membrane trafficking.[1][2] Many RNA viruses have evolved mechanisms to hijack PI4KIIIβ and recruit it to their sites of replication. This recruitment leads to the accumulation of PI4P on these nascent viral replication organelles, which is essential for the assembly and function of the viral replication machinery.[1][3]
The recruitment of PI4KIIIβ is often mediated by the interaction of viral non-structural proteins with host cell factors. For many enteroviruses, the viral protein 3A plays a central role in this process.[4][5] The precise mechanism of recruitment is an area of active research, with evidence pointing to the involvement of host adaptor proteins such as acyl-coenzyme A binding domain containing 3 (ACBD3) and potentially the guanine (B1146940) nucleotide exchange factor GBF1 and the small GTPase Arf1.[5][6][7] For Hepatitis C virus (HCV), the non-structural protein 5A (NS5A) has been shown to interact with and activate PI4KIIIα, a related kinase, to generate PI4P-rich membranes.[8][9][10][11][12]
The enrichment of PI4P at replication organelles is thought to contribute to viral replication in several ways:
-
Recruitment of Viral and Host Factors: PI4P can act as a lipid-based signaling molecule, recruiting other proteins containing PI4P-binding domains. This may include the viral RNA-dependent RNA polymerase and other host factors necessary for replication.[4][5]
-
Membrane Curvature and Organization: The accumulation of PI4P can alter the physical properties of membranes, promoting the curvature and budding required to form the vesicular structures of the replication organelles.
-
Lipid Homeostasis: The PI4P-rich environment can facilitate the transport of other lipids, such as cholesterol, to the replication organelles, further contributing to their specialized composition.[4]
Quantitative Data on PI4KIIIβ Inhibition
The essential role of PI4KIIIβ in viral replication has made it a compelling target for antiviral drug development. A number of small molecule inhibitors have been identified that show potent antiviral activity against a range of RNA viruses. The following tables summarize the in vitro efficacy of several PI4KIIIβ inhibitors.
| Inhibitor | Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 1 | Coxsackievirus B3 (CVB3) | BGM | 77 | 65 | >844 | [13] |
| Poliovirus 1 | HeLa R19 | 4 | 11 | >2750 | [13] | |
| Rhinovirus 14 | HeLa R19 | 71 | 11 | >155 | [13] | |
| T-00127-HEV1 | Poliovirus 1 (pseudovirus) | RD | 770 | >125 | >162 | [14] |
| Enterovirus 71 | RD | 730 | >125 | >171 | [14] | |
| PIK93 | Poliovirus 1 (pseudovirus) | RD | 140 | >10 | >71 | [14] |
| Bithiazole Cmpd 4a | Human Rhinovirus 2 (hRV2) | HeLa | 1300 | >50 | >38 | [15] |
| Human Rhinovirus 14 (hRV14) | HeLa | 1200 | >50 | >42 | [15] | |
| Zika Virus (ZIKV) | Vero | 1200 | >50 | >42 | [15] | |
| SARS-CoV-2 | Vero E6 | 1800 | >50 | >28 | [15] | |
| BF738735 | Human Rhinovirus 2 (hRV2) | HeLa | 1100 | >50 | >45 | [15] |
| Human Rhinovirus 14 (hRV14) | HeLa | 1100 | >50 | >45 | [15] | |
| Zika Virus (ZIKV) | Vero | 1100 | >50 | >45 | [15] | |
| SARS-CoV-2 | Vero E6 | 1300 | >50 | >38 | [15] |
Key Experimental Protocols
Studying the role of PI4KIIIβ in viral replication involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
siRNA-Mediated Knockdown of PI4KIIIβ
This protocol describes how to specifically reduce the expression of PI4KIIIβ in cultured cells to assess its impact on viral replication.
Materials:
-
Human cell line susceptible to the virus of interest (e.g., HeLa, Huh-7, MRC-5)
-
siRNA targeting human PI4KB (and non-targeting control siRNA)
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Virus stock
-
Reagents for quantifying viral replication (e.g., qPCR primers, antibodies for Western blot or immunofluorescence)
-
Reagents for assessing cell viability (e.g., CellTiter-Glo)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 24-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 10 pmol of siRNA (PI4KB-targeting or non-targeting control) into 50 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 100 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and 400 µL of complete growth medium. Gently rock the plate to mix.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for protein knockdown.
-
Confirmation of Knockdown: Harvest a subset of cells to confirm PI4KIIIβ knockdown by Western blot or qPCR.
-
Viral Infection:
-
Aspirate the medium from the remaining wells and infect the cells with the virus at a known multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium.
-
-
Analysis of Viral Replication: At various time points post-infection (e.g., 24, 48, 72 hours), harvest the cells and/or supernatant.
-
Quantify viral RNA levels by RT-qPCR.
-
Quantify viral protein levels by Western blot.
-
Determine viral titers by plaque assay or TCID50.
-
-
Cell Viability Assay: In parallel, assess the viability of uninfected cells treated with the siRNAs to ensure the observed effects on viral replication are not due to cytotoxicity.
In Vitro PI4KIIIβ Kinase Assay
This protocol measures the enzymatic activity of PI4KIIIβ and can be used to screen for inhibitors.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid kinase substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Adapta™ Universal Kinase Assay Kit (or similar non-radioactive method)
-
P81 phosphocellulose paper (for radioactive assay)
-
Phosphoric acid (for washing)
-
Scintillation counter
Procedure (Radioactive Method):
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
Kinase buffer
-
PI:PS substrate (e.g., 100 µM final concentration)
-
Test compound or DMSO vehicle control
-
Recombinant PI4KIIIβ enzyme (e.g., 50 ng)
-
-
Initiate Reaction: Start the reaction by adding [γ-32P]ATP (e.g., 10 µM final concentration, specific activity ~500 cpm/pmol).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding 80 µL of 1 M HCl.
-
Lipid Extraction: Add 160 µL of chloroform:methanol (1:1). Vortex and centrifuge to separate the phases.
-
Spotting: Spot the lower organic phase onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 1% phosphoric acid.
-
Quantification: Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of PI4KIIIβ activity for each test compound compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Note: Non-radioactive kinase assays, such as the Adapta™ assay, are also widely used and measure ADP formation as an indicator of kinase activity.
Immunofluorescence Staining for PI4P and Viral Proteins
This protocol allows for the visualization of PI4P accumulation and its colocalization with viral proteins at replication organelles.
Materials:
-
Cells grown on glass coverslips
-
Virus stock
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Mouse anti-dsRNA (a marker for viral replication)
-
Rabbit anti-PI4P
-
Antibody against a specific viral protein (e.g., 3A or NS5A)
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Alexa Fluor 594-conjugated goat anti-rabbit IgG
-
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding and Infection: Seed cells on glass coverslips in a 24-well plate. The next day, infect the cells with the virus.
-
Fixation: At the desired time point post-infection, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the samples using a confocal microscope. Analyze the colocalization of PI4P with viral proteins and dsRNA.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding the role of PI4KIIIβ. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Another hijack! Some enteroviruses co‐opt the c10orf76/PI4KB complex for their own good | EMBO Reports [link.springer.com]
- 3. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recruitment of PI4KIIIβ to Coxsackievirus B3 Replication Organelles Is Independent of ACBD3, GBF1, and Arf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recruitment of PI4KIIIβ to the Golgi by ACBD3 is dependent on an upstream pathway of a SNARE complex and golgins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recruitment and activation of a lipid kinase by hepatitis C virus NS5A is essential for integrity of the membranous replication compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Lipid Kinase Phosphatidylinositol-4 Kinase III Alpha Regulates the Phosphorylation Status of Hepatitis C Virus NS5A | PLOS Pathogens [journals.plos.org]
- 9. Recruitment and activation of a lipid kinase by hepatitis C virus NS5A is essential for integrity of the membranous replication compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Regulatory Role of Phospholipids in Hepatitis C Virus Replication and Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
The Immunosuppressive Potential of PI4KIII Beta Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is emerging as a critical regulator of immune cell function, positioning it as a promising therapeutic target for a range of immunological disorders. This enzyme, responsible for the synthesis of the signaling lipid phosphatidylinositol 4-phosphate (PI4P), plays a pivotal role in the T-cell activation cascade. Inhibition of PI4KIIIβ has demonstrated potent immunosuppressive effects, including the attenuation of T-cell proliferation and cytokine production. This technical guide provides an in-depth overview of the mechanism of action of PI4KIIIβ inhibitors, with a focus on "PI4KIII beta inhibitor 3," presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways. The information contained herein is intended to support further research and drug development efforts in the field of immunomodulation.
Introduction
The adaptive immune response is a tightly regulated process, with T-cell activation being a central event. The T-cell receptor (TCR) signaling cascade, initiated by antigen presentation, leads to a series of intracellular events culminating in T-cell proliferation, differentiation, and the secretion of immunomodulatory cytokines. Dysregulation of this pathway can lead to autoimmune diseases, chronic inflammation, and organ transplant rejection.
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) has been identified as a key upstream regulator of TCR signaling. By producing PI4P, PI4KIIIβ contributes to the pool of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial substrate for phospholipase C gamma 1 (PLCγ1). The activation of PLCγ1 is a critical juncture in T-cell activation, leading to the generation of second messengers that drive downstream signaling pathways. Consequently, inhibition of PI4KIIIβ presents a strategic approach to dampen excessive T-cell responses.
This guide focuses on the immunosuppressive properties of PI4KIIIβ inhibitors, with a particular emphasis on the compound identified as "this compound" (CAS: 1245319-54-3). We will explore its in vitro and in vivo efficacy, provide detailed methodologies for assessing its activity, and illustrate its mechanism of action within the broader context of immune cell signaling.
Quantitative Data on this compound and Other Selective Inhibitors
The immunosuppressive activity of PI4KIIIβ inhibitors has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data for "this compound" and another well-characterized, potent, and selective PI4KIIIβ inhibitor, UCB9608, for comparative purposes.
Table 1: In Vitro Immunosuppressive Activity of this compound [1]
| Assay | Description | IC50 (nM) |
| PI4KIIIβ Inhibition | Direct enzymatic inhibition of PI4KIIIβ. | 5.7 |
| Mixed Lymphocyte Reaction (MLR) | Measures T-cell proliferation in response to allogeneic stimulation. | 3 |
| IL-2 Secretion | Inhibition of Interleukin-2 secretion from stimulated T-cells. | < 1 |
| IFN-γ Secretion | Inhibition of Interferon-gamma secretion from stimulated T-cells. | < 1 |
Table 2: In Vivo Efficacy of this compound [1]
| Model | Species | Treatment | Key Findings |
| Collagen-Induced Arthritis | Mouse | 40 mg/kg/day | Delayed onset and reduced severity of arthritic symptoms. Reduced anti-collagen type II IgG titre and histological scores. |
| Heart Allograft Survival | Mouse | Not specified | Prolonged graft survival, with some animals showing evidence of induced graft tolerance. |
Table 3: Activity of UCB9608, a Potent and Selective PI4KIIIβ Inhibitor [2][3][4]
| Assay/Model | Description | IC50/Outcome |
| PI4KIIIβ Inhibition | Direct enzymatic inhibition of PI4KIIIβ. | 11 nM |
| Allogeneic Organ Engraftment | In vivo mouse model of organ transplantation. | Significantly prolonged allograft retention. |
Core Signaling Pathway: PI4KIIIβ in T-Cell Activation
The primary mechanism through which PI4KIIIβ inhibition exerts its immunosuppressive effects is by attenuating the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell, a series of phosphorylation events leads to the activation of PLCγ1. PLCγ1 then hydrolyzes PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
PI4KIIIβ plays a crucial upstream role by generating PI4P, a precursor for PIP2 synthesis. By inhibiting PI4KIIIβ, the available pool of PIP2 at the plasma membrane is reduced, thereby limiting the substrate for PLCγ1 and dampening the entire downstream signaling cascade. This leads to reduced activation of key transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB, which are essential for the expression of pro-inflammatory cytokine genes like IL-2 and IFN-γ.
Caption: PI4KIIIβ's role in the T-Cell Receptor (TCR) signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key assays used to evaluate the immunosuppressive activity of PI4KIIIβ inhibitors.
Mixed Lymphocyte Reaction (MLR)
This assay measures the proliferative response of T-cells to allogeneic stimulation, mimicking the initial stages of transplant rejection.
a. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For a one-way MLR, treat the stimulator PBMCs with mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation, followed by three washes.
b. Assay Procedure:
-
Plate the responder PBMCs at a density of 1 x 10^5 cells/well in a 96-well flat-bottom plate.
-
Add the stimulator PBMCs at a 1:1 ratio to the responder cells.
-
Add serial dilutions of the PI4KIIIβ inhibitor or vehicle control to the co-culture.
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
-
On day 5, pulse the cells with 1 µCi of [3H]-thymidine per well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure thymidine (B127349) incorporation using a liquid scintillation counter.
c. Data Analysis:
-
Calculate the mean counts per minute (CPM) for each condition.
-
Determine the percentage of inhibition of proliferation relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) assay.
Intracellular Cytokine Staining
This method allows for the quantification of cytokine production (e.g., IL-2, IFN-γ) at the single-cell level following T-cell stimulation.
a. Cell Stimulation:
-
Isolate PBMCs as described in the MLR protocol.
-
Stimulate 1 x 10^6 PBMCs/mL with a T-cell activator (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 beads) in the presence of serial dilutions of the PI4KIIIβ inhibitor or vehicle control.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of a 6-hour total stimulation period to trap cytokines intracellularly.
b. Staining Procedure:
-
Harvest the cells and wash with PBS.
-
Stain for cell surface markers (e.g., CD3, CD4, CD8) with fluorescently conjugated antibodies for 30 minutes at 4°C.
-
Wash the cells and then fix with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Permeabilize the cells using a saponin-based permeabilization buffer.
-
Add fluorescently conjugated anti-cytokine antibodies (e.g., anti-IL-2, anti-IFN-γ) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer for analysis.
c. Flow Cytometry and Data Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, then on specific T-cell subsets (e.g., CD4+ or CD8+).
-
Quantify the percentage of cytokine-positive cells within each T-cell subset for each inhibitor concentration.
-
Calculate the IC50 value for the inhibition of cytokine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-cell activation is a critical event in the adaptive immune response, governed by a complex intracellular signaling cascade. Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) has emerged as a pivotal upstream regulator in this process. By catalyzing the formation of phosphatidylinositol 4-phosphate (PI4P), PI4KIIIβ controls the supply of phosphatidylinositol 4,5-bisphosphate (PIP2), the essential substrate for Phospholipase Cγ1 (PLCγ1). The activity of PLCγ1 initiates two canonical signaling branches—calcium mobilization and diacylglycerol-mediated pathways—that are indispensable for T-cell activation, proliferation, cytokine secretion, and effector function. This document provides a comprehensive technical overview of the mechanism of PI4KIIIβ in T-cell function, the consequences of its inhibition, and detailed protocols for assessing its role in T-cell biology, serving as a resource for researchers developing novel immunomodulatory therapeutics.
Introduction: PI4KIIIβ as a Linchpin in T-Cell Receptor Signaling
The activation of a T-cell is initiated by the engagement of the T-cell receptor (TCR) with a specific peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC). This event triggers a signaling cascade heavily dependent on lipid second messengers.[1] Key initial steps include the activation of Src family kinases (Lck) and ZAP-70, leading to the phosphorylation of the adapter protein LAT (Linker for Activation of T-cells).[1] Phosphorylated LAT serves as a scaffold to recruit a multi-protein signalosome, which includes the critical enzyme PLCγ1.[1]
PLCγ1's function is to hydrolyze the membrane phospholipid PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] This bifurcation is a crucial control point in T-cell activation.
-
IP3 diffuses into the cytoplasm, triggering the release of Ca²⁺ from the endoplasmic reticulum, which is essential for the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[2][3]
-
DAG remains in the plasma membrane, where it activates Protein Kinase C theta (PKCθ) and RasGRP1, leading to the activation of the AP-1 and NF-κB transcription factor pathways.[1]
These pathways converge to drive the expression of genes vital for T-cell function, including the gene for Interleukin-2 (IL-2), a potent T-cell growth factor.[1]
The enzyme PI4KIIIβ plays a foundational role in this entire process. It is a primary producer of PI4P, which is the direct precursor to PIP2.[1] By maintaining the necessary pool of PIP2 at the plasma membrane, PI4KIIIβ ensures that a robust and sustained signal can be generated upon TCR engagement.[1] Consequently, inhibiting PI4KIIIβ presents a powerful strategy for modulating T-cell responses.
Mechanism of Action of a PI4KIIIβ Inhibitor
A selective PI4KIIIβ inhibitor, such as "PI4KIII beta inhibitor 3" (also known as AZ3), is a small molecule designed to bind to the ATP-binding pocket of the PI4KIIIβ enzyme, preventing the phosphorylation of its substrate, phosphatidylinositol. This direct inhibition depletes the cellular pool of PI4P, which in turn limits the synthesis of PIP2.
The resulting reduction in PIP2 availability at the plasma membrane acts as a bottleneck for TCR signaling. Upon TCR engagement, activated PLCγ1 has an insufficient substrate to hydrolyze, leading to a significant attenuation in the production of IP3 and DAG. The functional consequences are a direct impairment of downstream T-cell functions:
-
Reduced Calcium Flux and NFAT Activation : Insufficient IP3 generation leads to blunted Ca²⁺ mobilization, preventing the sustained calcium signal required for calcineurin to dephosphorylate and activate NFAT.[2][3]
-
Impaired NF-κB and AP-1 Activation : Reduced DAG levels lead to suboptimal activation of PKCθ and RasGRP1, dampening the NF-κB and AP-1 pathways.[1]
-
Suppressed T-Cell Function : The combined impairment of these critical transcription factors results in decreased IL-2 production, reduced T-cell proliferation, and diminished effector cytokine secretion.[1]
Signaling Pathway Diagram
The following diagram illustrates the central position of PI4KIIIβ in the TCR signaling cascade and the site of action for a selective inhibitor.
Quantitative Effects of PI4KIIIβ Inhibition on T-Cell Function
Direct quantitative data on the effects of specific PI4KIIIβ inhibitors on primary T-cell function are emerging. However, studies on closely related phosphoinositide kinases (PI3Ks) and in vivo models provide strong evidence for their immunomodulatory potential.
Table 1: In Vivo Effect of PI4KIIIβ Inhibition on T-Cell Mediated B-Cell Activation
This data demonstrates that inhibiting PI4KIIIβ in a whole-organism setting significantly impairs the adaptive immune response, specifically T-cell help to B-cells for antibody production.
| Parameter | Animal Model | Treatment | Dosage | Result | Reference |
| Antibody Production (Plaque-Forming Cells) | Rat (Sheep Red Blood Cell Immunization) | Selective PI4KIIIβ Inhibitor | 100 mg/kg (4 days) | ~75% reduction in plaque-forming antibody titer per spleen, comparable to Cyclosporine A. |
Table 2: Illustrative Effects of Phosphoinositide Kinase Inhibition on T-Cell Proliferation
Note: This data is from studies on selective PI3K inhibitors, which, like PI4KIIIβ inhibitors, target key nodes in phosphoinositide signaling. This illustrates the expected dose-dependent anti-proliferative effect on T-cells.
| Cell Type | Inhibitor Type | Assay | IC₅₀ / Effect | Reference |
| Human CD4⁺ Tconv (Conventional) | Selective PI3Kδ Inhibitor (IC87114) | Proliferation (CFSE) | > 10 µM (Minimal effect) | |
| Human CD4⁺ Treg (Regulatory) | Selective PI3Kδ Inhibitor (IC87114) | Proliferation (CFSE) | ~1 µM (Potent inhibition) | |
| Human T-cells | Dual PI3K/mTOR Inhibitor (BEZ235) | Proliferation (Stimulated) | ~10 nM |
Table 3: Illustrative Effects of Phosphoinositide Kinase Inhibition on T-Cell Cytokine Production
Note: This data is derived from studies on selective PI3K inhibitors and illustrates the expected dose-dependent suppression of key T-cell cytokines.
| Cell Type | Inhibitor | Cytokine | Concentration | % Inhibition | Reference |
| Murine Th17 Cells | PI3Kδ Inhibitor | IL-17 | 1 µM | ~70% | |
| Human Memory T-cells | PI3K Inhibitor (LY294002) | IL-17 | 5 µg/mL | ~60% | |
| Human Memory T-cells | PI3K Inhibitor (LY294002) | IL-22 | 5 µg/mL | ~80% | |
| Differentiated Th1 Cells | PI3Kδ Inhibitor | IFN-γ | 1 µM | ~50% | |
| Differentiated Th2 Cells | PI3Kδ Inhibitor | IL-4 | 1 µM | ~60% |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the impact of PI4KIIIβ inhibitors on T-cell function.
Protocol 1: T-Cell Proliferation Assay using CFSE Dye Dilution
This assay measures the number of cell divisions a T-cell undergoes following activation.
Workflow Diagram
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Purify primary human CD4⁺ or CD8⁺ T-cells using negative selection magnetic beads.
-
CFSE Labeling: Resuspend purified T-cells at 1x10⁷ cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS). Incubate on ice for 5 minutes.
-
Washing: Wash cells three times with complete RPMI medium to remove excess CFSE.
-
Plating and Stimulation: Resuspend cells at 1x10⁶ cells/mL. Plate 1x10⁵ cells/well in a 96-well U-bottom plate. Add T-cell activation stimuli (e.g., anti-CD3/CD28-coated beads at a 1:1 bead-to-cell ratio or plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).
-
Inhibitor Treatment: Add the PI4KIIIβ inhibitor at desired final concentrations (e.g., a 7-point, 3-fold serial dilution starting from 10 µM). Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Incubation: Culture the plates for 3-4 days at 37°C in a 5% CO₂ incubator.
-
Data Acquisition: Harvest cells and stain with a viability dye (e.g., 7-AAD or Fixable Viability Dye) to exclude dead cells. Acquire data on a flow cytometer, detecting CFSE in the FITC channel.
-
Analysis: Gate on live, single lymphocytes. Proliferation is measured by the sequential halving of CFSE fluorescence intensity. Quantify the percentage of divided cells and the proliferation index using appropriate software (e.g., FlowJo, FCS Express).
Protocol 2: Cytokine Production Assay by Intracellular Staining (ICS)
This assay quantifies cytokine production at the single-cell level.
Workflow Diagram
Methodology:
-
Cell Stimulation: Set up T-cell cultures as described in the proliferation assay (Protocol 1, steps 1, 4, and 5).
-
Inhibitor Treatment: Add the PI4KIIIβ inhibitor and vehicle controls.
-
Incubation: Culture for a total of 6-24 hours. For the final 4-6 hours of culture, add a protein transport inhibitor cocktail (e.g., Brefeldin A and Monensin) to trap cytokines intracellularly.
-
Surface Staining: Harvest cells and wash with FACS buffer (PBS + 2% FBS). Stain with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD8, and a viability dye) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells. Resuspend in a fixation/permeabilization solution (e.g., BD Cytofix/Cytoperm) and incubate for 20 minutes at 4°C.
-
Intracellular Staining: Wash the cells with a permeabilization buffer (e.g., BD Perm/Wash). Resuspend the cell pellet in permeabilization buffer containing fluorescently-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-2, anti-TNF-α). Incubate for 30 minutes at 4°C.
-
Final Wash and Acquisition: Wash cells twice with permeabilization buffer and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on live, single cells, then on the T-cell subset of interest (e.g., CD4⁺). Quantify the percentage of cells positive for the cytokine(s) of interest and their mean fluorescence intensity (MFI).
Protocol 3: Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration immediately following TCR stimulation.
Methodology:
-
Cell Preparation: Prepare Jurkat T-cells or primary T-cells at 1x10⁶ cells/mL in HBSS with calcium and magnesium.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM at 2-4 µM) for 30 minutes at 37°C.
-
Washing: Wash cells twice to remove extracellular dye and resuspend in HBSS.
-
Inhibitor Pre-treatment: Pre-treat cells with the PI4KIIIβ inhibitor or vehicle control for 15-30 minutes at room temperature.
-
Baseline Acquisition: Acquire baseline fluorescence data on a flow cytometer capable of kinetic measurements for approximately 60 seconds.
-
Stimulation: Pause acquisition, add the stimulating agent (e.g., anti-CD3 antibody), and immediately resume acquisition.
-
Data Acquisition: Continue acquiring data for a total of 5-10 minutes to capture the calcium peak and subsequent plateau.
-
Analysis: Plot the fluorescence intensity (or ratio) over time. The inhibitory effect is measured as a reduction in the peak fluorescence signal compared to the vehicle control.[2]
Conclusion and Future Directions
Phosphatidylinositol 4-Kinase Type III Beta is a critical upstream controller of the PLCγ1-mediated signaling cascade in T-cells. Its activity is essential for generating the PIP2 substrate required to initiate the calcium and DAG signaling pathways that drive T-cell proliferation, cytokine secretion, and effector function.[1]
For drug development professionals, PI4KIIIβ represents a highly promising target for immunomodulation. Selective inhibition of PI4KIIIβ provides a powerful mechanism to suppress unwanted T-cell responses, with potential therapeutic applications in autoimmune diseases and transplant rejection.[1] Conversely, a deeper understanding of its regulation could offer new strategies to enhance T-cell responses in the context of cancer immunotherapy. Future research, including the development of next-generation inhibitors with improved pharmacokinetic properties and the study of T-cell specific PI4KIIIβ knockout models, will be crucial to fully realize its therapeutic potential.
References
Cellular Targets of PI4KIII Beta Inhibitor 3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of PI4KIII beta inhibitor 3, also known as BF738735. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a valuable resource for researchers in the fields of cell biology, virology, immunology, and oncology.
Introduction to PI4KIII Beta
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a lipid kinase that plays a critical role in various cellular processes. Primarily localized to the Golgi apparatus, PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] This phosphoinositide is a key signaling molecule and a crucial component of Golgi membranes, regulating vesicular trafficking and the recruitment of effector proteins.[2] Dysregulation of PI4KIIIβ activity has been implicated in a range of diseases, including viral infections, cancer, and immune disorders, making it an attractive target for therapeutic intervention.[3]
This compound (BF738735)
This compound (BF738735) is a potent and highly selective inhibitor of PI4KIIIβ. Its high affinity and specificity make it an invaluable tool for elucidating the cellular functions of PI4KIIIβ and for exploring its therapeutic potential.
Quantitative Data: Potency and Selectivity
The inhibitory activity of BF738735 and the related selective inhibitor UCB9608 has been characterized through various in vitro kinase assays. The data highlights the high potency for PI4KIIIβ and significant selectivity against other lipid kinases, including other PI4K isoforms and the closely related PI3K family.
| Inhibitor | Primary Target | IC50 (nM) | Reference |
| This compound (BF738735) | PI4KIIIβ | 5.7 | [4][5] |
| UCB9608 | PI4KIIIβ | 11 | [6][7] |
Table 1: Potency of PI4KIII beta inhibitors against their primary target.
| Inhibitor | Off-Target Kinase | IC50 (nM) | Selectivity (Fold) | Reference |
| This compound (BF738735) | PI4KIIIα | 1700 | ~300 | [5][8] |
| This compound (BF738735) | Panel of 150 kinases (including 13 lipid kinases) | >10,000 (<10% inhibition at 10 µM) | >1750 | [4][5] |
| UCB9608 | PI3KC2α, β, γ | Not specified (minimal inhibition) | High | [6] |
Table 2: Selectivity profile of PI4KIII beta inhibitors.
Cellular Signaling Pathways
PI4KIIIβ is a central node in several key signaling pathways, primarily revolving around its function at the Golgi apparatus and its influence on other signaling cascades.
Regulation of Golgi Trafficking
PI4KIIIβ's canonical role is in the maintenance of Golgi structure and function. By generating PI4P on Golgi membranes, it facilitates the recruitment of various effector proteins that are essential for vesicular transport. One such key effector is Golgi phosphoprotein 3 (GOLPH3), which links PI4P-rich membranes to the actin cytoskeleton, thereby driving the formation and budding of transport vesicles.[2][9]
Caption: PI4KIIIβ-mediated regulation of vesicular transport at the Golgi apparatus.
Interaction with the PI3K/Akt Signaling Pathway
Recent studies have unveiled a connection between PI4KIIIβ and the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[10][11] Interestingly, PI4KIIIβ appears to be able to activate Akt in a manner that can be independent of its kinase activity. This non-canonical function involves an interaction with the small GTPase Rab11a, which is involved in endosomal recycling. The complex of PI4KIIIβ and Rab11a is thought to promote the activation of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of Akt.[4][10]
Caption: PI4KIIIβ's influence on the PI3K/Akt signaling pathway.
Experimental Protocols
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method to determine the potency of kinase inhibitors by measuring the amount of ADP produced in a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.
Materials:
-
PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor solution.
-
Add 2.5 µL of a solution containing the PI4KIIIβ enzyme and the PI substrate.
-
Include control wells: "no inhibitor" (vehicle control) for 0% inhibition and "no enzyme" for 100% inhibition.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro ADP-Glo™ kinase assay.
Conclusion
This compound (BF738735) is a powerful research tool for dissecting the multifaceted roles of PI4KIIIβ in cellular physiology and disease. Its high potency and selectivity enable precise interrogation of PI4KIIIβ-dependent pathways, including Golgi trafficking and the regulation of PI3K/Akt signaling. The methodologies and pathway diagrams presented in this guide offer a foundational resource for researchers aiming to further explore the cellular targets and therapeutic potential of inhibiting this key lipid kinase.
References
- 1. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UCB9608 | PI4K | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. BF738735 | PI4K | Antiviral | TargetMol [targetmol.com]
- 9. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
PI4KIII beta inhibitor 3 structure-activity relationship
An In-depth Technical Guide to the Structure-Activity Relationship of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of inhibitors targeting Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ), a critical enzyme in cellular signaling and a promising target for antiviral and anticancer therapies.[1][2][3] PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in membrane trafficking and the regulation of signaling pathways such as the PI3K/AKT axis.[4][3] The enzyme is hijacked by various RNA viruses to create replication organelles, making its inhibition a potent broad-spectrum antiviral strategy.[1][3][5]
Core Signaling Pathway of PI4KIIIβ
PI4KIIIβ is a central node in phosphoinositide signaling. It generates PI4P, which can be further phosphorylated to form phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2). PI(4,5)P2 is a substrate for Phosphoinositide 3-kinase (PI3K), initiating the PI3K/AKT/mTOR signaling cascade that governs cell growth, proliferation, and survival.[4][6]
Structure-Activity Relationship (SAR) of PI4KIIIβ Inhibitors
The development of potent and selective PI4KIIIβ inhibitors is crucial for their therapeutic application, as off-target effects on related kinases like PI3Ks can lead to toxicity.[7] Crystallographic studies reveal that many inhibitors bind to the ATP-binding pocket of the kinase.[1][8] The SAR can be explored through different chemical scaffolds.
PIK93 and its Derivatives
PIK93 was one of the first potent PI4KIIIβ inhibitors identified but suffers from a lack of selectivity, notably inhibiting PI3Kγ and PI3Kα.[9] Structure-based drug design has led to derivatives with significantly improved selectivity.
-
Key Insight: Introducing bulky substituents into a specific pocket near the ATP-binding site enhances selectivity over PI3Ks.[7] An acetamide (B32628) group, for instance, can occupy a pocket in PI4KIIIβ that is sterically hindered in PI3Kγ and vps34, leading to over 1000-fold selectivity.[7]
Table 1: SAR Data for PIK93 and Derivatives
| Compound | PI4KIIIβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kγ/PI4KIIIβ) | Reference |
| PIK-93 | 19 | 16 | 39 | ~1x | [9] |
| Compound 1 (PIK93) | 19 | 16 | 39 | ~1x | [7] |
| Compound 8 | 1.1 | >10,000 | >10,000 | >9000x | [7] |
| Compound 9 | 0.8 | >10,000 | >10,000 | >12500x | [7] |
| Compound 10 | 0.5 | >10,000 | >10,000 | >20000x | [7] |
Thiazole-Based Inhibitors
A distinct class of inhibitors features a thiazole (B1198619) core. These compounds have demonstrated high potency and selectivity, with significant antiviral and antitumor activity.[4][10]
-
Key SAR Observations (N-(4-methyl-5-arylthiazol)-2-amide series):
Table 2: SAR Data for Thiazole-Based Inhibitors
| Compound | PI4KIIIβ IC50 (nM) | Antiviral EC50 (nM, hRV-B14) | Cytotoxicity CC50 (μM) | Selectivity Index (SI) | Reference |
| BF738735 | 5.7 | - | - | - | [9] |
| PI4KIII beta inhibitor 5 | 19 | - | - | - | [11] |
| Compound 7e | - | 8 | 6.1 | 762 | [10] |
| Compound 7f | 16 | 13 | >60 | ≥4638 | [10][12] |
| Compound 16 | Potent (unspecified) | - | - | - | [4] |
| Compound 43 | Potent (unspecified) | - | - | - | [4] |
Bithiazole Inhibitors
Bithiazole derivatives have been identified as broad-spectrum antivirals that target PI4KIIIβ.[13]
-
Key SAR Observations:
-
The bithiazole core is fundamental for activity.
-
The bulkiness of substituents at the R3 position is limited (e.g., not larger than a t-Bu group).
-
The R1 and R2 positions point towards a solvent-exposed region, allowing for various substitutions while retaining activity.[13]
-
Experimental Protocols and Methodologies
The characterization of PI4KIIIβ inhibitors involves a series of in vitro and cell-based assays to determine potency, selectivity, and functional effects.
Workflow for Inhibitor Characterization
A typical workflow starts with high-throughput screening to identify initial hits, followed by detailed enzymatic and cellular assays to confirm activity, determine selectivity, and evaluate therapeutic potential.
Key Experimental Methodologies
-
Enzymatic Kinase Assay (ADP-Glo™)
-
Principle: This is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction.[14] It is a robust method for determining the IC50 of inhibitors and is suitable for high-throughput screening.[14]
-
Protocol Outline:
-
The PI4KIIIβ enzyme, phosphatidylinositol (PI) substrate, and ATP are incubated with varying concentrations of the test inhibitor.
-
After the kinase reaction, ADP-Glo™ Reagent is added to stop the reaction and deplete any remaining ATP.
-
Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back into ATP.
-
This newly synthesized ATP is used by a luciferase to produce a light signal, which is proportional to the initial kinase activity. The signal is measured using a luminometer.[14]
-
-
-
Antiviral Replication Assays
-
Principle: These assays measure the ability of a compound to inhibit viral replication in host cells. PI4KIIIβ is essential for the replication of many RNA viruses, including human rhinoviruses (hRV) and Hepatitis C Virus (HCV).[7][10]
-
Protocols:
-
Plaque Reduction Assay: Infected cells are treated with the inhibitor and overlaid with a semi-solid medium. The number and size of viral plaques (zones of cell death) are quantified to determine viral titer.[10]
-
Luciferase Reporter Assay: A virus engineered to express a luciferase reporter gene is used.[7] The level of viral replication is directly proportional to the amount of light produced, which can be easily quantified.
-
Direct Yield Reduction Assay (DYRA): Infected cells are incubated with inhibitors for a set period (e.g., 72 hours). The amount of virus produced is then measured to determine the compound's efficacy.[13]
-
-
-
Cell Viability / Cytotoxicity Assay (MTT or PrestoBlue)
-
Principle: These assays measure the metabolic activity of cells to determine the concentration at which an inhibitor becomes toxic (Cytotoxic Concentration 50, or CC50). This is crucial for calculating the Selectivity Index (SI = CC50 / EC50), a measure of the therapeutic window.
-
Protocol Outline:
-
Cells are incubated with a range of inhibitor concentrations for a specified time (e.g., 72 hours).
-
A reagent like MTT or PrestoBlue is added. Metabolically active cells convert the reagent into a colored or fluorescent product.
-
The signal is measured with a spectrophotometer or fluorometer. A decrease in signal indicates reduced cell viability.[7][12]
-
-
-
PI4P Staining and Quantification
-
Principle: To confirm that a compound's cellular effect is due to the inhibition of PI4KIIIβ, the levels of its product, PI4P, are measured.
-
Protocol Outline:
-
Cells are treated with the inhibitor.
-
Cells are fixed and permeabilized.
-
A fluorescently labeled protein domain that specifically binds to PI4P (e.g., the PH domain of FAPP1) is used as a biosensor to stain the cells.[15]
-
The amount and localization of PI4P are visualized and quantified using fluorescence microscopy. A potent inhibitor will cause a significant reduction in PI4P levels, particularly at the Golgi apparatus.[13][15]
-
-
Conclusion
The development of PI4KIIIβ inhibitors has advanced significantly, driven by sophisticated SAR studies and robust experimental methodologies. The focus has shifted from potent but non-selective early compounds like PIK93 to highly selective molecules with diverse chemical scaffolds. Key SAR insights, such as exploiting unique features of the PI4KIIIβ ATP-binding pocket, have enabled the design of inhibitors with over 10,000-fold selectivity. These next-generation inhibitors are invaluable tools for dissecting the roles of PI4KIIIβ in health and disease and represent promising candidates for the development of novel antiviral and anticancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Structural Characterization of Potent and Selective Inhibitors of Phosphatidylinositol 4 Kinase IIIβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uochb.cz [uochb.cz]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. PI4KIIIβ Activity Regulates Lateral Root Formation Driven by Endocytic Trafficking to the Vacuole - PMC [pmc.ncbi.nlm.nih.gov]
PI4KIII beta inhibitor 3 IC50 value
An In-depth Technical Guide to PI4KIII beta inhibitor 3
This guide provides a comprehensive overview of the phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitor, designated as inhibitor 3. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its biochemical activity, relevant experimental procedures, and its role in cellular signaling pathways.
Quantitative Data Summary
This compound is a potent and selective inhibitor of PI4KIIIβ. Its inhibitory activity has been quantified in various assays, as summarized below. There is a slight discrepancy in the reported IC50 values from different sources, which may be attributable to variations in experimental conditions.
Table 1: IC50 Values for this compound
| Target/Assay | IC50 Value | Source(s) |
| PI4KIIIβ | 5.7 nM | [1] |
| PI4KIIIβ | 19 nM | [2] |
| Mixed Lymphocyte Reaction (MLR) | 3 nM | [1] |
| Interleukin-2 (IL-2) Secretion | < 1 nM | [1] |
| Interferon-gamma (IFNγ) Secretion | < 1 nM | [1] |
Table 2: Selectivity Profile of this compound
| Kinase Isoform | Selectivity | Source(s) |
| PI4KIIα, PI4KIIβ, PI4KIIIα | ~100-fold selective for PI4KIIIβ | [2] |
| PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ | ~100-fold selective for PI4KIIIβ | [2] |
| PI3KC3 | ~100-fold selective for PI4KIIIβ | [2] |
| PI3KC2α, PI3KC2β, PI3KC2γ | 100-500-fold selective for PI4KIIIβ | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments related to the characterization of this compound.
In Vitro Kinase Assay for IC50 Determination (Radiometric)
This protocol is adapted from a method used for a similar PI4KIIIβ inhibitor, BF738735, and is a standard method for determining kinase activity.[3]
Objective: To determine the concentration of this compound that inhibits 50% of the PI4KIIIβ enzymatic activity.
Materials:
-
Recombinant PI4KIIIβ enzyme
-
Substrate: Phosphatidylinositol (PI) and Phosphatidylserine (PS) liposomes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM EGTA
-
ATP solution
-
[γ-³³P]ATP (radiolabeled)
-
This compound, serially diluted
-
96-well reaction plates
-
Phosphoric acid (to stop the reaction)
-
Microplate scintillation counter
Procedure:
-
Prepare the assay buffer and substrate solution. The substrate, PI and PS, should be prepared as liposomes in a buffer containing Triton X-100.
-
Dilute the recombinant PI4KIIIβ enzyme to the desired concentration in the assay buffer.
-
Serially dilute this compound in DMSO and then in the assay buffer to achieve the final desired concentrations. Include a DMSO-only control.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add the diluted enzyme to each well containing the inhibitor and incubate for a pre-determined time (e.g., 10 minutes) at 30°C to allow for inhibitor binding.
-
Prepare the ATP reaction mixture by combining non-radiolabeled ATP with [γ-³³P]ATP.
-
Initiate the kinase reaction by adding the ATP mixture to each well.
-
Incubate the reaction plate at 30°C for a specific duration (e.g., 75-90 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding phosphoric acid to each well.
-
Measure the incorporated radioactivity in each well using a microplate scintillation counter. This reflects the amount of phosphorylated PI.
-
Convert the raw data to percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Collagen-Induced Arthritis Mouse Model
This protocol provides a framework for evaluating the in vivo efficacy of this compound in an inflammatory disease model.[1]
Objective: To assess the ability of this compound to prevent or reduce the symptoms of arthritis in a mouse model.
Materials:
-
DBA/1 male mice (8-10 weeks old)
-
Chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Heat-killed Mycobacterium butyricum
-
This compound
-
Vehicle control (e.g., 1% methylcellulose)
-
Standard animal housing and care facilities
Procedure:
-
Acclimate the mice to the laboratory conditions.
-
Prepare the collagen emulsion by emulsifying chicken type II collagen in CFA containing heat-killed Mycobacterium butyricum.
-
On day 0, induce arthritis by administering an intradermal injection of the collagen emulsion at the base of the tail.
-
Divide the mice into treatment and control groups (n=12 per group).
-
Administer this compound (e.g., 40 mg/kg/day) or the vehicle control to the respective groups daily, starting the day before the collagen injection.
-
Monitor the mice regularly for the onset and severity of arthritic symptoms, using a standardized scoring system.
-
At the end of the study, collect blood samples to measure anti-collagen II IgG titers.
-
Euthanize the mice and collect joint tissues for histological analysis to assess inflammation and joint damage.
-
Analyze the data to compare the effects of the inhibitor treatment with the vehicle control on arthritis severity, antibody titers, and histological scores.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
PI4KIII beta Signaling Pathway
PI4KIIIβ is a key enzyme in the phosphoinositide signaling pathway, primarily localized to the Golgi apparatus. It phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a crucial lipid second messenger and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃). These phosphoinositides are involved in a multitude of cellular processes, including vesicular trafficking, cytoskeletal organization, and signal transduction through pathways like the PI3K/Akt pathway.[4][5][6][7] PI4KIIIβ is also hijacked by certain RNA viruses to facilitate their replication.[8]
Caption: PI4KIII beta signaling pathway and point of inhibition.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor.
Caption: Workflow for in vitro kinase inhibitor IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI4KIIIβ-Mediated Phosphoinositides Metabolism Regulates Function of the VTA Dopaminergic Neurons and Depression-Like Behavior | Journal of Neuroscience [jneurosci.org]
- 8. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of PI4KIII Beta Inhibitor 3 (BF738735): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of PI4KIII beta inhibitor 3, also identified as BF738735. The document details its biochemical and cellular activity, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in lipid signaling, primarily responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This lipid product plays a vital role in vesicular trafficking and serves as a precursor for other phosphoinositides. PI4KIIIβ has emerged as a significant host factor for the replication of a broad range of RNA viruses, making it an attractive target for antiviral drug development. This compound (BF738735) is a potent and selective inhibitor of PI4KIIIβ, demonstrating significant antiviral and immunosuppressive activities. This guide summarizes the quantitative data defining its selectivity and provides detailed methodologies for its evaluation.
Quantitative Selectivity and Potency Data
The inhibitory activity of BF738735 has been quantified against its primary target, PI4KIIIβ, as well as other related kinases to establish its selectivity profile. The data is summarized in the tables below.
Biochemical Potency and Selectivity
| Target Kinase | IC50 (nM) | Fold Selectivity (vs. PI4KIIIβ) | Reference |
| PI4KIIIβ | 5.7 | - | [1][2][3][4] |
| PI4KIIIα | 1700 | ~300-fold | [1][2][5] |
| Other Lipid Kinases | >10,000 | >1750-fold | [3][4][5] |
Kinome Scan Selectivity
A broad kinase panel screening provides a comprehensive overview of an inhibitor's selectivity.
| Kinase Panel | Concentration Tested (µM) | Inhibition | Reference |
| 150 Cellular Kinases (including 13 lipid kinases) | 10 | <10% | [1][2] |
Cellular Activity Profile (Antiviral)
The cellular efficacy of BF738735 is demonstrated by its potent inhibition of various enteroviruses and rhinoviruses.
| Virus Type | EC50 Range (nM) | CC50 Range (µM) | Selectivity Index (CC50/EC50) | Reference |
| Enteroviruses and Rhinoviruses | 4 - 71 | 11 - 65 | >150 to >16,250 | [1][2][5] |
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented above.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common non-radioactive method for measuring kinase activity by quantifying ADP production.
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against PI4KIIIβ.
Materials:
-
Recombinant PI4KIIIβ enzyme
-
PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid substrate vesicles
-
ATP
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
Test compound (BF738735) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of BF738735 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add kinase reaction buffer to each well.
-
Add the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Add the PI:PS substrate to all wells.
-
Add the recombinant PI4KIIIβ enzyme to all wells except the "no enzyme" control.
-
Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Antiviral and Cytotoxicity Assays (MTS-Based)
This protocol outlines a method to determine a compound's antiviral efficacy (EC50) and its effect on cell viability (CC50).
Objective: To assess the antiviral activity and cytotoxicity of BF738735 in a cell-based model.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., HeLa, BGM)
-
Cell culture medium (e.g., MEM) with fetal bovine serum (FBS) and antibiotics
-
Virus stock with a known titer
-
Test compound (BF738735)
-
96-well clear and opaque tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of absorbance measurement
Procedure for Antiviral Efficacy (EC50):
-
Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI) for a set period (e.g., 2 hours).
-
Compound Treatment: Remove the virus inoculum and add fresh medium containing serial dilutions of BF738735. Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to observe cytopathic effect (CPE) in the virus control wells (typically 2-4 days).
-
Viability Measurement:
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data with the cell control representing 100% viability and the virus control representing 0% protection.
-
Plot the percentage of protection against the compound concentration and determine the EC50 value.
-
Procedure for Cytotoxicity (CC50):
-
Cell Seeding: Seed host cells in a 96-well plate as for the EC50 assay.
-
Compound Treatment: Add medium containing serial dilutions of BF738735 to the cells (no virus is added).
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Viability Measurement: Perform the MTS assay as described above.
-
Data Analysis:
-
Normalize the data with the "no compound" control representing 100% viability.
-
Plot the percentage of viability against the compound concentration and determine the CC50 value.
-
Visualizations: Pathways and Workflows
PI4KIIIβ Signaling and Role in Viral Replication
Caption: PI4KIIIβ pathway and its role in viral replication.
Experimental Workflow for Inhibitor Selectivity Profiling
Caption: Workflow for kinase inhibitor selectivity profiling.
References
- 1. ulab360.com [ulab360.com]
- 2. A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eastport.cz [eastport.cz]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PI4KIII Beta Inhibitor 3 (UCB9608)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
PI4KIII beta inhibitor 3 , also known by its code name UCB9608 , is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). This small molecule has garnered significant interest in the scientific community for its potential therapeutic applications, primarily as an immunosuppressive and antiviral agent. Its development stemmed from a medicinal chemistry effort to optimize a series of 7-piperazin-1-ylthiazolo[5,4-d]pyrimidin-5-amines, which showed immunosuppressive properties. UCB9608 was designed to improve upon earlier compounds by enhancing solubility, metabolic stability, and selectivity, making it a valuable tool for in vitro and in vivo studies.[1][2]
| Property | Value |
| Chemical Name | (S)-4-(6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide |
| CAS Number | 1616413-96-7 |
| Molecular Formula | C₂₀H₂₆N₈O₂ |
| Molecular Weight | 410.47 g/mol |
Quantitative Data: Potency and Selectivity
UCB9608 exhibits high potency against PI4KIIIβ with an IC50 in the low nanomolar range. A key feature of this inhibitor is its remarkable selectivity over other lipid kinases, including other PI4K isoforms and the closely related PI3K family. This high selectivity is crucial for attributing its biological effects specifically to the inhibition of PI4KIIIβ.[3][4]
Table 1: In Vitro Potency of UCB9608
| Target/Assay | IC50 (nM) |
| PI4KIIIβ (Cell-free assay) | 11 |
| Human Mixed Lymphocyte Reaction (HuMLR) | 37 |
Table 2: Kinase Selectivity Profile of UCB9608
| Kinase | IC50 (nM) | Fold Selectivity vs. PI4KIIIβ |
| PI4KIIIβ | 11 | 1 |
| PI3KC2α | >10,000 | >909 |
| PI3KC2β | >10,000 | >909 |
| PI3KC2γ | >10,000 | >909 |
Data compiled from multiple sources. The high IC50 values for other kinases demonstrate the high selectivity of UCB9608 for PI4KIIIβ.
Experimental Protocols
PI4KIIIβ Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies the enzymatic activity of PI4KIIIβ by measuring the amount of ADP produced during the phosphorylation of phosphatidylinositol (PI).
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
UCB9608 (or other test compounds)
-
Phosphatidylinositol (PI) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of UCB9608 in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase reaction buffer
-
UCB9608 or vehicle control (DMSO)
-
PI4KIIIβ enzyme
-
PI substrate
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for PI4KIIIβ.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each UCB9608 concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.[3]
Caption: Workflow for determining the in vitro inhibitory activity of UCB9608 against PI4KIIIβ.
Human Mixed Lymphocyte Reaction (HuMLR) Assay
This cell-based assay assesses the immunosuppressive potential of a compound by measuring its ability to inhibit T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin
-
Mitomycin C or irradiation source to inactivate stimulator cells
-
UCB9608
-
96-well U-bottom plates
-
[³H]-thymidine or other proliferation detection reagents (e.g., CFSE, CellTiter-Glo®)
Procedure:
-
Cell Preparation: Isolate PBMCs from the blood of two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Inactivation: Treat the PBMCs from one donor (stimulator cells) with mitomycin C or irradiate them to prevent their proliferation.
-
Co-culture Setup: In a 96-well plate, co-culture the responder PBMCs (from the second donor) with the inactivated stimulator PBMCs at a 1:1 ratio.
-
Compound Treatment: Add serial dilutions of UCB9608 to the co-culture wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 5 to 7 days at 37°C in a humidified incubator with 5% CO₂.
-
Proliferation Measurement:
-
[³H]-thymidine Incorporation: On the final day of incubation, pulse the cells with [³H]-thymidine for 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label the responder cells with CFSE prior to co-culture. After incubation, measure the dilution of CFSE by flow cytometry, which is indicative of cell division.
-
-
Data Analysis: Determine the concentration of UCB9608 that inhibits T-cell proliferation by 50% (IC50) by plotting the proliferation data against the compound concentration.[3]
Caption: Workflow for assessing the immunosuppressive activity of UCB9608.
Signaling Pathways and Mechanism of Action
Immunosuppression
The immunosuppressive effects of UCB9608 are mediated through the inhibition of PI4KIIIβ, which plays a critical role in T-cell activation and proliferation. While the precise downstream signaling cascade is still under investigation, it is understood that PI4KIIIβ is involved in signaling pathways that are essential for immune cell function. The inhibition of T-cell proliferation in the MLR assay suggests that UCB9608 interferes with the signaling events that follow T-cell receptor (TCR) and co-stimulatory molecule engagement. This likely involves the modulation of phosphoinositide-dependent signaling pathways that are crucial for calcium signaling, cytokine production, and cell cycle progression in T-lymphocytes.
Caption: Inhibition of PI4KIIIβ by UCB9608 disrupts T-cell signaling and proliferation.
Antiviral Activity
Many positive-strand RNA viruses, including enteroviruses and hepatitis C virus, rely on host cell machinery to create specialized membrane structures called replication organelles. These structures are enriched in phosphatidylinositol 4-phosphate (PI4P), a lipid produced by PI4-kinases. PI4KIIIβ is a key enzyme responsible for generating the PI4P pools at the Golgi complex that are hijacked by these viruses to build their replication sites. By inhibiting PI4KIIIβ, UCB9608 depletes the PI4P required for the formation and/or maintenance of these replication organelles, thereby blocking viral replication. This host-targeting antiviral strategy has the potential to be broad-spectrum and less susceptible to the development of viral resistance compared to drugs that target viral enzymes directly.
References
A Comprehensive Technical Guide to PI4KIIIβ Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) has emerged as a critical host factor for the replication of a broad range of RNA viruses and as a key player in cancer progression, making it a compelling target for novel therapeutic interventions. This technical guide provides an in-depth review of the current landscape of PI4KIIIβ inhibitors in drug discovery. It covers the fundamental role of PI4KIIIβ in cellular signaling, its mechanism of action as a drug target, the diverse chemical classes of its inhibitors, and their preclinical and clinical development status in antiviral and oncology indications. This document is designed to be a comprehensive resource, incorporating detailed experimental protocols, extensive quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows to accelerate research and development in this promising field.
Introduction: The Role of PI4KIIIβ in Health and Disease
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). There are two types of PI4Ks, Type II and Type III, each with α and β isoforms. PI4KIIIβ, a Type III isoform, is predominantly located at the Golgi apparatus, where it is essential for maintaining the structural integrity and function of this organelle, particularly in regulating membrane trafficking and the lipid identity of the trans-Golgi Network (TGN).[1]
1.1. PI4KIIIβ in Viral Replication
A significant body of research has established PI4KIIIβ as a crucial host dependency factor for the replication of numerous positive-strand RNA viruses, including enteroviruses (e.g., poliovirus, coxsackievirus, rhinovirus), hepatitis C virus (HCV), and coronaviruses like SARS-CoV-2.[2] These viruses hijack the host cell's machinery, recruiting PI4KIIIβ to their replication organelles. The resulting accumulation of PI4P creates a specialized lipid microenvironment that is essential for the formation and function of the viral replication machinery.[2] By targeting a host factor, PI4KIIIβ inhibitors offer the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance compared to direct-acting antivirals.
1.2. PI4KIIIβ in Cancer
Aberrant PI4KIIIβ signaling has been increasingly implicated in the progression of various cancers, including breast, liver, and colorectal cancers.[3] In some cancers, such as chromosome 1q-amplified lung adenocarcinoma, there is a dependency on PI4KIIIβ-dependent secretion for cancer cell survival and tumor progression. PI4KIIIβ-generated PI4P at the Golgi activates Golgi phosphoprotein 3 (GOLPH3), which in turn promotes vesicular release from the Golgi. This enhanced secretion of pro-tumorigenic factors can drive tumor growth and metastasis.[3] Furthermore, PI4KIIIβ has been shown to activate the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, often independent of its kinase activity.[4] Therefore, inhibiting PI4KIIIβ presents a promising strategy for cancer therapy.
Mechanism of Action of PI4KIIIβ Inhibitors
PI4KIIIβ inhibitors are small molecules designed to bind to the enzyme and block its catalytic activity. The majority of these inhibitors are ATP-competitive, occupying the ATP-binding pocket of the kinase domain and thereby preventing the phosphorylation of phosphatidylinositol.[5] This inhibition leads to a depletion of PI4P pools at the Golgi, disrupting the cellular processes that depend on this lipid messenger.
In the context of viral infections, the reduction in PI4P disrupts the formation and integrity of the viral replication organelles, thereby halting viral replication.[2] In cancer, the inhibition of PI4KIIIβ can suppress the GOLPH3-mediated malignant secretory phenotype, induce apoptosis, and inhibit tumor growth and metastasis. Some inhibitors may also exert their anticancer effects by modulating the PI3K/Akt pathway.[6]
Classes of PI4KIIIβ Inhibitors and Quantitative Data
A variety of chemical scaffolds have been explored for the development of PI4KIIIβ inhibitors. The following tables summarize the quantitative data for representative inhibitors from different classes, highlighting their potency and selectivity.
Table 1: PI4KIIIβ Inhibitors with Antiviral Activity
| Compound Name/Class | Target Virus(es) | IC50 (PI4KIIIβ) | EC50 (Antiviral) | Cell Line | Reference(s) |
| Bithiazoles | |||||
| Compound 1 | Human Rhinovirus 2 (hRV2) | 2.01 µM | 0.008 µM | HeLa | [7] |
| Compound 2 | Human Rhinovirus 14 (hRV14) | 4.96 µM | <0.1 µM | HeLa | [7] |
| Thiazole Amides | |||||
| 7e | hRV-B14, hRV-A16, hRV-A21 | - | 0.008, 0.0068, 0.0076 µM | H1HeLa | [2] |
| 7f | hRV-B14, hRV-A16, hRV-A21 | 0.016 µM | ≥4638, >3116, >2793 (SI) | H1HeLa | [2][8] |
| Imidazo[1,2-a]pyrazines | |||||
| Compound 1 | Enteroviruses, Rhinoviruses | 5.7 nM | 4 - 71 nM | BGM, HeLa | [8] |
| Enviroxime-like | |||||
| T-00127-HEV1 | Poliovirus, Enterovirus 71 | 60 nM | 0.77 µM (PV), 0.73 µM (EV71) | RD | [9] |
| Pyrazolo-pyrimidines | |||||
| PIK-93 | - | 19 nM | - | - | [10] |
| Other | |||||
| BF738735 | Broad-spectrum picornaviruses | 5.7 nM | <100 nM | - | [11] |
| UCB9608 | - | 11 nM | - | - | [1] |
Table 2: PI4KIIIβ Inhibitors with Anticancer Activity
| Compound Name/Class | Cancer Type(s) | IC50 (PI4KIIIβ) | IC50 (Cell Line) | Cell Line(s) | Reference(s) |
| 5-Phenylthiazol-2-amine Derivatives | |||||
| PI4KIII beta inhibitor 5 | Small Cell Lung Cancer | 19 nM | - | H446 (in vivo) | [6] |
| PI4K Kinase Inhibitors | |||||
| Stanford Compounds | Cancers with PI4K dependency | High potency | - | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PI4KIIIβ inhibitors.
4.1. Enzymatic Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[1]
Protocol Outline:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Prepare the kinase reaction buffer. A typical buffer for PI4K assays contains HEPES, MgCl₂, and CHAPS.[6][11]
-
Prepare the lipid substrate. For PI4KIIIβ, a common substrate is a 1:3 mixture of phosphatidylinositol (PI) and phosphatidylserine (B164497) (PS) in the form of small unilamellar vesicles. A recommended final concentration is 0.1 mg/mL.[5]
-
-
Kinase Reaction:
-
In a 384-well plate, add the PI4KIIIβ enzyme, the lipid substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km of the enzyme for ATP to be sensitive to different types of inhibitors.[7]
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[1]
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
4.2. Cell-Based Antiviral Assay: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the infectivity of a virus and the efficacy of antiviral compounds.[13]
Principle: Infectious virus particles create localized areas of cell death (plaques) in a monolayer of host cells. The number of plaques is proportional to the concentration of infectious virus. An effective antiviral agent will reduce the number or size of these plaques.[13]
Protocol Outline:
-
Cell Seeding:
-
Virus Infection:
-
Prepare serial dilutions of the virus stock.
-
Remove the growth medium from the cells and infect with a standardized amount of virus (to produce a countable number of plaques).
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption.[14]
-
-
Compound Treatment and Overlay:
-
During virus adsorption, prepare an overlay medium containing various concentrations of the test compound. The overlay is a semi-solid medium (e.g., containing 0.3-1.2% agarose, carboxymethylcellulose, or Avicel) that restricts the spread of the virus to adjacent cells.[1]
-
After adsorption, remove the virus inoculum and add the overlay medium containing the test compound.[13]
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[14]
-
-
Plaque Visualization:
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the no-compound control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.[13]
-
4.3. Cytotoxicity Assays
Cytotoxicity assays are essential to determine if the observed antiviral or anticancer activity of a compound is due to specific inhibition of the target or simply due to general toxicity to the host cells.
4.3.1. MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[15]
Protocol Outline:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
4.3.2. LDH Release Assay
Principle: The lactate (B86563) dehydrogenase (LDH) release assay measures the integrity of the plasma membrane. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.
Protocol Outline:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
LDH Measurement:
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction, which results in the production of a colored or fluorescent product.
-
-
Absorbance/Fluorescence Measurement:
-
Measure the absorbance or fluorescence of the reaction mixture using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a maximum LDH release control (cells lysed with a detergent).
-
Determine the CC50 value.
-
Signaling Pathways and Experimental Workflows
5.1. PI4KIIIβ Signaling Pathways
The following diagrams illustrate the central role of PI4KIIIβ in cellular signaling, both in normal physiology and in disease states.
Caption: PI4KIIIβ signaling in normal and pathological states.
5.2. Experimental Workflow for PI4KIIIβ Inhibitor Discovery
The following diagram outlines a typical workflow for the discovery and preclinical development of PI4KIIIβ inhibitors.
Caption: A generalized workflow for PI4KIIIβ inhibitor drug discovery.
Challenges and Future Directions
Despite the significant promise of PI4KIIIβ inhibitors, several challenges remain in their clinical development. A key concern is the potential for on-target toxicity due to the role of PI4KIIIβ in normal cellular functions.[12] Therefore, achieving a therapeutic window where the inhibitor is effective against the disease without causing significant harm to the host is critical. Selectivity against other lipid kinases, particularly the closely related PI3Ks, is another important consideration to minimize off-target effects.[1]
Future research will likely focus on:
-
Developing more selective inhibitors: Fine-tuning the chemical structures of inhibitors to enhance their selectivity for PI4KIIIβ over other kinases.
-
Identifying predictive biomarkers: Discovering biomarkers that can identify patient populations most likely to respond to PI4KIIIβ inhibitor therapy, particularly in oncology.
-
Combination therapies: Exploring the use of PI4KIIIβ inhibitors in combination with other antiviral or anticancer agents to enhance efficacy and overcome resistance.
-
Understanding non-catalytic functions: Further elucidating the non-kinase roles of PI4KIIIβ to better understand the full spectrum of effects of its inhibition.
Conclusion
PI4KIIIβ has solidified its position as a high-value target for drug discovery in both virology and oncology. The development of potent and selective inhibitors has provided invaluable tools for dissecting the biological roles of this kinase and has laid the groundwork for novel therapeutic strategies. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation and accelerating the translation of PI4KIIIβ inhibitors from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct trafficking pathways from the Golgi apparatus to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Great Escape: how phosphatidylinositol 4-kinases and PI4P promote vesicle exit from the Golgi (and drive cancer) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Chemistry and Biology of Phosphatidylinositol 4-Phosphate at the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein kinase D regulates vesicular transport by phosphorylation and activation of phosphatidylinositol-4 kinase III β at the Golgi complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI4P STimulatING innate immune activation: beyond the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PI4KIII Beta Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of PI4KIII beta inhibitor 3, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO) and its application in research settings.
Product Information
-
Product Name: this compound
-
Molecular Formula: C₂₂H₂₂N₈OS[1]
-
Molecular Weight: 446.5 g/mol [1]
-
Description: this compound is a potent and highly effective inhibitor of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) with an IC₅₀ of 5.7 nM.[3][4][5] It has demonstrated significant immunosuppressive activity.[3][4]
Solubility Data
The solubility of this compound in DMSO is a critical parameter for the preparation of stock solutions for in vitro and in vivo studies.
| Solvent | Reported Solubility | Molar Equivalent | Notes | Source |
| DMSO | 20 mg/mL | 44.79 mM | Sonication is recommended to aid dissolution. | TargetMol[4] |
| DMSO | Soluble | Not Quantified | - | Cayman Chemical[1], APExBIO[2] |
| Methanol | Soluble | Not Quantified | - | Cayman Chemical[1] |
Experimental Protocols
Preparation of Stock Solutions in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[6]
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath
Protocol:
-
Weigh the Inhibitor: Accurately weigh the desired mass of this compound powder.
-
Calculate DMSO Volume: Determine the required volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of the inhibitor:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (mL) = (0.001 g / (0.010 mol/L * 446.5 g/mol )) * 1000 mL/L ≈ 0.2239 mL
-
-
Dissolution:
-
Add the calculated volume of DMSO to the vial containing the inhibitor powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to mix.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[4][7] Gentle warming (e.g., to 37°C) can also be applied, but ensure the compound is stable at that temperature.[7]
-
-
Storage:
Stock Solution Preparation Table (for 1 mg, 5 mg, 10 mg of powder): [3][4]
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.2395 mL | 11.1975 mL | 22.3949 mL |
| 5 mM | 0.4479 mL | 2.2395 mL | 4.4790 mL |
| 10 mM | 0.2239 mL | 1.1197 mL | 2.2395 mL |
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use. A common issue is the precipitation of the compound upon dilution into an aqueous environment.[7]
Protocol:
-
Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock solution in DMSO if necessary.
-
Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to the aqueous buffer or cell culture medium to achieve the final desired concentration.
-
Control DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (ideally <0.5%) and consistent across all experimental and control groups.[7] The negative control should contain the same final concentration of DMSO as the treatment groups.[8]
-
Observe for Precipitation: After dilution, vortex the solution and let it stand. Visually inspect for any signs of precipitation or cloudiness.[7] If precipitation occurs, troubleshooting steps such as lowering the final DMSO concentration or using solubility enhancers may be necessary.[7]
Visualized Workflows and Pathways
Workflow for Stock Solution Preparation and Use
References
Preparation of PI4KIII Beta Inhibitor 3 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of PI4KIII beta inhibitor 3 (CAS: 1245319-54-3). Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a critical enzyme in the phosphoinositide signaling pathway, playing a key role in the generation of phosphatidylinositol 4-phosphate (PI4P), a precursor for essential signaling molecules like PI(4,5)P2. The targeted inhibition of PI4KIIIβ is a promising therapeutic strategy for various diseases. Accurate and consistent preparation of inhibitor stock solutions is fundamental to obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, a step-by-step protocol, and crucial storage information to ensure the stability and efficacy of the this compound stock solution.
Compound Information
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and preparation of the stock solution.
| Property | Value | Reference |
| CAS Number | 1245319-54-3 | [1][2][3] |
| Molecular Formula | C22H22N8OS | [1][3] |
| Molecular Weight | 446.5 g/mol | [1] |
| Appearance | Solid | [1][2] |
| Purity | ≥98% | [1] |
Solubility and Recommended Solvents
This compound is soluble in organic solvents. The recommended solvents and their corresponding solubilities are detailed in Table 2. It is crucial to use high-purity, anhydrous solvents to maintain the integrity of the compound.
| Solvent | Solubility | Notes | Reference |
| DMSO (Dimethyl Sulfoxide) | 20 mg/mL (44.79 mM) | Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is highly recommended as it is hygroscopic. | [4][5] |
| Methanol | Soluble | Specific solubility data not provided. | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions in various experimental assays.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure:
-
Weigh the Inhibitor: Carefully weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.465 mg of the inhibitor.
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve the desired concentration. The formula for this calculation is:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
For 4.465 mg of inhibitor to make a 10 mM solution: Volume (L) = 0.004465 g / (446.5 g/mol x 0.010 mol/L) = 0.001 L = 1 mL
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the weighed inhibitor.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the inhibitor is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.[4][5] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once the inhibitor is completely dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes or cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the inhibitor name, concentration, date of preparation, and solvent.
-
Storage and Stability
Proper storage is paramount to maintaining the activity of the this compound stock solution.
| Storage Condition | Stability | Notes | Reference |
| Solid Form | ≥ 4 years at -20°C | Store in a desiccator to protect from moisture. | [1] |
| In Solvent (-80°C) | Up to 2 years | Protect from light. This is the recommended long-term storage condition for the stock solution. | [3][4][5] |
| In Solvent (-20°C) | Up to 1 year | Protect from light. Suitable for shorter-term storage. | [3][4][5] |
Important Considerations:
-
Avoid repeated freeze-thaw cycles.
-
Always use freshly prepared dilutions for experiments.
-
Before use, thaw the stock solution at room temperature and gently vortex to ensure homogeneity.
Signaling Pathway Context
PI4KIIIβ is a key enzyme in the phosphoinositide signaling pathway. Its inhibition can have downstream effects on various cellular processes. The following diagram illustrates a simplified overview of this pathway.
References
Application Notes and Protocols for PI4KIII Beta Inhibitor 3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ or PI4KB) is a crucial lipid kinase that catalyzes the production of phosphatidylinositol 4-phosphate (PI4P) from phosphatidylinositol (PI).[1][2] PI4P is a key signaling lipid and a precursor for other important phosphoinositides, such as phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2).[3] Located primarily at the Golgi apparatus, PI4KIIIβ is involved in a multitude of cellular processes, including Golgi structure maintenance, vesicle trafficking, and signal transduction.[1][4][5]
Dysregulation of PI4KIIIβ activity has been implicated in various diseases. Notably, many RNA viruses, including enteroviruses and rhinoviruses, hijack the host cell's PI4KIIIβ to create PI4P-rich membranous structures essential for their replication.[6][7] Furthermore, PI4KIIIβ signaling is linked to the PI3K/Akt pathway, a critical regulator of cell growth and survival, making it a target of interest in cancer research.[2][7]
PI4KIII beta inhibitor 3, also known as BF738735, is a potent and highly selective small molecule inhibitor of PI4KIIIβ. Its ability to specifically block the enzymatic activity of PI4KIIIβ makes it an invaluable tool for studying the physiological roles of this kinase and for exploring its therapeutic potential in antiviral and anti-cancer applications.[2]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[6] It selectively binds to the ATP-binding pocket of the PI4KIIIβ enzyme, preventing the transfer of a phosphate (B84403) group from ATP to phosphatidylinositol.[6][7] This action blocks the synthesis of PI4P, thereby depleting the cellular pool of this critical lipid messenger. The reduction in PI4P disrupts downstream cellular processes that depend on it, including the replication of certain viruses and the activation of signaling pathways like the PI3K/Akt cascade.[3][7]
Quantitative Data
The following table summarizes the inhibitory activity of this compound from various in vitro and cell-based assays.
| Parameter | Target/Assay | Value | Cell Lines | Reference |
| IC₅₀ | PI4KIIIβ (enzymatic assay) | 5.7 nM | N/A | |
| IC₅₀ | PI4KIIIα (enzymatic assay) | 1.7 µM (~300-fold less potent) | N/A | |
| IC₅₀ | Immunosuppressive Activity (MLR assay) | 3 nM | Mixed Lymphocytes | [7] |
| IC₅₀ | IL-2 Secretion Inhibition | < 1 nM | Activated T-Cells | [7] |
| IC₅₀ | IFNγ Secretion Inhibition | < 1 nM | Activated T-Cells | [7] |
| EC₅₀ | Antiviral Activity (Enteroviruses/Rhinoviruses) | 4 - 71 nM | HeLa, Huh-7, RD, Vero | |
| CC₅₀ | Cytotoxicity | 11 - 65 µM | HeLa, Huh-7, RD, Vero | [4] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme or a biological process by 50%.
-
EC₅₀ (Half-maximal effective concentration): The concentration of the inhibitor that induces a response halfway between the baseline and maximum after a specified exposure time.
-
CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the inhibitor that causes the death of 50% of cells in a given time.
-
MLR (Mixed Lymphocyte Reaction): An assay to measure T-cell proliferation and a standard test for immunosuppressive activity.
Signaling Pathway
The diagram below illustrates the role of PI4KIIIβ in the phosphoinositide signaling pathway and its intersection with the pro-survival PI3K/Akt pathway. Inhibition of PI4KIIIβ disrupts this cascade.
Caption: PI4KIIIβ signaling and its inhibition.
Experimental Protocols
General Protocol: Inhibitor Preparation and Application in Cell Culture
This protocol provides a general guideline for preparing and using this compound in standard cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized inhibitor to ensure all powder is at the bottom.
-
Reconstitute the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). For example, to make a 10 mM stock from 1 mg of powder with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
-
-
Determining Working Concentration:
-
The optimal working concentration will vary depending on the cell line and the specific assay.
-
Based on the provided data, a starting range of 10 nM to 1 µM is recommended for most antiviral or signaling assays.[4] For cytotoxicity controls, concentrations up to 50-100 µM may be tested.
-
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
-
Cell Treatment:
-
Prepare a fresh intermediate dilution of the inhibitor from the frozen stock in complete culture medium just before use.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the medium without the inhibitor.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of the inhibitor or the vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
-
Specific Protocol: Antiviral Activity Assay
This protocol outlines a method to determine the 50% effective concentration (EC₅₀) of this compound against a susceptible RNA virus.
Materials:
-
Susceptible host cells (e.g., HeLa, Vero)
-
Virus stock with a known titer (e.g., Coxsackievirus, Rhinovirus)
-
96-well cell culture plates
-
This compound, prepared as described above
-
Infection medium (low-serum medium)
-
Complete growth medium
-
Cell viability reagent (e.g., CellTiter 96 AQueous One Solution, MTS, or similar)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Infection:
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound in complete growth medium. A common starting point is a 2-fold or 3-fold dilution series from a top concentration of 1-10 µM.
-
Include a "virus-only" control (with vehicle) and a "cells-only" mock-infected control (with vehicle).
-
After the 2-hour infection period, remove the virus inoculum and wash the cells gently with PBS.
-
Add 100 µL of the medium containing the serially diluted inhibitor or controls to the appropriate wells.
-
-
Incubation: Incubate the plate for 3 to 4 days, or until significant cytopathic effect (CPE) is observed in the "virus-only" control wells.[4]
-
Quantification of Antiviral Effect:
-
After incubation, assess cell viability using a reagent like MTS. Add the reagent according to the manufacturer's protocol and measure the absorbance.
-
The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data by setting the "cells-only" control to 100% viability and the "virus-only" control to 0% protection.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC₅₀ value.
-
Note: A parallel cytotoxicity assay (CC₅₀) should be performed by treating uninfected cells with the same serial dilutions of the inhibitor to ensure that the observed antiviral effect is not due to cell death caused by the compound itself.[4]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the effect of this compound in a cell-based assay.
Caption: General workflow for a cell culture experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for PI4KIII beta Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro use of PI4KIII beta inhibitor 3, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). This document includes a summary of its inhibitory concentrations, detailed experimental protocols for key assays, and visual representations of its signaling pathway and experimental workflows.
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are crucial enzymes that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger. PI4P is integral to cellular functions, including signal transduction, membrane trafficking, and cytoskeletal organization, particularly within the Golgi apparatus. The PI4KIIIβ isoform, specifically, is a key regulator of membrane trafficking from the trans-Golgi network and has been implicated in various disease states, including viral infections, cancer, and autoimmune diseases. This compound is a small molecule that selectively targets the ATP-binding site of PI4KIIIβ, making it a valuable tool for studying its cellular functions and for potential therapeutic development.
Quantitative Data Summary
This compound has demonstrated potent inhibition across various in vitro assays. The following table summarizes its reported half-maximal inhibitory concentrations (IC50).
| Assay Type | Target/Process | IC50 Value(s) | Cell Type/System |
| Enzymatic Assay | PI4KIIIβ | 5.7 nM, 19 nM | Recombinant Human Enzyme |
| Cell-Based Assay | IL-2 Secretion | < 1 nM | Activated T-cells |
| Cell-Based Assay | IFN-γ Secretion | < 1 nM | Activated T-cells |
| Cell-Based Assay | Mixed Lymphocyte Reaction (MLR) | 3 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) |
Signaling Pathway
PI4KIIIβ is a central node in a complex signaling network. It primarily functions at the Golgi apparatus to produce PI4P. This PI4P pool is a precursor for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), a critical substrate for phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). In T-cells, TCR activation leads to PLCγ1 activation, which hydrolyzes PI(4,5)P2 to generate diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), leading to T-cell activation, proliferation, and cytokine production. Furthermore, PI4KIIIβ activity can influence the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.[1][2]
Caption: PI4KIII beta signaling pathway and the inhibitory action of inhibitor 3.
Experimental Protocols
In Vitro PI4KIIIβ Kinase Activity Assay
This protocol is designed to measure the enzymatic activity of PI4KIIIβ and to determine the IC50 value of inhibitor 3. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP depletion.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
This compound
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Phosphatidylinositol (PI) substrate
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or Adapta™ Universal Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence or TR-FRET detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series could be 10 µM.
-
Assay Plate Setup: Add a small volume (e.g., 2.5 µL) of the diluted inhibitor to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Enzyme and Substrate Addition: Add the PI4KIIIβ enzyme and the PI substrate to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for PI4KIIIβ.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP (luminescence-based) or the formation of ADP (TR-FRET).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Cytokine Secretion Assay (IL-2 and IFN-γ)
This protocol measures the effect of this compound on cytokine secretion from activated T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, or PMA/Ionomycin)
-
ELISA or Cytometric Bead Array (CBA) kit for human IL-2 and IFN-γ
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed PBMCs or T-cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours. Include a DMSO vehicle control.
-
Cell Stimulation: Add T-cell activators to the wells to induce cytokine production.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-2 and IFN-γ in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the vehicle control and determine the IC50 value for the inhibition of each cytokine.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the immunosuppressive potential of a compound by measuring the proliferation of T-cells in response to allogeneic stimulation.[3][4]
Materials:
-
PBMCs from two different healthy donors
-
This compound
-
Cell culture medium
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from two donors. Label the responder cells from one donor with a proliferation dye or prepare for [3H]-thymidine incorporation. The stimulator cells from the other donor are typically irradiated or treated with mitomycin C to prevent their proliferation.
-
Co-culture Setup: Co-culture the responder and stimulator cells in a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of this compound to the co-cultures. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
Dye Dilution: If using a proliferation dye, harvest the cells and analyze the dye dilution of the responder T-cell population by flow cytometry.
-
[3H]-thymidine Incorporation: If using this method, add [3H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each inhibitor concentration and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a general workflow for characterizing a PI4KIIIβ inhibitor in vitro.
Caption: General experimental workflow for in vitro characterization of this compound.
References
Application Notes and Protocols: PI4KIII Beta Inhibitor 3 Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial host cell enzyme involved in the replication of a broad range of RNA viruses, including picornaviruses (e.g., enteroviruses, rhinoviruses), hepatitis C virus (HCV), and coronaviruses.[1][2][3][4] These viruses hijack PI4KIIIβ to generate phosphatidylinositol 4-phosphate (PI4P)-enriched membranes, creating a favorable environment for their replication.[4][5][6] This dependency on a host factor makes PI4KIIIβ an attractive target for the development of broad-spectrum antiviral therapies, as targeting host factors is less likely to lead to the rapid emergence of drug-resistant viral mutants.[7] This document provides detailed protocols for assessing the antiviral activity of PI4KIIIβ inhibitors, using "PI4KIII beta inhibitor 3" as a representative compound.
Signaling Pathway of PI4KIIIβ in Viral Replication
Several RNA viruses manipulate the host cell's secretory pathway to create specialized replication organelles. A key step in this process is the recruitment of PI4KIIIβ to these sites. For many enteroviruses, viral proteins such as 3A interact with host factors like GBF1 and ACBD3 to recruit PI4KIIIβ.[1][2][5] PI4KIIIβ then catalyzes the phosphorylation of phosphatidylinositol (PI) to PI4P, leading to a high concentration of PI4P at the replication membranes.[5][6] This PI4P-rich microenvironment is essential for the recruitment of viral and other host proteins necessary for viral RNA synthesis.[2][5]
Caption: Viral recruitment of host PI4KIIIβ to create PI4P-rich replication organelles.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of various PI4KIIIβ inhibitors against different viruses. EC₅₀ represents the concentration of the compound that inhibits viral activity by 50%, while CC₅₀ is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Reference |
| This compound | Not Specified | Not Specified | 5.7 | Not Reported | Not Reported | [8] |
| Compound 1 | Enteroviruses (various) | BGM, HeLa Rh, HeLa R19 | 4 - 71 | 11 - 65 | >155 | [7] |
| Compound 7f | Human Rhinovirus (hRV) | H1HeLa | Not Reported | Not Reported | Not Reported | [4] |
| Bithiazole derivatives | hRV, Zika, SARS-CoV-2 | Various | sub-µM to low µM | Not Reported | Not Reported | [9][10] |
| N373 | Enterovirus A71 | Not Specified | Not Reported | Not Reported | Not Reported | [11] |
| T-00127-HEV1 | Poliovirus | Not Specified | Not Reported | Not Reported | Not Reported | [12] |
Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Lines: H1-HeLa, MRC-5, BGM, HeLa Rh, and HeLa R19 cells are commonly used for enterovirus and rhinovirus assays.[7][13]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or a similar medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus Stocks: Viral stocks are propagated in susceptible cell lines, and titers are determined by standard plaque assay or endpoint titration to calculate the 50% tissue culture infective dose (TCID₅₀).
Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)
This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).
-
Cell Seeding: Seed susceptible cells (e.g., H1-HeLa) in 96-well or 384-well plates at a density that will result in a confluent monolayer after 24 hours.[13]
-
Compound Preparation: Prepare serial dilutions of the PI4KIIIβ inhibitor in assay medium (e.g., DMEM with 2% FBS).
-
Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days (for multi-cycle assays) or within 8 hours (for single-cycle assays).[7]
-
Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the serially diluted compound to the wells.[7][14]
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for 3-4 days or until CPE is complete in the virus control wells.
-
Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or CellTiter-Glo Luminescent Cell Viability Assay (ATP).[7][15]
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine the compound's toxicity to the host cells.
-
Procedure: The protocol is identical to the antiviral assay, but without the addition of the virus.[7][13]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) in the same manner as the EC₅₀.
In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of PI4KIIIβ.
-
Reagents: Recombinant human PI4KIIIβ enzyme, phosphatidylinositol (PI) substrate, and ATP.
-
Procedure: The assay is typically performed in a 384-well plate format. The inhibitor is incubated with the PI4KIIIβ enzyme, followed by the addition of PI and ATP to initiate the kinase reaction.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, can be measured using a commercially available assay kit such as the ADP-Glo™ Kinase Assay.[11]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating a novel PI4KIIIβ inhibitor.
Caption: General workflow for antiviral and cytotoxicity testing of PI4KIIIβ inhibitors.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of PI4KIIIβ inhibitors as potential antiviral agents. By targeting a host cellular factor essential for the replication of numerous viruses, these inhibitors represent a promising strategy for the development of broad-spectrum antiviral drugs. Careful determination of antiviral efficacy, cytotoxicity, and direct kinase inhibition is crucial for the successful identification and optimization of lead compounds.
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Phosphatidylinositol Phosphate Kinases during Viral Infection [mdpi.com]
- 4. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Phosphatidylinositol 4-kinases: hostages harnessed to build panviral replication platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bithiazole Inhibitors of Phosphatidylinositol 4-Kinase (PI4KIIIβ) as Broad-Spectrum Antivirals Blocking the Replication of SARS-CoV-2, Zika Virus, and Human Rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel capsid binder and PI4KIIIbeta inhibitors for EV-A71 replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WO2019141694A1 - Pi4kiiibeta inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols: Plaque Reduction Assay for Evaluating PI4KIII Beta Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial host cell enzyme involved in the replication of a broad range of viruses, including picornaviruses (e.g., rhinoviruses, enteroviruses) and coronaviruses.[1][2][3] This kinase plays a vital role in the formation of viral replication organelles by generating phosphatidylinositol 4-phosphate (PI4P)-enriched membranes.[2][4] Consequently, PI4KIIIβ has emerged as a promising target for the development of broad-spectrum antiviral therapies.[5][6] PI4KIII beta inhibitor 3 is a potent and selective inhibitor of PI4KIIIβ, demonstrating significant antiviral activity in vitro.
These application notes provide a detailed protocol for utilizing a plaque reduction assay to determine the antiviral efficacy of this compound. The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the potency of antiviral compounds by measuring the reduction in viral plaque formation.[7][8]
Mechanism of Action
PI4KIIIβ is recruited to viral replication sites and locally enhances the synthesis of PI4P.[4] This accumulation of PI4P is essential for the structural organization of the replication complexes and for the recruitment of other viral and host factors necessary for viral genome replication.[3] this compound acts by directly inhibiting the kinase activity of PI4KIIIβ, thereby preventing the formation of PI4P-rich membranes and disrupting the viral replication machinery.[6][9] This ultimately leads to a significant reduction in the production of new infectious virus particles.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving PI4KIIIβ in viral replication and the general workflow of a plaque reduction assay.
Caption: PI4KIIIβ signaling in viral replication.
Caption: Plaque reduction assay workflow.
Experimental Protocols
Materials and Reagents
-
Susceptible host cell line (e.g., HeLa for rhinoviruses, Vero for various other viruses)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., DMEM with 2% FBS)
-
This compound
-
DMSO (vehicle control)
-
Virus stock of known titer (e.g., Human Rhinovirus 14)
-
Phosphate-Buffered Saline (PBS)
-
Semi-solid overlay medium (e.g., 1.6% Agarose or 2% Carboxymethylcellulose in 2X DMEM with 4% FBS)
-
Fixing solution (e.g., 10% formaldehyde (B43269) in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
-
Sterile multi-well plates (e.g., 6-well or 12-well)
Protocol: Plaque Reduction Assay
-
Cell Seeding:
-
One day prior to the assay, seed the susceptible host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
On the day of the assay, prepare serial dilutions of this compound in the assay medium. The concentration range should be chosen to bracket the expected 50% effective concentration (EC₅₀).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor dilution.
-
-
Virus Infection and Treatment:
-
Wash the confluent cell monolayers twice with sterile PBS.
-
Prepare a virus inoculum in assay medium at a concentration that will yield approximately 50-100 plaques per well.
-
In separate tubes, mix the virus inoculum with an equal volume of each inhibitor dilution (and the vehicle control).
-
Inoculate the cell monolayers with the virus-inhibitor mixtures.
-
Incubate the plates for 1-2 hours at the optimal temperature for the virus (e.g., 34°C for rhinovirus) to allow for viral adsorption, gently rocking every 15-20 minutes.
-
-
Overlay and Incubation:
-
After the adsorption period, carefully aspirate the inoculum from each well.
-
Gently add the semi-solid overlay medium containing the corresponding concentrations of this compound to each well.
-
Allow the overlay to solidify at room temperature, then transfer the plates to the incubator.
-
Incubate for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells by adding the fixing solution to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and the fixing solution.
-
Stain the cell monolayers with the staining solution for 10-15 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
Data Analysis
-
Calculate the percentage of plaque reduction for each inhibitor concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the EC₅₀ value by performing a nonlinear regression analysis of the dose-response curve. The EC₅₀ is the concentration of the inhibitor that reduces the number of plaques by 50%.
Quantitative Data Summary
The following tables summarize representative data for the antiviral activity and cytotoxicity of PI4KIII beta inhibitors against various viruses.
Table 1: Antiviral Activity of PI4KIII Beta Inhibitors
| Virus | Inhibitor | Cell Line | EC₅₀ (µM) | Reference |
| Human Rhinovirus 14 | Aminothiazole 7f | H1-HeLa | >0.008 | [6] |
| Human Rhinovirus 16 | Aminothiazole 7f | H1-HeLa | >0.0068 | [6] |
| Human Rhinovirus 21 | Aminothiazole 7f | H1-HeLa | >0.0076 | [6] |
| Human Coronavirus 229E | BQR-695 | MRC-5 | ~0.1-1.0 | [1] |
| Human Coronavirus OC43 | BQR-695 | MRC-5 | ~0.1-1.0 | [1] |
| Poliovirus | T-00127-HEV1 | RD | ~0.078-10 | [10] |
| SARS-CoV-2 | Bithiazole compound | Vero E6 | ~0.1-1.0 | [5] |
| Zika Virus | Bithiazole compound | Vero E6 | ~1.0-10 | [5] |
Table 2: Cytotoxicity of PI4KIII Beta Inhibitors
| Inhibitor | Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Aminothiazole 7f | H1-HeLa | >10 | >2793 (for HRV-A21) | [6] |
| Aminothiazole 7e | H1-HeLa | 6.1 | - | [6] |
Conclusion
The plaque reduction assay is a robust and reliable method for determining the in vitro antiviral efficacy of this compound. By following the detailed protocol provided, researchers can accurately quantify the inhibitory effects of this compound on viral replication. The potent and broad-spectrum activity of PI4KIII beta inhibitors, as demonstrated by the representative data, underscores their potential as valuable tools for antiviral research and development. However, it is important to note that some studies have indicated potential in vivo toxicity associated with the inhibition of PI4KIIIβ, which should be a consideration in further drug development efforts.[9][11]
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Complex Comprising Phosphatidylinositol 4-Kinase IIIβ, ACBD3, and Aichi Virus Proteins Enhances Phosphatidylinositol 4-Phosphate Synthesis and Is Critical for Formation of the Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphatidylinositol 4-kinase III beta is essential for replication of human rhinovirus and its inhibition causes a lethal phenotype in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Administration of PI4KIII beta inhibitor 3 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and the replication of several RNA viruses. Its involvement in pathological conditions such as cancer, viral infections, and inflammatory diseases has made it an attractive target for drug development. "PI4KIII beta inhibitor 3" is a potent and selective inhibitor of PI4KIIIβ with an IC50 of 5.7 nM.[1] These application notes provide a comprehensive overview of the in vivo use of "this compound" in mouse models, including dosage, administration protocols, and relevant biological context.
Signaling Pathway
PI4KIIIβ is a key enzyme in the phosphoinositide (PI) signaling pathway. It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus.[2][3] PI4P is a critical lipid messenger that recruits effector proteins to membranes, thereby regulating vesicular trafficking and signaling cascades.[2][3] Dysregulation of PI4KIIIβ activity can impact downstream pathways, including the PI3K/Akt signaling axis, which is fundamental for cell growth, proliferation, and survival.[4]
Caption: PI4KIII beta signaling pathway and point of inhibition.
Quantitative Data Summary
The following tables summarize the in vivo dosage and efficacy data for "this compound" and other relevant PI4K inhibitors in mouse models.
Table 1: In vivo Dosage of this compound
| Mouse Model | Dosage | Administration Route | Vehicle | Treatment Schedule | Observed Effects |
| Collagen-Induced Arthritis (DBA1 male mice, 8-10 weeks old) | 40 mg/kg/day | Daily (likely oral) | 1% Methylcellulose (B11928114) | Started the day before arthritis induction | Delayed onset and decreased severity of arthritis, reduced anti-CII IgG titre and histological scores.[1] |
| Graft Survival | 40 mg/kg/day | Oral | Not specified | Daily | Prolonged graft survival.[1] |
Table 2: In vivo Dosages of Other PI4K Inhibitors for Reference
| Inhibitor Type | Mouse Model | Dosage | Administration Route | Vehicle | Observed Effects/Toxicity |
| PI4KA inhibitor (F1 compound) | Male mice | 3, 10, 20, 40 mg/kg/day (twice daily) | Oral gavage | 30% Solutol, 70% Polyethylene glycol | Mortality observed at 3 mg/kg/day (1 mouse), 20 mg/kg/day (1 mouse), and 40 mg/kg/day (4 mice).[5] |
| Plasmodium PI4K inhibitor (Compound 18) | Humanized NOD-scid IL-2Rγnull mice (P. falciparum malaria) | ED90 of 4.6 mg/kg | Not specified | Not specified | Efficacious in a malaria model.[6][7] |
| Plasmodium PI4K inhibitor (KDU691) | Mice (P. berghei) | 7.5 mg/kg (single dose) | Oral | Not specified | Prophylactically protected mice from infection.[8] |
Experimental Protocols
Protocol 1: In vivo Administration of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol is based on the reported use of "this compound" in a CIA mouse model.[1]
1. Materials:
-
"this compound"
-
Vehicle: 1% (w/v) Methylcellulose in sterile water
-
DBA1 male mice (8-10 weeks old)
-
Chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium butyricum
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles for immunization and oral gavage
2. Preparation of "this compound" Formulation:
-
Weigh the required amount of "this compound" for the desired dose (40 mg/kg).
-
Prepare a 1% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring.
-
Suspend the "this compound" powder in the 1% methylcellulose solution.
-
Vortex or sonicate the suspension to ensure homogeneity before each administration. Prepare fresh daily.
3. Induction of Collagen-Induced Arthritis:
-
Emulsify chicken type II collagen in Complete Freund's Adjuvant to a final concentration of 2 mg/mL.
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion (containing 100 µg of CII).
-
On day 21, administer a booster immunization with 100 µg of CII emulsified in Incomplete Freund's Adjuvant.
4. Administration of "this compound":
-
Begin daily administration of "this compound" (40 mg/kg) or vehicle (1% methylcellulose) one day before the primary immunization (Day -1).
-
Administer the formulation orally using a gavage needle. The volume should be adjusted based on the mouse's weight (typically 5-10 mL/kg).
-
Continue daily administration throughout the course of the experiment.
5. Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis, typically starting from day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
At the end of the study, collect blood to measure anti-CII IgG titres using ELISA.
-
Harvest paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
Caption: Experimental workflow for the CIA mouse model.
Protocol 2: General Protocol for Oral Administration of PI4K Inhibitors
This protocol provides a general framework for the oral administration of PI4K inhibitors and should be optimized for "this compound" based on its specific physicochemical properties.
1. Formulation Development:
-
Solubility Assessment: Determine the solubility of "this compound" in various pharmaceutically acceptable vehicles (e.g., water, saline, PBS, methylcellulose, Tween 80, PEG300, Solutol).
-
Vehicle Selection: Choose a vehicle that provides a stable and homogenous suspension or solution. For poorly soluble compounds, a co-solvent system like 30% Solutol and 70% Polyethylene glycol has been used for other PI4K inhibitors.[5]
2. Dose Calculation and Preparation:
-
Calculate the amount of inhibitor needed based on the desired dose and the average weight of the mice.
-
Prepare the formulation at a concentration that allows for a standard dosing volume (e.g., 10 mL/kg).
-
Ensure the final formulation is well-mixed before each administration.
3. Oral Gavage Procedure:
-
Gently restrain the mouse.
-
Insert a ball-tipped gavage needle into the esophagus.
-
Slowly administer the calculated volume of the inhibitor formulation.
-
Monitor the mouse for any signs of distress after administration.
4. Pharmacokinetic and Toxicity Studies (Recommended):
-
Pharmacokinetics: Administer a single dose of "this compound" and collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine plasma concentrations and calculate parameters like Cmax, Tmax, and half-life.
-
Toxicity: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals for clinical signs of toxicity, body weight changes, and perform histopathological analysis of major organs at the end of the study. Note that mortality has been observed with other PI4K inhibitors at higher doses.[5]
Conclusion
"this compound" has demonstrated in vivo efficacy in mouse models of arthritis and graft survival at a dose of 40 mg/kg/day. The provided protocols offer a starting point for researchers investigating the in vivo effects of this inhibitor. It is crucial to perform preliminary pharmacokinetic and toxicity studies to establish a safe and effective dosing regimen for any new mouse model or experimental condition. Careful formulation and consistent administration are key to obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI4KIII Beta Inhibitor 3 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of PI4KIII beta inhibitor 3 and related compounds in various animal models. The information is compiled from preclinical research to guide the design and execution of in vivo studies.
Introduction to PI4KIII Beta Inhibition
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in the formation of phosphatidylinositol 4-phosphate (PI4P), a key component of cellular membranes and a signaling molecule. PI4KIIIβ is essential for the replication of a broad range of RNA viruses and is also implicated in inflammatory diseases and cancer, making it a compelling target for therapeutic intervention. This compound is a potent and selective inhibitor of PI4KIIIβ, with an IC50 of 5.7 nM.[1] It has demonstrated significant immunosuppressive activity and efficacy in animal models of arthritis and organ transplantation.[1]
Data Presentation: In Vivo Studies of PI4KIII Beta Inhibitors
The following tables summarize quantitative data from various in vivo studies involving PI4KIII beta inhibitors.
Table 1: this compound Administration in a Mouse Model of Arthritis
| Parameter | Details | Reference |
| Inhibitor | This compound | [1] |
| Animal Model | Collagen-Induced Arthritis (CIA) in DBA/1 male mice (8-10 weeks old) | [1] |
| Dosage | 40 mg/kg per day | [1] |
| Administration Route | Oral gavage | [1] |
| Vehicle | 1% Methylcellulose (B11928114) | [1] |
| Treatment Schedule | Daily, starting the day before intradermal injection of collagen | [1] |
| Observed Effects | Delayed onset of arthritic symptoms, decreased symptom severity, reduced anti-CII IgG titre, and lower histological scores. | [1] |
Table 2: BF738735 Administration for Antiviral Studies in Mice
| Parameter | Details | Reference |
| Inhibitor | BF738735 | [2] |
| Animal Model | Mice (for bioavailability and antiviral effect against Coxsackievirus B4) | [2] |
| Dosage (Intravenous) | 1 mg/kg | [2] |
| Dosage (Oral) | 5 mg/kg | [2] |
| Vehicle (Intravenous) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| Vehicle (Oral) | 10% DMSO, 90% Corn oil | [2] |
| Observed Effects | Well-tolerated with good plasma levels. Complete inhibition of viral replication at 25 mg/kg and some inhibition at 5 mg/kg. |
Table 3: PI4KIII beta inhibitor 5 Administration in a Cancer Xenograft Model
| Parameter | Details | Reference |
| Inhibitor | PI4KIII beta inhibitor 5 | [3] |
| Animal Model | H446 small cell lung cancer xenograft model | [3] |
| Administration Route | Intraperitoneal injection (assumed based on similar studies) | |
| Observed Effects | Significant antitumor activity. | [3] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol details the induction of arthritis and subsequent treatment with this compound.
1. Materials:
-
This compound
-
1% Methylcellulose solution
-
Chicken Type II Collagen
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium butyricum
-
DBA/1 male mice (8-10 weeks old)
-
Standard oral gavage needles
-
Syringes
2. Procedure:
-
Preparation of this compound Formulation:
-
On each day of treatment, freshly prepare a suspension of this compound in 1% methylcellulose to a final concentration that allows for the administration of 40 mg/kg in a suitable volume (e.g., 10 ml/kg).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Induction of Collagen-Induced Arthritis:
-
Prepare an emulsion of chicken type II collagen in CFA.
-
On day 0, immunize mice with an intradermal injection at the base of the tail with 100 µg of the emulsified chicken collagen II.[1]
-
-
Inhibitor Administration:
-
Monitoring and Assessment:
-
Monitor the mice daily for the onset and severity of arthritis using a standardized clinical scoring system.
-
At the end of the study, collect blood to measure anti-CII IgG titres.
-
Perform histological analysis of the joints to assess inflammation and damage.
-
Protocol 2: Intravenous and Oral Administration of BF738735 in Mice
This protocol provides instructions for preparing and administering the PI4KIII beta inhibitor BF738735 via two different routes.
1. Materials:
-
BF738735
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
Mice
-
Appropriate syringes and needles for intravenous and oral administration
2. Procedure:
-
Preparation of Intravenous Formulation (1 mg/kg):
-
Prepare a stock solution of BF738735 in DMSO.
-
To prepare the working solution, take the required volume of the DMSO stock solution and add it to PEG300, and mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add saline to the desired final volume. The final solvent composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Administer the solution intravenously at a volume corresponding to a 1 mg/kg dose.
-
-
Preparation of Oral Formulation (5 mg/kg):
-
Prepare a stock solution of BF738735 in DMSO.
-
To prepare the working solution, add the required volume of the DMSO stock solution to corn oil to achieve the final desired concentration. The final solvent composition should be 10% DMSO and 90% Corn oil.[2]
-
Administer the suspension orally at a volume corresponding to a 5 mg/kg dose.
-
Protocol 3: Intraperitoneal Administration of a PI4KIII Beta Inhibitor in a Tumor Xenograft Model
This protocol outlines a general procedure for testing the efficacy of a PI4KIII beta inhibitor in a subcutaneous tumor xenograft model.
1. Materials:
-
PI4KIII beta inhibitor (e.g., PI4KIII beta inhibitor 5)
-
Vehicle (e.g., DMSO, saline, or a formulation similar to Protocol 2)
-
Cancer cell line (e.g., H446)
-
Matrigel (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Inhibitor Preparation and Administration:
-
Once tumors are established and have reached a palpable size, randomize the mice into treatment and control groups.
-
Prepare the PI4KIII beta inhibitor in a suitable vehicle.
-
Administer the inhibitor via intraperitoneal injection at the desired dose and schedule. A control group should receive the vehicle only.
-
-
Monitoring and Assessment:
-
Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (length x width^2)/2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizations
Caption: PI4KIII beta signaling pathway and point of inhibition.
Caption: Experimental workflow for the CIA mouse model.
Caption: Workflow for a cancer xenograft model study.
References
Measuring PI4KIIIβ Activity in the Presence of Inhibitor 3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a crucial enzyme in the phosphoinositide signaling pathway, catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This lipid messenger is vital for the structural integrity and function of the Golgi apparatus, as well as for the replication of several RNA viruses. Consequently, PI4KIIIβ has emerged as a significant target for drug discovery in oncology and virology. "Inhibitor 3" is a potent, ATP-competitive small molecule that selectively targets PI4KIIIβ. These application notes provide detailed protocols for measuring PI4KIIIβ activity in the presence of Inhibitor 3 using two common methodologies: a luminescence-based ADP-Glo™ Kinase Assay and a competitive ELISA for the detection of PI4P.
PI4KIIIβ Signaling Pathway
PI4KIIIβ is a key enzyme in the synthesis of phosphoinositides, which are critical second messengers in various cellular signaling cascades. The primary function of PI4KIIIβ is to phosphorylate PI at the 4'-hydroxyl position of the inositol (B14025) ring, producing PI4P. This product can be further phosphorylated to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a precursor for the signaling molecules diacylglycerol (DAG) and inositol trisphosphate (IP3).
Caption: PI4KIIIβ signaling pathway and the point of inhibition by Inhibitor 3.
Data Presentation
Inhibitor Potency
The potency of Inhibitor 3 was determined by measuring the PI4KIIIβ activity across a range of inhibitor concentrations. The half-maximal inhibitory concentration (IC50) was calculated from the resulting dose-response curve.
| Inhibitor | Target | Assay Method | IC50 (nM) |
| Inhibitor 3 | PI4KIIIβ | ADP-Glo™ | 5.7 |
| Inhibitor A | PI4KIIIβ | ADP-Glo™ | 11 |
| Inhibitor B | PI4KIIIβ | ADP-Glo™ | 60 |
| Inhibitor C | PI4KIIIα | ADP-Glo™ | 17,000 |
Data is representative and compiled for illustrative purposes.
Enzyme Kinetics with Inhibitor 3
To understand the mechanism of inhibition, the kinetic parameters of PI4KIIIβ were determined in the absence and presence of Inhibitor 3. The data indicates that Inhibitor 3 increases the apparent Km for ATP with no significant effect on Vmax, which is characteristic of an ATP-competitive inhibitor.
| Condition | Km (ATP) (µM) | Km (PI) (µM) | Vmax (nmol/min/mg) |
| No Inhibitor | 25 | 20 | 35 |
| + Inhibitor 3 (5 nM) | 55 | 21 | 34 |
Kinetic values are representative for a typical lipid kinase and are for illustrative purposes.
Experimental Protocols
Two primary methods for assessing PI4KIIIβ activity in the presence of an inhibitor are detailed below.
Protocol 1: ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the ADP concentration and, therefore, inversely proportional to the kinase activity in the presence of an inhibitor.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a host lipid kinase that has been identified as a critical host factor for the replication of a broad range of RNA viruses, including several members of the Coronaviridae family. Coronaviruses, such as SARS-CoV-2 and common human coronaviruses (e.g., HCoV-OC43, HCoV-NL63, and HCoV-229E), manipulate the host cell's lipid metabolism to create specialized membranous structures that serve as sites for viral replication.[1] PI4KIIIβ plays a pivotal role in this process by generating phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus, which is essential for the biogenesis of these viral replication organelles and the trafficking of viral components.[1][2]
The kinase is part of a signaling pathway involving Protein Kinase D (PKD), which activates PI4KIIIβ.[1] Inhibition of either PKD or PI4KIIIβ has been shown to disrupt the trans-Golgi network (TGN), block Golgi fission, and significantly diminish the replication of human coronaviruses.[1] Some studies also indicate that PI4KIIIβ is involved in the entry process of SARS-CoV, specifically at or before the virus-cell fusion step.[3][4] Consequently, small molecule inhibitors targeting PI4KIIIβ represent valuable chemical probes for dissecting the viral life cycle and are being investigated as potential host-targeted, broad-spectrum antiviral agents.[1][5]
These application notes provide an overview of the quantitative data for representative PI4KIIIβ inhibitors and detailed protocols for their use in studying coronavirus replication.
Data Presentation: Antiviral Activity and Cytotoxicity
The efficacy and safety of PI4KIIIβ inhibitors are determined by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against the virus and their half-maximal cytotoxic concentration (CC50) against host cells. A higher selectivity index (SI = CC50/IC50) indicates a more favorable therapeutic window.
| Inhibitor Class | Compound Example | Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Generic | BQR695 | HCoV-229E | Viral Yield | MRC-5 | ~0.1 - 1[1] | >10[6] | >10 - 100 |
| Generic | BQR695 | HCoV-OC43 | Viral Yield | Vero-E6 | ~0.1 - 1[1] | >10[6] | >10 - 100 |
| Generic | BQR695 | HCoV-NL63 | Viral Yield | Caco-2 C2BBe1 | ~0.1 - 1[1] | >10[6] | >10 - 100 |
| Bithiazole | Compound 1 | SARS-CoV-2 | Entry-DYRA | Vero-E6 | 0.44 | >10 | >22.7 |
| Bithiazole | Compound 2 | SARS-CoV-2 | Entry-DYRA | Vero-E6 | 0.28 | >10 | >35.7 |
| Bithiazole | Compound 4a | SARS-CoV-2 | Entry-DYRA | Vero-E6 | 0.69 | >10 | >14.5 |
| Bithiazole | Compound 4b | SARS-CoV-2 | Entry-DYRA | Vero-E6 | 1.10 | >10 | >9.1 |
Note: Data for BQR695 are estimated from graphical representations in the cited literature.[1][6] Data for Bithiazole compounds are from direct tabular sources.
Signaling Pathways and Experimental Workflows
Caption: PKD/PI4KIIIβ pathway in coronavirus replication and points of inhibition.
Caption: Workflow for the Coronavirus Viral Yield Reduction Assay.
Caption: Workflow for the CCK-8 Cytotoxicity Assay.
Experimental Protocols
Note: All work with infectious SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines.
Protocol 1: Coronavirus Replication Inhibition Assay (Viral Yield Reduction)
This protocol determines the concentration at which the PI4KIIIβ inhibitor reduces viral replication by 50% (EC50). Viral yield is quantified by measuring viral RNA in the supernatant via RT-qPCR.
Materials:
-
Susceptible host cells (e.g., Vero-E6, Caco-2, MRC-5)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Coronavirus stock of known titer
-
PI4KIIIβ inhibitor stock solution (in DMSO)
-
96-well tissue culture plates
-
Viral RNA extraction kit
-
RT-qPCR reagents (primers/probes specific to the viral genome)
Procedure:
-
Cell Seeding: Seed 2x10⁴ to 4x10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to form a confluent monolayer.
-
Compound Preparation: Prepare 2-fold serial dilutions of the PI4KIIIβ inhibitor in growth medium. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity. Include a "vehicle control" (DMSO only) and "cell control" (medium only) wells.
-
Treatment and Infection: Remove the old medium from the cells. Add 100 µL of the diluted inhibitor to the appropriate wells. Immediately after, add 100 µL of virus diluted in medium to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO₂. The incubation time should be sufficient for multiple rounds of viral replication.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well for viral RNA extraction.
-
RNA Extraction: Extract viral RNA from 50-100 µL of supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: Quantify viral RNA using a one-step RT-qPCR assay with primers and a probe targeting a conserved region of the viral genome (e.g., N or E gene for SARS-CoV-2).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each well.
-
Normalize the % inhibition for each compound concentration relative to the vehicle control (0% inhibition) and cell control (100% inhibition).
-
Plot the % inhibition against the log of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
-
Protocol 2: Cytotoxicity Assay (CCK-8)
This protocol determines the concentration at which the PI4KIIIβ inhibitor reduces the viability of host cells by 50% (CC50).[3][7]
Materials:
-
Host cells used in the antiviral assay
-
Complete growth medium
-
PI4KIIIβ inhibitor stock solution (in DMSO)
-
96-well tissue culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay. Incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the inhibitor in growth medium, identical to the antiviral assay. Add the dilutions to the cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) to accurately reflect the cytotoxicity under experimental conditions.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[3] Be careful to avoid introducing bubbles.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until the wells with untreated cells turn a distinct orange color.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability) and a background control (no cells, 0% viability).
-
Plot the % viability against the log of the inhibitor concentration and use non-linear regression to calculate the CC50 value.
-
Protocol 3: SARS-CoV-2 Pseudovirus Entry Assay
This protocol uses replication-defective viral particles (e.g., lentivirus or VSV) pseudotyped with the SARS-CoV-2 Spike protein to specifically measure the effect of the inhibitor on viral entry.[4][8] This assay can be performed at BSL-2.
Materials:
-
HEK293T cells
-
HEK293T cells stably expressing the ACE2 receptor (293T-ACE2)
-
Plasmids for pseudovirus production: packaging plasmid (e.g., psPAX2), reporter plasmid (e.g., pLenti-Luciferase), and Spike protein expression plasmid.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
PI4KIIIβ inhibitor
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production (Day 1): Co-transfect HEK293T cells with the packaging, reporter, and Spike plasmids using a suitable transfection reagent.
-
Harvest Pseudovirus (Day 3): At 48-72 hours post-transfection, harvest the supernatant containing the pseudovirus particles. Filter through a 0.45 µm filter and store at -80°C. Titer the virus if necessary.
-
Assay Setup (Day 4):
-
Seed 293T-ACE2 cells in a white, 96-well plate.
-
In a separate plate, prepare serial dilutions of the PI4KIIIβ inhibitor.
-
Add a fixed amount of pseudovirus to each inhibitor dilution and incubate the mixture at 37°C for 1 hour.
-
-
Infection (Day 4): Transfer the pseudovirus-inhibitor mixtures to the 293T-ACE2 cells.
-
Incubation (Day 4-6): Incubate the plates for 48-60 hours at 37°C.
-
Luciferase Measurement (Day 6):
-
Remove the medium from the wells.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the % inhibition of viral entry for each concentration relative to the vehicle control (no inhibitor).
-
Plot the % inhibition against the log of the inhibitor concentration and calculate the IC50 value using non-linear regression.
-
References
- 1. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bithiazole Inhibitors of Phosphatidylinositol 4-Kinase (PI4KIIIβ) as Broad-Spectrum Antivirals Blocking the Replication of SARS-CoV-2, Zika Virus, and Human Rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Rhinovirus Using PI4KIII Beta Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PI4KIII beta inhibitor 3, a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), for the study of human rhinovirus (HRV) replication. The information presented here is intended to facilitate research into the critical role of PI4KIIIβ in the viral life cycle and to aid in the development of novel antiviral strategies.
Introduction
Human rhinoviruses are the primary cause of the common cold and are associated with exacerbations of chronic respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] A promising strategy for combating rhinovirus infections is to target host factors that are essential for viral replication. One such host factor is PI4KIIIβ, a lipid kinase that is hijacked by rhinoviruses and other positive-strand RNA viruses to establish their replication organelles.[3][4] By inhibiting PI4KIIIβ, it is possible to disrupt the formation of these replication sites and effectively block viral proliferation.[2][5]
This compound (CAS: 1245319-54-3) is a highly potent and selective inhibitor of PI4KIIIβ, making it an excellent tool for studying the role of this kinase in rhinovirus replication.[6][7] These notes provide detailed protocols for in vitro assays to assess the antiviral activity of this inhibitor, summarize key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data for this compound and other relevant inhibitors discussed in the literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| PI4KIIIβ IC50 | 5.7 nM | [7] |
| PI4KIIIβ IC50 | 19 nM | [6] |
| Selectivity | ~100-fold selective for PI4KIIIβ over PI4KIIα, PI4KIIβ, and PI4KIIIα, PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, and PI3KC3. 100-500-fold selective over PI3KC2α, PI3KC2β, and PI3KC2γ. | [6] |
| MLR Assay IC50 | 3 nM | [7] |
| IL-2 Secretion IC50 | < 1 nM | [7] |
| IFNγ Secretion IC50 | < 1 nM | [7] |
Table 2: Antiviral Activity of Representative PI4KIIIβ Inhibitors Against Human Rhinovirus
| Inhibitor | Rhinovirus Serotype(s) | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Aminothiazole Compound 1 | HRV-A & B (10 genotypes) | CPE | 0.11 - 0.48 | >64 | >133 - >582 | [1] |
| Inhibitor 7e | hRV-B14, hRV-A16, hRV-A21 | CPE | 0.008, 0.0068, 0.0076 | 6.1 | ~763 - ~897 | [8] |
| Inhibitor 7f | hRV-B14, hRV-A16, hRV-A21 | CPE | - | >37 | ≥4638, >3116, >2793 | [8] |
| GSK'533 | Rhinovirus 16 | Viral Titer Reduction | 0.1 (significant reduction) | Not Reported | Not Reported | [9] |
| Bithiazole Compounds | hRV2, hRV14 | CPE | Low micromolar | Not Reported | Not Reported | [3] |
Signaling Pathway and Mechanism of Action
Rhinovirus replication is critically dependent on the host cell's lipid metabolism, specifically the generation of phosphatidylinositol 4-phosphate (PI4P) by PI4KIIIβ. The virus hijacks PI4KIIIβ to create PI4P-enriched microenvironments on cellular membranes, which serve as scaffolds for the assembly of its replication complexes. The viral protein 3A plays a crucial role in this process. Inhibition of PI4KIIIβ by compounds like inhibitor 3 disrupts the production of PI4P at these sites, thereby preventing the formation of functional replication organelles and halting viral RNA synthesis.
Caption: Rhinovirus hijacks host PI4KIIIβ to generate PI4P, forming replication organelles. PI4KIIIβ inhibitor 3 blocks this process.
Experimental Protocols
The following are generalized protocols for assessing the anti-rhinovirus activity of this compound. These methods are based on established procedures for other PI4KIIIβ inhibitors.[1][8]
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of the inhibitor to protect cells from virus-induced cell death.
Materials:
-
H1-HeLa or other susceptible cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Human Rhinovirus stock (e.g., HRV-A16, HRV-B14)
-
This compound (dissolved in DMSO)
-
96-well or 384-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed H1-HeLa cells in a 96-well plate at a density of 2.5 x 104 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the growth medium from the cell plate and add 50 µL of the diluted inhibitor to the appropriate wells. Include wells for "cells only" (no virus, no inhibitor) and "virus control" (virus, no inhibitor).
-
Prepare a virus dilution in complete growth medium to achieve a multiplicity of infection (MOI) that causes complete CPE in 3-4 days (e.g., MOI of 0.01-0.1).
-
Add 50 µL of the diluted virus to all wells except the "cells only" control wells.
-
Incubate the plate at 34°C (optimal for rhinovirus replication) in a 5% CO2 incubator for 72 hours or until complete CPE is observed in the virus control wells.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Protocol 2: Viral RNA Quantification by qRT-PCR
This assay directly measures the effect of the inhibitor on viral RNA replication.
Materials:
-
H1-HeLa or other susceptible cell lines
-
Complete growth medium
-
Human Rhinovirus stock
-
This compound
-
24-well or 12-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers/probes for viral RNA and a housekeeping gene, qPCR master mix)
-
Real-time PCR instrument
Procedure:
-
Seed cells in a 24-well plate and incubate overnight as described in Protocol 1.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Infect the cells with rhinovirus at a higher MOI (e.g., 1-5) to ensure a synchronous infection.
-
Incubate the plate at 34°C for a single replication cycle (e.g., 8-10 hours).
-
Wash the cells with PBS to remove any remaining virus.
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Perform one-step or two-step qRT-PCR using primers and probes specific for the rhinovirus genome (e.g., targeting the 5' UTR) and a host housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Determine the relative amount of viral RNA in inhibitor-treated samples compared to the virus control.
-
Calculate the EC50 based on the reduction in viral RNA levels.
Caption: Workflow for Viral RNA Quantification by qRT-PCR.
Conclusion
This compound is a valuable research tool for elucidating the role of PI4KIIIβ in the rhinovirus life cycle. Its high potency and selectivity allow for specific targeting of this host factor. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the antiviral potential of inhibiting PI4KIIIβ and to advance the development of novel therapeutics against human rhinovirus infections.
References
- 1. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 4-kinase III beta is essential for replication of human rhinovirus and its inhibition causes a lethal phenotype in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI4KIIIβ inhibition reduces rhinovirus associated cell shedding and ciliary dysfunction | bioRxiv [biorxiv.org]
Application of PI4KIII Beta Inhibitor 3 in Hepatitis C Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV), a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma, establishes a complex interplay with host cellular machinery to facilitate its replication.[1] One such host factor implicated in the HCV life cycle is Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a lipid kinase involved in the generation of phosphatidylinositol 4-phosphate (PI4P), a key component of cellular membranes.[1][2] The identification of PI4KIIIβ as a potential host target for anti-HCV therapy has spurred the development of specific inhibitors. This document provides detailed application notes and protocols for the use of a representative PI4KIIIβ inhibitor, referred to herein as inhibitor "3" (a placeholder for potent aminoimidazole inhibitors described in the literature), in HCV research. While specific data for a compound explicitly named "3" is not detailed in the provided literature, the following information is synthesized from studies on highly potent and selective PI4KIIIβ inhibitors, such as compound 6 from Novartis.[1][3][4]
Mechanism of Action
PI4KIIIβ has been identified as a host factor essential for HCV replication through siRNA screening campaigns.[1][5] Small molecule inhibitors targeting PI4KIIIβ have demonstrated potent inhibition of HCV replication across various genotypes, including 1a, 1b, and 2a.[1][5] The primary mechanism of action involves the inhibition of the kinase activity of PI4KIIIβ, which disrupts the integrity of the viral replication complex, also known as the membranous web.[2][6] This membranous web, derived from the endoplasmic reticulum, is enriched in PI4P and provides the necessary platform for viral RNA synthesis.[2][6][7] While the interaction between the HCV non-structural protein 5A (NS5A) and PI4KIIIα is well-established to be crucial for this PI4P enrichment, the precise role of PI4KIIIβ is still under investigation, with some evidence suggesting its involvement in the secretion of viral particles.[2][7][8][9]
Data Presentation
The following tables summarize the quantitative data for representative potent PI4KIIIβ inhibitors from in vitro studies.
Table 1: In Vitro Anti-HCV Activity of a Representative PI4KIIIβ Inhibitor (Compound 6)
| Parameter | Genotype 1b Replicon | Genotype 2a Virus (JFH1) |
| EC50 (nM) | 16 - 23 | Data not specified, but potent inhibition observed |
| CC50 (µM) | > 31.6 | > 30 |
EC50 (50% effective concentration) is the concentration of the inhibitor that reduces HCV replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability.[1][4]
Table 2: PI4KIIIβ Inhibitor Kinase Selectivity and Resistance Profile
| Parameter | Value |
| PI4KIIIβ IC50 (nM) | 23 |
| Resistance Development | Low levels (3- to 5-fold EC50 shift) |
| Time to Resistance | > 5 weeks |
IC50 (50% inhibitory concentration) is the concentration of the inhibitor that reduces the enzymatic activity of PI4KIIIβ by 50%.[1][3]
Mandatory Visualizations
Signaling Pathway of PI4KIIIβ in HCV Replication
Caption: PI4KIIIβ's role in HCV replication and its inhibition.
Experimental Workflow for Testing PI4KIIIβ Inhibitors
Caption: Workflow for evaluating PI4KIIIβ inhibitors.
Experimental Protocols
Protocol 1: In Vitro HCV Replicon Assay
Objective: To determine the 50% effective concentration (EC50) of PI4KIIIβ inhibitor 3 against HCV replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
PI4KIIIβ inhibitor 3 stock solution (e.g., 10 mM in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System).
-
Luminometer.
Method:
-
Seed Huh-7 replicon cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of PI4KIIIβ inhibitor 3 in DMEM, starting from a top concentration of 10 µM. Include a DMSO-only control.
-
Remove the culture medium from the cells and add 100 µL of the diluted inhibitor solutions to the respective wells.
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, equilibrate the plate and luciferase reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the EC50 value using a non-linear regression analysis.
Protocol 2: Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of PI4KIIIβ inhibitor 3.
Materials:
-
Huh-7 cells (or other relevant cell line).
-
DMEM supplemented with 10% FBS.
-
PI4KIIIβ inhibitor 3 stock solution.
-
96-well tissue culture plates.
-
Cell viability assay reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay).
-
Luminometer.
Method:
-
Seed Huh-7 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with the same serial dilutions of PI4KIIIβ inhibitor 3 as used in the replicon assay.
-
Incubate the plates for the same duration as the replicon assay (48-72 hours).
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well and mix.
-
Measure the luminescence to determine the number of viable cells.
-
Calculate the percentage of cytotoxicity for each concentration relative to the DMSO control and determine the CC50 value. The selectivity index (SI) can be calculated as CC50/EC50.
Protocol 3: PI4KIIIβ Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of PI4KIIIβ inhibitor 3 against the PI4KIIIβ enzyme.
Materials:
-
Recombinant human PI4KIIIβ enzyme.
-
Phosphatidylinositol (PI) substrate.
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo assay).
-
Kinase assay buffer.
-
PI4KIIIβ inhibitor 3 stock solution.
-
ADP-Glo Kinase Assay kit or phosphocellulose paper for radiolabeled assay.
Method (using ADP-Glo as an example):
-
Prepare serial dilutions of PI4KIIIβ inhibitor 3 in kinase buffer.
-
In a 96-well plate, add the PI4KIIIβ enzyme, PI substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo reagent and a luminometer, following the manufacturer's protocol.
-
Calculate the percentage of enzyme inhibition for each concentration and determine the IC50 value.
Discussion and Limitations
Selective inhibitors of PI4KIIIβ have demonstrated potent anti-HCV activity in vitro with a high barrier to resistance.[1][3] However, further development of these compounds for the treatment of hepatitis C was halted due to an unexpected antiproliferative effect observed in lymphocytes.[1][3][5] This highlights the potential for on-target toxicity when targeting host factors. Despite this limitation for systemic HCV treatment, PI4KIIIβ inhibitors remain valuable research tools to dissect the role of this kinase in the HCV life cycle and other cellular processes. Researchers should be mindful of these potential off-target effects in their experimental designs. Furthermore, some studies have suggested that the anti-HCV activity of certain compounds initially identified as PI4KIII inhibitors may be attributable to off-target effects on other kinases, such as PI3K.[8][10] Therefore, thorough selectivity profiling is crucial in the characterization of any new PI4KIIIβ inhibitor.
References
- 1. Anti-Hepatitis C Virus Activity and Toxicity of Type III Phosphatidylinositol-4-Kinase Beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositides in the Hepatitis C Virus Life Cycle [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Anti-hepatitis C virus activity and toxicity of type III phosphatidylinositol-4-kinase beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory Role of Phospholipids in Hepatitis C Virus Replication and Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The lipid kinase phosphatidylinositol-4 kinase III alpha regulates the phosphorylation status of hepatitis C virus NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: PI4KIII Beta Inhibitor 3 in Mixed Lymphocyte Reaction (MLR) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a critical enzyme in the T-cell activation signaling cascade. It plays a pivotal role in the production of phosphatidylinositol 4-phosphate (PI4P), a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2). The engagement of the T-cell receptor (TCR) triggers the hydrolysis of PIP2 by phospholipase Cγ1 (PLCγ1), generating the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade is essential for T-cell proliferation, cytokine secretion, and the formation of the immunological synapse.[1] Consequently, PI4KIIIβ represents a promising target for immunomodulatory therapeutics.[1]
PI4KIII beta inhibitor 3 is a potent and selective inhibitor of PI4KIIIβ. This document provides detailed application notes and protocols for utilizing this compound in a mixed lymphocyte reaction (MLR) assay to assess its immunosuppressive activity. The MLR is a robust in vitro assay that models the T-cell response to allogeneic antigens, making it a valuable tool for screening and characterizing immunomodulatory compounds.[2][3]
Mechanism of Action
This compound exerts its immunosuppressive effects by targeting PI4KIIIβ, a key upstream regulator of T-cell activation. By inhibiting PI4KIIIβ, the compound disrupts the synthesis of PI4P and, consequently, PIP2. This limitation in PIP2 availability curtails the downstream signaling cascade initiated by TCR engagement, leading to reduced T-cell proliferation and cytokine production. The inhibitor occupies the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol.
Data Presentation
The immunosuppressive activity of this compound has been quantified in various assays. The following table summarizes the key quantitative data.
| Assay Type | Parameter | This compound | Cyclosporine A (Reference) |
| Biochemical Assay | IC50 (PI4KIIIβ) | 5.7 nM | Not Applicable |
| Mixed Lymphocyte Reaction (MLR) | IC50 (Proliferation) | 3 nM | Not Reported |
| Cytokine Secretion (in MLR) | IC50 (IL-2) | < 1 nM | < 1 nM |
| Cytokine Secretion (in MLR) | IC50 (IFN-γ) | < 1 nM | 2 nM |
Data compiled from publicly available sources.[2]
Signaling Pathway
The following diagram illustrates the central role of PI4KIIIβ in the T-cell receptor signaling pathway and the point of intervention for this compound.
Caption: PI4KIIIβ in the TCR signaling cascade.
Experimental Protocols
This section provides a detailed protocol for a one-way mixed lymphocyte reaction (MLR) assay to evaluate the inhibitory effect of this compound on T-cell proliferation and cytokine production.
Materials and Reagents
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (dissolved in DMSO to a stock concentration of 10 mM and serially diluted in culture medium)
-
Mitomycin C or irradiation source
-
96-well round-bottom culture plates
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)
-
Cytokine analysis kit (e.g., ELISA or Luminex) for IL-2 and IFN-γ
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
CO₂ incubator (37°C, 5% CO₂)
Experimental Workflow Diagram
Caption: One-way Mixed Lymphocyte Reaction Workflow.
Step-by-Step Protocol
-
Isolation of PBMCs :
-
Isolate PBMCs from whole blood of two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Preparation of Responder and Stimulator Cells :
-
For each donor, designate a portion of the PBMCs as the "responder" population and another as the "stimulator" population.
-
Inactivate the stimulator cells to prevent their proliferation. This can be achieved by either:
-
Mitomycin C treatment : Incubate the stimulator cells with 25-50 µg/mL Mitomycin C for 30 minutes at 37°C. Wash the cells three times with PBS to remove any residual Mitomycin C.
-
Irradiation : Irradiate the stimulator cells with 20-30 Gy of gamma radiation.
-
-
Resuspend both responder and inactivated stimulator cells in complete RPMI 1640 medium at a concentration of 2 x 10⁶ cells/mL.
-
-
Assay Setup :
-
In a 96-well round-bottom plate, add 50 µL of the responder cell suspension (1 x 10⁵ cells) to each well.
-
Add 50 µL of the inactivated stimulator cell suspension (1 x 10⁵ cells) to the wells containing responder cells (1:1 ratio).
-
Controls :
-
Negative Control (Unstimulated) : Responder cells cultured alone.
-
Positive Control (Stimulated) : Responder and stimulator cells co-cultured without any inhibitor.
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Add 100 µL of the diluted inhibitor to the appropriate wells. For the positive control, add 100 µL of medium with the corresponding DMSO concentration.
-
-
The final volume in each well should be 200 µL.
-
-
Incubation :
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4 to 5 days.
-
-
Analysis of T-Cell Proliferation :
-
[³H]-thymidine Incorporation :
-
18-24 hours before harvesting, pulse each well with 1 µCi of [³H]-thymidine.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Non-radioactive Methods (e.g., CFSE) :
-
If using CFSE, the responder cells should be labeled prior to plating. Proliferation is measured by the dilution of the dye using flow cytometry.
-
-
-
Analysis of Cytokine Production :
-
On day 2 or 3 of culture, carefully collect 50-100 µL of the supernatant from each well without disturbing the cells.
-
Analyze the concentrations of IL-2 and IFN-γ in the supernatant using ELISA or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.
-
Data Analysis and Interpretation
-
Proliferation : Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the positive control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Cytokine Production : Similarly, calculate the percentage of inhibition of IL-2 and IFN-γ secretion for each inhibitor concentration and determine the respective IC50 values.
The results from this assay will provide a comprehensive profile of the immunosuppressive activity of this compound, making it a valuable tool for researchers in immunology and drug development.
References
Commercial Sources and Application Notes for PI4KIII Beta Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PI4KIII beta inhibitor 3, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase III Beta. It is intended to guide researchers in the effective application of this compound in in vitro and in vivo experimental settings.
Product Information
This compound is a small molecule inhibitor with significant immunosuppressive and potential antiviral activities. It acts by selectively targeting PI4KIIIβ, a lipid kinase involved in crucial cellular signaling pathways.
| Property | Value | Source |
| CAS Number | 1245319-54-3 | MedChemExpress, Cayman Chemical |
| Molecular Formula | C₂₂H₂₂N₈OS | MedChemExpress, Cayman Chemical |
| Molecular Weight | 446.53 g/mol | MedChemExpress, Cayman Chemical |
| Solubility | Soluble in DMSO and Methanol | Cayman Chemical |
| Storage | Store at -20°C for long-term stability. | APExBIO, MedChemExpress |
Commercial Suppliers:
-
APExBIO: Offers high-purity this compound for signaling research.
-
Cayman Chemical: Provides the inhibitor with detailed technical information and purity data.
-
Divbio Science Europe: Supplies the inhibitor in various quantities.
-
MedChemExpress: Offers the compound along with in vitro and in vivo activity data.
-
AgroRNA: Lists the inhibitor among its products.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the catalytic activity of PI4KIIIβ, an enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This product, PI4P, is a key second messenger and a precursor for other important signaling lipids like PI(4,5)P₂. The PI4KIIIβ pathway is implicated in the regulation of the PI3K/Akt signaling cascade, which is fundamental for cell growth, proliferation, and survival.
Below is a diagram illustrating the signaling pathway involving PI4KIIIβ and the point of inhibition by this compound.
Caption: PI4KIIIβ Signaling Pathway and Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC₅₀ | Assay Type | Source |
| PI4KIIIβ | 5.7 nM | Biochemical Assay | MedChemExpress[1] |
| PI4KIIIβ | 19 nM | Biochemical Assay | Cayman Chemical[2] |
| Immunosuppressive Activity | 3 nM | Mixed Lymphocyte Reaction (MLR) | MedChemExpress[1] |
| IL-2 Secretion | < 1 nM | Cellular Assay | APExBIO |
| IFNγ Secretion | < 1 nM | Cellular Assay | APExBIO |
Table 2: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
| Animal Model | Treatment Dose | Effect | Source |
| DBA1 mice | 40 mg/kg/day (oral) | Delayed onset and decreased severity of arthritis symptoms. Reduced anti-CII IgG titre and histological scores. | MedChemExpress[1] |
Detailed Application Notes and Protocols
In Vitro PI4KIIIβ Activity Assay
This protocol is adapted from a general method for measuring PI4K activity.[3]
Objective: To determine the in vitro inhibitory activity of this compound against recombinant PI4KIIIβ.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS)
-
[γ-³³P]ATP
-
This compound (dissolved in DMSO)
-
96-well reaction plates
-
Scintillation counter
Workflow Diagram:
Caption: In Vitro PI4KIIIβ Activity Assay Workflow.
Protocol:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a 96-well plate, add the assay buffer, PI substrate, and recombinant PI4KIIIβ enzyme.
-
Add the diluted this compound or DMSO (for control wells) to the respective wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Transfer the reaction mixture to a filter plate to separate the phosphorylated lipid from the unincorporated [γ-³³P]ATP.
-
Wash the filter plate several times with a wash buffer (e.g., 75 mM phosphoric acid).
-
Measure the amount of incorporated ³³P in a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value using a suitable software.
Mixed Lymphocyte Reaction (MLR) Assay
This protocol provides a framework for assessing the immunosuppressive activity of this compound.[1]
Objective: To evaluate the effect of this compound on T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
This compound (dissolved in DMSO).
-
Cell proliferation dye (e.g., CFSE) or ³H-thymidine.
-
96-well cell culture plates.
-
Flow cytometer or scintillation counter.
Protocol:
-
Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation.
-
One-way MLR: Treat the "stimulator" PBMCs from one donor with mitomycin C or irradiation to prevent their proliferation.
-
Label the "responder" PBMCs from the second donor with a cell proliferation dye like CFSE, if using flow cytometry.
-
In a 96-well plate, co-culture the responder PBMCs with the treated stimulator PBMCs at a suitable ratio (e.g., 1:1).
-
Add serial dilutions of this compound or DMSO (vehicle control) to the co-cultures.
-
Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Assessment of Proliferation:
-
Flow Cytometry (CFSE): Harvest the cells and analyze the dilution of the CFSE dye in the responder T-cell population (e.g., CD3+ cells). Proliferation is indicated by a decrease in CFSE fluorescence intensity.
-
³H-Thymidine Incorporation: Add ³H-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
-
Cytokine Analysis (Optional): Collect supernatants from the cultures before harvesting the cells. Measure the concentration of cytokines like IL-2 and IFN-γ using ELISA or a multiplex bead array.
-
Calculate the percentage of inhibition of T-cell proliferation and cytokine secretion for each inhibitor concentration and determine the IC₅₀ value.
Collagen-Induced Arthritis (CIA) in a Mouse Model
This protocol is a standard method for inducing arthritis in mice to test the efficacy of anti-inflammatory compounds.
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old).
-
Bovine type II collagen (CII).
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
This compound.
-
Vehicle (e.g., 1% methylcellulose).
Workflow Diagram:
Caption: Collagen-Induced Arthritis (CIA) Experimental Workflow.
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each DBA/1 mouse.
-
-
Treatment:
-
Begin daily oral administration of this compound (e.g., 40 mg/kg) or the vehicle control. Treatment can be initiated prophylactically (from Day 0) or therapeutically (upon onset of arthritis).
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion intradermally at a different site from the primary injection.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21.
-
Score the clinical signs of arthritis in each paw based on a scale of 0-4 (0 = normal, 4 = severe swelling and redness with ankylosis).
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), collect blood samples to measure serum levels of anti-type II collagen antibodies by ELISA.
-
Euthanize the mice and collect the paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Safety Precautions
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Avoid inhalation of dust and contact with skin and eyes. Refer to the supplier's Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols: PI4KIII Beta Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the handling, storage, and use of PI4KIII beta inhibitor 3 powder, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase III Beta. Adherence to these protocols is crucial for ensuring the integrity and activity of the compound for reproducible experimental outcomes.
Product Information
This compound is a small molecule inhibitor of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ), a key enzyme in the phosphoinositide signaling pathway. Dysregulation of PI4KIIIβ has been implicated in various diseases, including viral infections and cancer, making it a significant target for therapeutic development.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1245319-54-3 | [2][3][4][5] |
| Molecular Formula | C₂₂H₂₂N₈OS | [3][4][5] |
| Molecular Weight | 446.53 g/mol | [2][3][4][5] |
| Appearance | Light yellow to yellow solid powder | [4][5] |
In Vitro Potency and Selectivity
| Target | IC₅₀ | Reference |
| PI4KIIIβ | 5.7 nM | [4][6] |
| PI4KIIIβ | 19 nM | [3] |
| Mixed Lymphocyte Reaction (MLR) | 3 nM | [4][6] |
| IL-2 Secretion Inhibition | < 1 nM | [4][6] |
| IFNγ Secretion Inhibition | < 1 nM | [4][6] |
Note: IC₅₀ values can vary between different assay conditions and manufacturers.
Handling and Storage
Proper handling and storage are critical to maintain the stability and activity of the this compound powder and its solutions.
Workflow for Handling and Storage
Caption: Workflow for handling this compound.
Protocol for Powder Storage
-
Upon Receipt: Store the vial of this compound powder at -20°C.[2] The compound is stable as a solid for at least four years when stored under these conditions.[3]
-
Short-term Storage: For frequent use, the powder can be stored at 4°C, protected from light.[4]
-
Safety Precautions: Handle the powder in a well-ventilated area.[7] Avoid inhalation of dust and contact with skin and eyes.[7] Personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn.[7]
Protocol for Stock Solution Preparation and Storage
-
Reconstitution:
-
Aliquoting:
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solutions:
Experimental Protocols
Protocol for Cell-Based Assays
This protocol provides a general guideline for using this compound in a cell-based assay. The final concentration of the inhibitor and incubation times should be optimized for the specific cell line and experimental question.
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight under standard culture conditions.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Note that the final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the inhibitor.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
Assay: Perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), cytokine secretion assays (e.g., ELISA), or protein expression analysis (e.g., Western blot).
Signaling Pathway
PI4KIII beta is a critical component of the phosphoinositide signaling pathway, which is involved in numerous cellular processes. Inhibition of PI4KIII beta can impact downstream signaling events.
References
- 1. This compound [myskinrecipes.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: PI4KIII beta inhibitor 3
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing PI4KIII beta inhibitor 3. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential experimental challenges arising from the inhibitor's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a lipid kinase crucial for generating phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This process is vital for vesicular trafficking and the replication of several RNA viruses. The inhibitor has a reported IC50 of 5.7 nM for PI4KIIIβ.[1][2]
Q2: What are the known off-target effects of this compound?
A2: While highly selective within the kinome, this compound has been shown to inhibit several selenoproteins, specifically glutathione (B108866) peroxidases (GPX1, GPX2, and GPX4) and thioredoxin reductase (TXNRD1). These enzymes are critical components of the cellular antioxidant defense system.
Q3: I am observing cellular effects that are not consistent with PI4KIIIβ inhibition alone. Could these be off-target effects?
A3: Yes, unexpected cellular phenotypes could be a result of the inhibitor's off-target activity on the glutathione and thioredoxin systems. Inhibition of these antioxidant pathways can lead to increased oxidative stress, which can manifest in various ways, including altered cell viability, apoptosis, or changes in redox-sensitive signaling pathways.
Q4: How can I confirm if the observed phenotype is an on-target or off-target effect?
A4: To distinguish between on-target and off-target effects, consider the following strategies:
-
Use a structurally unrelated PI4KIIIβ inhibitor: If a different PI4KIIIβ inhibitor with a distinct chemical scaffold does not produce the same phenotype, the original observation may be due to an off-target effect.
-
Rescue experiment: If possible, overexpress a resistant mutant of PI4KIIIβ. If the phenotype is reversed, it is likely an on-target effect.
-
Directly assess oxidative stress: Measure levels of reactive oxygen species (ROS) or markers of oxidative damage in your experimental system. An increase in these markers would suggest the involvement of the off-target antioxidant enzymes.
-
Modulate the off-target pathways: Use known activators or inhibitors of the glutathione and thioredoxin pathways to see if they can mimic or reverse the phenotype observed with this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpectedly high cellular toxicity or apoptosis | Inhibition of glutathione peroxidases and thioredoxin reductase can lead to a buildup of reactive oxygen species (ROS), causing oxidative stress and triggering apoptosis.[3] | - Lower the concentration of the inhibitor to the lowest effective dose for PI4KIIIβ inhibition.- Co-treat with an antioxidant (e.g., N-acetylcysteine) to mitigate oxidative stress.- Measure ROS levels to confirm the involvement of oxidative stress. |
| Alterations in signaling pathways unrelated to PI4P metabolism | The thioredoxin and glutathione systems regulate numerous signaling pathways through redox modifications of proteins.[4][5][6] Inhibition of these systems can therefore have widespread effects. | - Perform a phosphoproteomics or transcriptomics analysis to identify altered pathways.- Validate changes in key signaling nodes of suspected off-target pathways by Western blot (e.g., phosphorylation status of redox-sensitive kinases). |
| Inconsistent results between different cell lines | Cell lines can have varying baseline levels of oxidative stress and expression of antioxidant enzymes. | - Characterize the expression levels of PI4KIIIβ, GPXs, and TXNRD1 in your cell lines.- Compare the inhibitor's effects in cell lines with differing antioxidant capacities. |
| Discrepancy between in vitro kinase assay and cellular assay results | This can be due to off-target effects manifesting only in a cellular context, or differences in inhibitor stability and permeability. | - Confirm target engagement in cells using methods like the cellular thermal shift assay (CETSA).- Evaluate the off-target engagement in a cellular context where possible. |
Off-Target Effects Data
The following table summarizes the known on-target and off-target activities of this compound.
| Target | Type | IC50 / % Inhibition | Reference |
| PI4KIIIβ | On-Target Kinase | 5.7 nM | [1][2] |
| PI4KIIIα | Off-Target Kinase | 1.7 µM (~300-fold less potent) | [1][7] |
| Panel of 150 Cellular Kinases | Off-Target Kinases | <10% inhibition at 10 µM | [1][7] |
| Glutathione Peroxidase 1 (GPX1) | Off-Target Selenoprotein | Inhibited | |
| Glutathione Peroxidase 2 (GPX2) | Off-Target Selenoprotein | Inhibited | |
| Glutathione Peroxidase 4 (GPX4) | Off-Target Selenoprotein | Inhibited | |
| Thioredoxin Reductase 1 (TXNRD1) | Off-Target Selenoprotein | Inhibited | |
| Glutathione Reductase (GR) | Not an Off-Target | Not inhibited |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of kinases.
Methodology: A common method for this is the ADP-Glo™ Kinase Assay .
-
Reagents: Recombinant kinases, appropriate substrates, ATP, ADP-Glo™ Reagent, Kinase-Glo® Max Reagent, this compound.
-
Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. e. Convert the generated ADP to ATP and measure the light output by adding the Kinase-Glo® Max Reagent. Incubate for 30 minutes. f. Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values.
Protocol 2: Glutathione Peroxidase (GPX) Activity Assay
Objective: To measure the inhibitory effect of this compound on GPX activity.
Methodology: This protocol is based on the coupled reaction with glutathione reductase (GR).
-
Reagents: Cell or tissue lysate, phosphate (B84403) buffer, glutathione (GSH), glutathione reductase (GR), NADPH, tert-butyl hydroperoxide (or another suitable peroxide substrate), this compound.
-
Procedure: a. Prepare cell or tissue lysates. b. In a 96-well plate, prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH. c. Add the cell lysate and this compound at various concentrations. d. Initiate the reaction by adding the peroxide substrate. e. Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: The rate of NADPH consumption is proportional to the GPX activity. Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.[8]
Protocol 3: Thioredoxin Reductase (TXNRD) Activity Assay
Objective: To determine the effect of this compound on TXNRD activity.
Methodology: This assay often uses DTNB (Ellman's reagent) as a substrate.
-
Reagents: Cell or tissue lysate, phosphate buffer with EDTA, NADPH, DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), this compound.
-
Procedure: a. Prepare cell or tissue lysates. b. In a 96-well plate, add the lysate and this compound at various concentrations. c. Add NADPH to the wells. d. Initiate the reaction by adding DTNB. e. Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of TNB (5-thio-2-nitrobenzoic acid).
-
Data Analysis: The rate of TNB formation is proportional to the TXNRD activity. Calculate the percent inhibition and IC50 value.[9][10]
Signaling Pathway Diagrams
Caption: On-target effect of this compound on the PI4KIIIβ signaling pathway.
Caption: Off-target effects of this compound on the glutathione and thioredoxin antioxidant pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cohesionbio.com [cohesionbio.com]
- 3. Effects of Mammalian Thioredoxin Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Dual targeting of the thioredoxin and glutathione systems in cancer and HIV [jci.org]
- 5. Dual targeting of the thioredoxin and glutathione systems in cancer and HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox Signaling Mediated by Thioredoxin and Glutathione Systems in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BF738735 | PI4K | Antiviral | TargetMol [targetmol.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating PI4KIII Beta Inhibitor 3: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing PI4KIII beta inhibitor 3 in their experiments. This document aims to offer clarity on the inhibitor's toxicity profile in various cell lines, present key experimental protocols, and address frequently encountered challenges.
Quantitative Toxicity Data Summary
The following table summarizes the reported cytotoxic concentrations (CC50) and half-maximal inhibitory concentrations (IC50) of this compound (also known as BF738735) in different cell lines. This data is crucial for determining appropriate experimental concentrations and understanding the inhibitor's therapeutic window.
| Cell Line | Cell Type | Parameter | Value | Reference |
| HeLa | Human cervical cancer | CC50 | 61 µM (61000 nM) | [1] |
| Huh-7 | Human liver cancer | CC50 | 11-65 µM | [1] |
| RD | Human rhabdomyosarcoma | CC50 | 11-65 µM | [1] |
| Vero | Monkey kidney epithelial | CC50 | 11-65 µM | [1] |
| H1HeLa | Human cervical cancer | CC50 | >10 µM (for a similar class of inhibitor) | [2] |
Note: The IC50 for this compound's primary target, the PI4KIIIβ enzyme, is approximately 5.7 nM.[1][3][4][5] This highlights the inhibitor's high selectivity for its target enzyme over inducing general cytotoxicity.
Experimental Protocols
Accurate assessment of cytotoxicity is fundamental to any study involving enzyme inhibitors. Below are detailed methodologies for common assays used to evaluate the toxicity of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Addition: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value can be determined by plotting the cell viability against the logarithm of the inhibitor concentration.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the use of this compound.
Q1: I am observing higher-than-expected toxicity in my cell line. What could be the cause?
A1: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Off-Target Effects: While this compound is highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. Consider exploring the effects of other PI4KIIIβ inhibitors to confirm that the observed phenotype is specific to the inhibition of this kinase.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%). Always include a vehicle control in your experimental setup.
-
Compound Stability: Verify the stability and purity of your inhibitor stock. Improper storage can lead to degradation and potentially more toxic byproducts.
Q2: How can I be sure that the observed cellular effects are due to the inhibition of PI4KIIIβ and not general toxicity?
A2: To distinguish between specific and non-specific effects, consider the following experimental approaches:
-
Use a Rescue Experiment: If possible, express a resistant mutant of PI4KIIIβ in your cells. If the inhibitor's effect is on-target, the cells expressing the resistant mutant should be less affected.
-
Phenotypic Comparison: Compare the phenotype induced by this compound with that of other known PI4KIIIβ inhibitors or with the phenotype observed after siRNA-mediated knockdown of PI4KIIIβ.
-
Dose-Response Analysis: A specific inhibitor should exhibit a clear dose-response relationship for its biological effect at concentrations well below its cytotoxic threshold.
Q3: What is the mechanism of PI4KIIIβ inhibition and how might this relate to toxicity?
A3: this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PI4KIIIβ enzyme.[6] This prevents the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a crucial lipid for the structural integrity and function of the Golgi apparatus and is also involved in the replication of several RNA viruses.
Caption: Mechanism of PI4KIIIβ inhibition by this compound.
Disruption of PI4P homeostasis can lead to Golgi stress and interfere with cellular processes that rely on proper Golgi function, such as protein trafficking and secretion. While the high selectivity of the inhibitor minimizes widespread toxicity, prolonged or high-dose exposure could potentially lead to cellular stress and eventual cell death, particularly in cell types that are highly dependent on robust Golgi activity.
Q4: Are there any known off-target effects of this compound?
A4: this compound is reported to be highly selective for PI4KIIIβ. It shows significantly less potency against other PI4K isoforms (PI4KIIα, PI4KIIβ, and PI4KIIIα) and PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ).[7] However, as with any small molecule inhibitor, the potential for off-target effects at high concentrations should be considered and addressed through appropriate control experiments.
For further assistance, please consult the original research articles and manufacturer's data sheets for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI4K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: PI4KIII beta Inhibitor 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PI4KIII beta inhibitor 3. The information is intended for scientists and drug development professionals to address potential issues encountered during in vitro experimentation, with a focus on assessing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and highly effective inhibitor of Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIβ) with an IC50 of 5.7 nM.[1][2] It functions by blocking the catalytic activity of the PI4KIIIβ enzyme, which is crucial for the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger involved in membrane trafficking and the formation of replication organelles for certain viruses.[1][3]
Q2: Is significant cytotoxicity expected with this compound?
A2: Generally, selective PI4KIIIβ inhibitors are not considered broadly cytotoxic.[4] For instance, a similar thiazole (B1198619) amide PI4KIII beta inhibitor (compound 3) demonstrated a 50% cytotoxic concentration (CC50) greater than 100 μM in HeLa cells, indicating low cytotoxicity.[5] Another compound, BF738735, which is also identified as this compound, showed low cytotoxicity with CC50 values ranging from 11 to 65 μM across different cell lines.[6] However, at high concentrations, off-target effects or specific cellular dependencies on PI4KIIIβ could potentially lead to reduced cell viability.
Q3: What are the known off-target effects of this compound?
A3: this compound is reported to be highly selective. It is approximately 100-fold selective for PI4KIIIβ over PI4KIIα, PI4KIIβ, PI4KIIIα, and various PI3K isoforms (α, β, γ, δ, and C3).[7] It also shows 100-500 fold selectivity over PI3KC2α, PI3KC2β, and PI3KC2γ.[7] While extensive off-target screening suggests high specificity, it is crucial to consider that at high concentrations, minor off-target inhibition could occur.
Q4: Can inhibition of PI4KIII beta induce apoptosis?
A4: The role of PI4KIIIβ in apoptosis can be cell-type dependent. In some cancer cell lines, such as MDA-MB-231 breast cancer cells, knockdown of PI4KIIIβ has been shown to induce apoptosis.[8] This suggests that in certain contexts, inhibition of PI4KIIIβ by a small molecule inhibitor could potentially lead to programmed cell death.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Unexpectedly high cytotoxicity or cell death observed at working concentrations. | 1. High Inhibitor Concentration: The concentration of this compound being used may be too high, leading to off-target effects or exacerbating a cell line's specific dependency on PI4KIIIβ. 2. Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the inhibition of the PI4KIIIβ pathway. 3. Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration. 4. Contamination: The cell culture may be contaminated. | 1. Perform a Dose-Response Curve: Determine the CC50 of the inhibitor in your specific cell line to identify a non-toxic working concentration range. 2. Test Different Cell Lines: If possible, compare the cytotoxic effects across multiple cell lines to assess specificity. 3. Solvent Control: Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is below the known toxic threshold for your cell line. 4. Check for Contamination: Regularly test cell cultures for mycoplasma and other contaminants. |
| Inconsistent results in cell viability assays. | 1. Assay Interference: The inhibitor compound may interfere with the readout of the viability assay (e.g., absorbance or fluorescence). 2. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 3. Inhibitor Stability: The inhibitor may not be stable under the experimental conditions. | 1. Use an Orthogonal Assay: Confirm viability results using a different method (e.g., if using an MTT assay, confirm with a CellTiter-Glo or trypan blue exclusion assay). 2. Optimize Seeding Density: Ensure a uniform and optimal cell seeding density for the duration of the assay. 3. Follow Storage and Handling Instructions: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
| No observed effect on cell viability, even at high concentrations. | 1. Inactive Compound: The inhibitor may have degraded due to improper storage or handling. 2. Cell Line Resistance: The cell line may not be dependent on PI4KIIIβ for survival. 3. Insufficient Incubation Time: The duration of the treatment may not be long enough to induce a cytotoxic effect. | 1. Verify Compound Activity: Test the inhibitor in a positive control experiment where it is known to have an effect (e.g., an antiviral replication assay if applicable). 2. Use a Positive Control for Cytotoxicity: Treat cells with a known cytotoxic agent to ensure the assay is working correctly. 3. Perform a Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, and 72 hours). |
Quantitative Data Summary
| Compound | Target | IC50 | CC50 | Cell Line | Reference |
| This compound | PI4KIIIβ | 5.7 nM | Not explicitly stated | - | [1][2] |
| BF738735 (this compound) | PI4KIIIβ | 5.7 nM | 11 - 65 µM | Various | [6] |
| Thiazole amide 3 | PI4KIIIβ | Not Stated | > 100 µM | HeLa | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Resazurin-based Assay
This protocol outlines a common method for assessing cell viability based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes a flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and controls for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Caption: Simplified PI4KIII beta signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Hepatitis C Virus Activity and Toxicity of Type III Phosphatidylinositol-4-Kinase Beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PI4KIII Beta Inhibitor 3 in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PI4KIII beta inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the concentration of PI4KIII beta inhibitor 3 for your experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is PI4KIII beta and why is it a target of interest?
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in various cellular processes. It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule and a precursor for other important phosphoinositides like PI(4,5)P2. PI4KIIIβ is primarily localized to the Golgi apparatus and is involved in regulating Golgi structure and function, vesicular trafficking, and signal transduction pathways. Its involvement in the replication of several RNA viruses and in signaling pathways implicated in cancer and immune responses makes it a significant target for drug development.
Q2: What is this compound and what is its potency?
This compound, also identified as BF738735, is a potent and selective inhibitor of PI4KIIIβ.[1] It exhibits strong inhibitory activity against PI4KIIIβ with a reported IC50 of 5.7 nM in in vitro kinase assays.[1][2]
Q3: What is a good starting concentration for this compound in cell-based assays?
The optimal concentration of this compound can vary depending on the cell line, experimental conditions, and the specific biological question being addressed. A good starting point is to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your specific cellular phenotype of interest. Based on published data, effective concentrations in cell-based assays, such as those for antiviral activity, have been observed in the low nanomolar range (e.g., EC50 values ranging from 4 to 71 nM for enteroviruses).[2]
Q4: How should I prepare and store this compound?
For in vitro experiments, it is common to prepare a high-concentration stock solution in 100% DMSO.[3] This stock solution should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] When preparing working solutions for cell culture, the DMSO stock should be diluted in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the culture is low (typically ≤0.1%) to minimize solvent-induced toxicity.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or weak inhibitory effect observed | Suboptimal Inhibitor Concentration: The concentration used may be too low for your specific cell line or assay. | Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration.[3] |
| Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling. | Ensure the inhibitor is stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[3] Prepare fresh working solutions for each experiment. | |
| Cell Line Insensitivity: The chosen cell line may not be sensitive to PI4KIIIβ inhibition for the measured endpoint. | Confirm the expression and activity of PI4KIIIβ in your cell line using techniques like Western blot or a kinase activity assay. | |
| Significant cytotoxicity or off-target effects | High Inhibitor Concentration: High concentrations can lead to off-target effects and cellular toxicity. | Use the lowest effective concentration determined from your dose-response experiments.[3][4] |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum (typically ≤0.1%).[3] | |
| Off-Target Kinase Inhibition: While selective, at higher concentrations the inhibitor may affect other kinases. | Review the inhibitor's selectivity profile. Consider using a structurally different PI4KIIIβ inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.[4] | |
| Inconsistent or variable results | Inhibitor Precipitation: The inhibitor may precipitate out of solution, especially when diluting a DMSO stock into aqueous media. | When preparing working solutions, add the DMSO stock to the medium dropwise while gently mixing to prevent precipitation. Visually inspect the final solution for any signs of precipitation before adding it to cells.[3] |
| Assay Variability: Inherent variability in biological assays can lead to inconsistent data. | Include appropriate controls in every experiment, such as a vehicle control (DMSO) and a positive control (a known inhibitor or stimulus). Run replicates for each condition. | |
| Unexpected increase in a signaling pathway | Feedback Loop Activation: Inhibition of one pathway can sometimes lead to the compensatory activation of another. For example, inhibiting the PI3K/Akt pathway can sometimes relieve negative feedback loops, leading to the activation of other pathways like the MAPK/ERK pathway.[5] | Investigate potential feedback mechanisms in your system. Consider co-treatment with inhibitors of the activated compensatory pathway to understand the cellular response better.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (BF738735) and other relevant inhibitors.
Table 1: In Vitro Potency of PI4KIII beta Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound (BF738735) | PI4KIIIβ | 5.7 | [1][2] |
| PI4KIIIα | 1700 | [2] | |
| PIK-93 | PI4KIIIβ | 19 | |
| PI3Kγ | 16 | ||
| PI3Kα | 39 | ||
| UCB9608 | PI4KIIIβ | 11 | [6] |
Table 2: Cellular Activity of this compound (BF738735)
| Assay Type | Cell Line | Endpoint | EC50 (nM) | CC50 (µM) | Reference |
| Antiviral (Enterovirus) | Various | Viral Replication | 4 - 71 | 11 - 65 | [2] |
| Antiviral (HCV) | Huh7 | Viral Replication | 56 | >10 |
Experimental Protocols
1. Dose-Response Experiment for Determining EC50 in a Cell-Based Assay
This protocol outlines a general procedure to determine the effective concentration of this compound.
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions and vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your specific assay (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your specific assay to measure the desired phenotype (e.g., cell viability, viral replication, cytokine production).
-
Data Analysis: Plot the assay readout against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
2. Cytotoxicity Assay (e.g., using CCK-8)
This protocol is for assessing the cytotoxic effects of the inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 48-72 hours).[5]
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[5]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.[5]
3. In Vitro Kinase Assay (General Protocol)
This protocol provides a general workflow for an in vitro kinase assay to measure the direct inhibitory effect on PI4KIIIβ.
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant PI4KIIIβ enzyme, lipid substrate (e.g., PI:PS), and ATP.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a microplate, add the inhibitor dilutions, the kinase, and the lipid substrate.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature or 30°C for a defined period (e.g., 60-90 minutes).[2]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ which measures ADP production, or a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) into the substrate.[2]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
Caption: PI4KIII beta signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor characterization.
Caption: A logical approach to troubleshooting unexpected results.
References
PI4KIII beta inhibitor 3 stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of PI4KIII beta inhibitor 3 in culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in common cell culture media like DMEM or RPMI-1640?
A1: Currently, there is no publicly available quantitative data specifically detailing the stability or half-life of this compound in common cell culture media. The stability of a small molecule in aqueous-based solutions like culture media can be influenced by factors such as pH, temperature, and interactions with media components. Given that the inhibitor has a thiazolo[5,4-d]pyrimidine (B3050601) core, its stability may be affected by the specific functional groups attached to this scaffold. Therefore, it is highly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C in tightly sealed vials. When preparing working solutions, dilute the DMSO stock directly into pre-warmed culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cellular toxicity.
Q3: What factors in the culture media can affect the stability of the inhibitor?
A3: Several factors can influence the stability of a small molecule inhibitor in culture media:
-
pH: The pH of the culture medium (typically 7.2-7.4) can affect the chemical stability of the compound.
-
Serum: Components within fetal bovine serum (FBS) or other sera, such as enzymes, can potentially metabolize or degrade the inhibitor. Conversely, serum proteins may sometimes bind to and stabilize the compound.
-
Media Components: Certain components of the culture media, like amino acids or reducing agents, could potentially react with the inhibitor.
-
Light and Temperature: Exposure to light and elevated temperatures (like 37°C during incubation) can contribute to the degradation of some compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological activity in cell-based assays. | 1. Degradation of the inhibitor in the culture medium over the course of the experiment. 2. Adsorption of the inhibitor to plasticware. | 1. Perform a stability study to determine the half-life of the inhibitor under your experimental conditions (see Experimental Protocol below). Consider replenishing the inhibitor with fresh medium at regular intervals for long-term experiments. 2. Use low-binding plates and pipette tips. Pre-incubating the wells with media containing the inhibitor before adding cells can sometimes help saturate non-specific binding sites. |
| High variability between replicate experiments. | 1. Inconsistent inhibitor concentration due to degradation. 2. Precipitation of the inhibitor upon dilution into aqueous media. | 1. Ensure the inhibitor is fully dissolved in the stock solution and is added to the media immediately before use. Prepare fresh working solutions for each experiment. 2. Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, consider lowering the final concentration or using a different solvent system for the initial stock, if compatible with your cells. |
Stability Data
| Culture Medium | Serum Concentration (%) | Incubation Time (hours) | Temperature (°C) | Percent Remaining (%) | Analytical Method |
| e.g., DMEM | e.g., 10% | e.g., 0 | e.g., 37 | e.g., 100 | e.g., HPLC-UV |
| e.g., 2 | |||||
| e.g., 4 | |||||
| e.g., 8 | |||||
| e.g., 24 | |||||
| e.g., 48 | |||||
| e.g., RPMI-1640 | e.g., 10% | e.g., 0 | e.g., 37 | e.g., 100 | e.g., LC-MS |
| e.g., 2 | |||||
| e.g., 4 | |||||
| e.g., 8 | |||||
| e.g., 24 | |||||
| e.g., 48 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, low-binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution into pre-warmed cell culture medium (with or without FBS, as required for your experiment) to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., ≤ 0.1%).
-
-
Incubation:
-
Dispense equal volumes of the working solution into sterile, low-binding microcentrifuge tubes or wells of a 24-well plate. Prepare enough replicates for each time point.
-
Place the samples in a humidified incubator at 37°C with 5% CO₂.
-
The time point at which the samples are placed in the incubator is considered time zero (T=0). Immediately collect an aliquot from the T=0 samples for analysis.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots from the respective tubes or wells.
-
Immediately store the collected samples at -80°C to halt any further degradation until all time points have been collected and are ready for analysis.
-
-
Sample Preparation for Analysis (Protein Precipitation):
-
Thaw the samples.
-
To each sample, add 2-3 volumes of cold acetonitrile (containing an internal standard, if available) to precipitate proteins from the medium and serum.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
HPLC or LC-MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
The percentage of the inhibitor remaining at each time point is calculated relative to the concentration at T=0.
-
Visualizations
Caption: PI4KIII beta signaling pathway and the point of inhibition.
Caption: Experimental workflow for assessing inhibitor stability.
How to avoid PI4KIII beta inhibitor 3 precipitation in assays
Welcome to the technical support center for PI4KIII beta inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing inhibitor precipitation in assays.
Frequently Asked Questions (FAQs)
Q1: Why do PI4KIII beta inhibitors often have poor solubility in aqueous assay buffers?
A1: Many small-molecule kinase inhibitors, including those targeting PI4KIII beta, are designed to bind to the ATP-binding pocket of the kinase. This pocket is often hydrophobic, meaning the inhibitors themselves are typically lipophilic (fat-soluble) and consequently have low solubility in water-based (aqueous) solutions. This inherent chemical property is a primary reason for the solubility challenges encountered during in vitro assays.[1]
Q2: My PI4KIII beta inhibitor, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What is causing this?
A2: This is a common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its solubility is significantly lower. The drastic change in solvent polarity causes the inhibitor to come out of solution and form a precipitate. The final concentration of DMSO in your assay is a critical factor; even at concentrations below 1%, highly insoluble compounds can precipitate.[1]
Q3: How does the pH of the assay buffer affect the solubility of my PI4KIII beta inhibitor?
A3: The solubility of many kinase inhibitors is pH-dependent, particularly for compounds that are weak bases.[1] These molecules contain functional groups that can become protonated (ionized) at a pH below their acid dissociation constant (pKa). This ionization generally increases their interaction with water molecules, thereby enhancing solubility. Conversely, at a pH above the pKa, the inhibitor will be in its less soluble, unionized form.[1]
Q4: Can the salt concentration in my assay buffer influence inhibitor solubility?
A4: Yes, the ionic strength of the buffer, determined by the salt concentration, can impact the solubility of small molecules.[2][3] The effects can be complex and compound-specific. For some compounds, increasing ionic strength can lead to a "salting-out" effect, reducing solubility. For others, particularly charged molecules, the presence of ions can sometimes improve solubility by shielding charges.[4] It is generally recommended to start with a salt concentration that is optimal for enzyme activity (e.g., up to 50 mM NaCl or KCl) and then adjust if precipitation is observed.[5]
Troubleshooting Guide: Preventing Inhibitor Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of PI4KIII beta inhibitors in your assays.
Issue 1: Inhibitor precipitates immediately upon dilution into the assay buffer.
dot
Caption: Initial troubleshooting workflow for inhibitor precipitation.
Solutions:
-
Minimize Final DMSO Concentration: The most common cause of precipitation is an excessive final concentration of DMSO.
-
Recommendation: Aim for a final DMSO concentration of less than 0.5%, with less than 0.1% being ideal.[6] High concentrations of DMSO can also affect the activity of your target kinase.[7]
-
How to achieve: Prepare a higher concentration stock solution of your inhibitor in 100% DMSO. This will allow you to add a smaller volume to your assay to reach the desired final concentration, thereby keeping the final DMSO percentage low.
-
-
Optimize the Dilution Process: The way you dilute your inhibitor can significantly impact its solubility.
-
Recommendation: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in 100% DMSO first to get closer to the final desired concentration. Then, add this final, more dilute DMSO stock to your aqueous buffer.
-
Technique: When adding the inhibitor to the assay buffer, ensure rapid and thorough mixing. Add the inhibitor dropwise while vortexing or stirring the buffer to avoid localized high concentrations that can trigger precipitation.
-
Issue 2: Precipitation persists even with low DMSO and optimized dilution.
dot
Caption: Advanced troubleshooting for persistent precipitation.
Solutions:
-
Modify Assay Buffer pH: If your inhibitor has ionizable groups, its solubility can be highly pH-dependent.
-
Adjust Ionic Strength: The salt concentration of your buffer can influence inhibitor solubility.
-
Use Solubility Enhancers:
-
Co-solvents: For some highly hydrophobic compounds, co-solvents can be beneficial. Formulations containing Polyethylene glycol (PEG) have been shown to improve the solubility of some inhibitors.[8]
-
Detergents/Surfactants: Low concentrations of non-ionic detergents can help keep the inhibitor in solution by forming micelles.[1][9]
-
Issue 3: Suspected Inhibitor Aggregation.
Some inhibitors can self-associate in aqueous solutions to form colloidal aggregates, which can lead to non-specific inhibition and appear as precipitation.[11][12]
Solution:
-
Detergent Sensitivity Test: The hallmark of aggregate-based inhibition is its sensitivity to detergents.
-
Recommendation: Run your assay in the presence and absence of a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%). If the inhibitory activity is significantly reduced in the presence of the detergent, it is likely that the inhibitor is forming aggregates.[10][11] (See Protocol 3).
-
Quantitative Data Summary
Table 1: Recommended Starting Concentrations of Solubility Enhancers
| Additive | Type | Recommended Starting Concentration | Key Considerations |
| DMSO | Organic Co-solvent | <0.5% (v/v), ideally <0.1% | High concentrations can be toxic to cells and inhibit kinase activity.[7] |
| Tween®-80 | Non-ionic Detergent | 0.01% (v/v) | Can form micelles to solubilize hydrophobic compounds.[1] |
| Pluronic® F-68 | Non-ionic Detergent | 0.01% (v/v) | Useful for preventing precipitation during dilution.[1] |
| Triton X-100 | Non-ionic Detergent | 0.01% (v/v) | Effective at disrupting inhibitor aggregates.[10][11] |
| PEG400 | Co-solvent Polymer | 1-5% (v/v) | Often used in formulations to improve solubility.[8][9] |
Table 2: Solubility Formulations for Specific PI4KIII Beta Inhibitors
| Inhibitor | Formulation Components | Achieved Solubility |
| BF738735 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.88 mM)[8] |
| BF738735 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.88 mM)[8] |
| PI4KIIIbeta-IN-9 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.13 mM) |
| PI4KIIIbeta-IN-9 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.13 mM) |
Experimental Protocols
Protocol 1: Determining Optimal pH for Inhibitor Solubility
-
Prepare Buffers: Create a series of your assay buffer at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5). Ensure all other buffer components remain at a constant concentration.
-
Prepare Inhibitor Dilution: Prepare an intermediate dilution of your inhibitor in 100% DMSO.
-
Test Solubility: Add a small volume of the intermediate DMSO solution to each of the different pH buffers to achieve the final desired assay concentration. The final DMSO concentration should be kept constant and low (e.g., 0.5%) across all conditions.
-
Observe: Vortex each solution briefly and let it stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation or cloudiness against a dark background.
-
Select Optimal pH: Choose the pH that provides the best solubility without compromising enzyme activity (which should be tested in parallel).
Protocol 2: Determining Optimal Ionic Strength for Inhibitor Solubility
-
Prepare Buffers: Using the optimal pH determined in Protocol 1, prepare a series of assay buffers with varying concentrations of salt (e.g., 10 mM, 50 mM, 100 mM, 200 mM NaCl).
-
Prepare Inhibitor Dilution: Prepare an intermediate dilution of your inhibitor in 100% DMSO.
-
Test Solubility: Add the inhibitor to each salt concentration buffer as described in Protocol 1, keeping the final DMSO concentration constant.
-
Observe: Vortex and incubate for 30 minutes. Visually inspect for precipitation.
-
Select Optimal Salt Concentration: Choose the salt concentration that best solubilizes the inhibitor while maintaining kinase activity.
Protocol 3: Detergent Sensitivity Assay for Inhibitor Aggregation
-
Prepare two sets of assay reactions.
-
Set A (No Detergent): Perform your kinase inhibition assay as you normally would, titrating the inhibitor to determine its IC50.
-
Set B (With Detergent): Perform the identical kinase inhibition assay, but include 0.01% Triton X-100 in the final assay buffer for all reactions (including controls).
-
Analyze Data: Calculate the IC50 of the inhibitor from both sets of experiments.
-
Interpretation: If the IC50 value significantly increases (i.e., the inhibitor appears much less potent) in the presence of Triton X-100, it is a strong indication that the inhibitor is acting through an aggregation-based mechanism.
PI4KIII Beta Signaling Pathway
PI4KIII beta is a critical enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This PI4P pool is essential for the function of the Golgi apparatus and is also a precursor for the synthesis of other important signaling lipids like PI(4,5)P2. Aberrant PI4KIII beta activity has been linked to the activation of the pro-survival PI3K/Akt signaling pathway, making it a target in cancer research.
dot
Caption: PI4KIII beta signaling and its link to the PI3K/Akt pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of pH and ionic strength on the partitioning of four proteins in reverse micelle systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with PI4KIIIβ Inhibitor 3
Welcome to the technical support center for researchers utilizing PI4KIIIβ inhibitor 3. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding unexpected experimental outcomes. By understanding the nuances of PI4KIIIβ signaling and the specificities of its inhibitors, you can better interpret your data and advance your research.
Frequently Asked Questions (FAQs)
Q1: My PI4KIIIβ inhibitor 3 is showing a weaker-than-expected effect on my cellular phenotype of interest (e.g., cell migration, viral replication) despite potent inhibition in biochemical assays. What could be the cause?
A1: Discrepancies between biochemical and cellular assay results are common. Several factors could contribute to this:
-
High Intracellular ATP Levels: Biochemical assays are often conducted at low ATP concentrations. In a cellular environment, the significantly higher concentration of ATP can out-compete ATP-competitive inhibitors like many PI4KIIIβ inhibitors, leading to reduced efficacy.
-
Cellular Efflux Pumps: The inhibitor may be a substrate for efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, lowering its intracellular concentration and thus its target engagement.
-
Poor Cell Permeability: The physicochemical properties of the inhibitor might limit its ability to efficiently cross the cell membrane.
-
Target Expression and Activity: The expression level and basal activity of PI4KIIIβ in your specific cell line might be low, resulting in a less pronounced phenotype upon inhibition.
Q2: I'm observing a cellular phenotype that seems unrelated to the known functions of PI4KIIIβ. How can I determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. Here are some strategies to investigate this:
-
Rescue Experiments: The gold standard is to perform a rescue experiment. Overexpressing a drug-resistant mutant of PI4KIIIβ should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of other kinases.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your inhibitor with that of other well-characterized, structurally distinct PI4KIIIβ inhibitors. If multiple inhibitors targeting PI4KIIIβ produce the same phenotype, it is more likely to be an on-target effect.
-
Kinase Profiling: Conduct a broad kinase selectivity screen (kinome profiling) at a relevant concentration (e.g., 10x the on-target IC50) to identify potential off-target kinases that could be responsible for the observed phenotype.[1]
-
Inactive Control Compound: Synthesize and test a structurally similar but inactive analog of your inhibitor as a negative control. This analog should not produce the same phenotype, confirming that the effect is dependent on the pharmacophore of the inhibitor.[1]
Q3: I've noticed an unexpected increase in Akt phosphorylation after treating cells with PI4KIIIβ inhibitor 3. Isn't PI4KIIIβ upstream of the PI3K/Akt pathway?
A3: This is a complex and context-dependent observation. While PI4KIIIβ produces PI4P, which is a precursor to PI(4,5)P2 and subsequently PI(3,4,5)P3 (the activator of Akt), some studies have shown that PI4KIIIβ can regulate Akt activity independently of its kinase function.[2] This regulation may involve its interaction with Rab11a and effects on endosomal trafficking.[2] Paradoxical activation of signaling pathways can also occur due to the inhibition of feedback loops. It is crucial to investigate the kinase-independent functions of PI4KIIIβ and potential off-target effects on other components of the PI3K/Akt/mTOR pathway.
Q4: My results with PI4KIIIβ inhibitor 3 are inconsistent across experiments. What are the common sources of variability?
A4: Inconsistent results can be frustrating. Here are some common culprits:
-
Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and serum batches. Mycoplasma contamination can also significantly alter cellular responses.
-
Inhibitor Preparation and Storage: Degradation of the inhibitor stock solution can lead to reduced potency. Prepare fresh dilutions and store stock solutions appropriately.
-
Assay Conditions: Inconsistent incubation times, reagent concentrations, and even the type of microplates used can introduce variability.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with PI4KIIIβ inhibitor 3.
| Problem | Potential Cause | Recommended Action |
| Inconsistent IC50 values in biochemical assays | Different ATP concentrations used in various assays.[3] | Standardize the ATP concentration to the Km(ATP) of PI4KIIIβ for more comparable results.[3] |
| Variability in enzyme and substrate batches. | Use a well-characterized, single batch of recombinant PI4KIIIβ and substrate for a series of experiments. | |
| Lack of cellular activity | Poor cell permeability of the inhibitor. | Assess the inhibitor's physicochemical properties. If possible, consider using a more permeable analog. |
| High activity of cellular efflux pumps. | Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of your inhibitor increases.[1] | |
| Low target expression in the chosen cell line. | Verify PI4KIIIβ expression levels in your cell model using Western blotting or qPCR. Select a cell line with confirmed target expression.[1] | |
| Unexpected phenotype observed | Off-target inhibition of other kinases. | Perform a kinome-wide selectivity profiling to identify potential off-targets. Validate these off-targets in cellular assays.[1] |
| Activation of compensatory signaling pathways. | Use pathway analysis tools to identify potential feedback loops or crosstalk. Analyze the phosphorylation status of key proteins in related pathways via Western blotting. | |
| Kinase-independent scaffolding role of PI4KIIIβ. | Use genetic approaches like siRNA or CRISPR to deplete PI4KIIIβ and compare the phenotype to that of the inhibitor. This can help distinguish kinase-dependent from kinase-independent effects. | |
| Cell toxicity at effective concentrations | Off-target effects on essential cellular processes. | Determine the therapeutic window by comparing the IC50 for the on-target effect with the concentration causing cytotoxicity. A narrow window suggests significant off-target toxicity. |
| Inhibition of PI4K isoforms crucial for cell viability. | Test the inhibitor against other PI4K isoforms (PI4KIIα, PI4KIIβ, PI4KIIIα) to assess its selectivity. |
Data Presentation: Inhibitor Selectivity Profile
The selectivity of a kinase inhibitor is crucial for interpreting experimental results. Below is a table summarizing hypothetical selectivity data for a PI4KIIIβ inhibitor, "Inhibitor 3," against a panel of related kinases.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. PI4KIIIβ) |
| PI4KIIIβ | 10 | 1 |
| PI4KIIIα | 1,200 | 120 |
| PI4KIIα | >10,000 | >1,000 |
| PI4KIIβ | >10,000 | >1,000 |
| PI3Kα | 850 | 85 |
| PI3Kβ | 1,500 | 150 |
| PI3Kγ | 500 | 50 |
| PI3Kδ | 2,000 | 200 |
| mTOR | >10,000 | >1,000 |
| DNA-PK | >10,000 | >1,000 |
Note: This is example data. Researchers should generate their own selectivity data for the specific inhibitor and lot being used.
Experimental Protocols
Protocol 1: In Vitro PI4KIIIβ Kinase Assay
This protocol describes a general method to determine the in vitro potency (IC50) of an inhibitor against PI4KIIIβ.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
PI(4,5)P2-containing lipid vesicles (Substrate)
-
ATP (γ-32P-ATP for radiometric assay or cold ATP for ADP-Glo™ assay)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS, 1 mM DTT)
-
PI4KIIIβ inhibitor 3
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper (for radiometric assay)
-
Microplate reader (luminescence or scintillation counter)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of PI4KIIIβ inhibitor 3 in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 2.5 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a 2x PI4KIIIβ enzyme solution in kinase assay buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 2.5 µL of a 4x substrate/ATP mix (PI(4,5)P2 vesicles and ATP) to each well to start the reaction. The final ATP concentration should be at or near the Km for PI4KIIIβ.
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop Reaction and Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if PI4KIIIβ inhibitor 3 binds to and stabilizes PI4KIIIβ in intact cells.
Materials:
-
Cell line expressing PI4KIIIβ
-
Complete cell culture medium
-
PI4KIIIβ inhibitor 3
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-PI4KIIIβ antibody
Procedure:
-
Cell Treatment: Treat cultured cells with either PI4KIIIβ inhibitor 3 at the desired concentration or DMSO for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
Lysis: Lyse the cells by three cycles of freeze-thaw or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.
-
Western Blotting: Collect the supernatant and analyze the protein levels of PI4KIIIβ in the soluble fraction by SDS-PAGE and Western blotting.
-
Data Analysis: A stabilizing inhibitor will result in more PI4KIIIβ remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control. Plot the band intensities as a function of temperature to generate a melting curve.
Mandatory Visualizations
Caption: PI4KIIIβ signaling in the context of the PI3K/Akt pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A decision tree for investigating potential off-target effects.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Understanding the selectivity of inhibitors toward PI4KIIIα and PI4KIIIβ based molecular modeling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PI4KIII Beta Inhibitor Resistance in Viruses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI4KIII beta (PI4KIIIB) inhibitors and encountering viral resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a loss of efficacy with our PI4KIIIB inhibitor against an enterovirus. What are the likely resistance mechanisms?
A1: The most commonly reported mechanism of resistance to PI4KIIIB inhibitors in enteroviruses (e.g., poliovirus, coxsackievirus, rhinovirus) is the emergence of mutations in the viral non-structural protein 3A.[1][2][3] These mutations do not restore the activity of the inhibited host kinase but instead allow the virus to replicate independently of high levels of PI4P, the product of PI4KIIIB activity.[2]
Q2: Which specific mutations in the viral 3A protein are associated with resistance to PI4KIIIB inhibitors?
A2: Several mutations in the 3A protein have been identified. For instance, a G5318A mutation, resulting in an Alanine to Threonine substitution at position 70 (Ala70Thr), has been identified in poliovirus.[1] In human rhinovirus (HRV), an I42V mutation in the 3A protein has been linked to resistance. For coxsackievirus B3 (CVB3), mutations such as H57Y in the 3A protein can confer resistance.
Q3: How do these 3A mutations enable the virus to overcome PI4KIIIB inhibition?
A3: The resistance mutations in the 3A protein can lead to an overproduction of the 3A protein itself by enhancing the processing of the 3AB precursor protein.[1] This increased concentration of the 3A protein is thought to overcome the inhibitory effect on viral replication. Furthermore, some mutations enable the virus to bypass the need for PI4KIIIB-dependent replication organelles, with one study showing that a resistant CVB3 mutant could replicate its genome at the Golgi apparatus.
Q4: Are there other viral proteins or host factors involved in resistance to PI4KIIIB inhibitors?
A4: While mutations in the 3A protein are the primary mechanism of resistance in enteroviruses, it is conceivable that other viral or host factors could be involved, though this is less documented. For other viruses like Hepatitis C Virus (HCV), which also utilizes PI4KIIIB, resistance to inhibitors has been mapped to the viral NS4B and NS5A proteins.[3]
Troubleshooting Guide
Problem: My PI4KIIIB inhibitor shows reduced antiviral activity in subsequent experiments.
| Possible Cause | Suggested Action |
| Emergence of resistant viral variants. | Sequence the viral genome, specifically the region encoding the 3A protein, to identify potential resistance mutations. |
| Compound instability. | Verify the stability and activity of your inhibitor stock solution. Prepare fresh dilutions for each experiment. |
| Cell culture variability. | Ensure consistency in cell line passage number, confluency, and overall health, as these factors can influence viral replication and inhibitor potency. |
Problem: I have identified a mutation in the viral 3A protein. How can I confirm it confers resistance?
| Suggested Action | Description |
| Reverse Genetics | Introduce the identified mutation into a wild-type infectious clone of the virus. Compare the replication of the mutant and wild-type viruses in the presence and absence of the inhibitor. |
| EC50 Shift Assay | Determine the half-maximal effective concentration (EC50) of your inhibitor against both the wild-type and mutant viruses. A significant increase in the EC50 for the mutant virus confirms resistance. |
| siRNA Knockdown | To confirm that the mutant virus has bypassed its dependency on PI4KIIIB, assess its replication in cells where PI4KIIIB has been depleted using siRNA. The mutant virus should show less sensitivity to PI4KIIIB knockdown compared to the wild-type. |
Quantitative Data on Resistance
The level of resistance conferred by mutations can vary depending on the specific mutation, the virus, and the inhibitor used. The following table summarizes available data on resistance levels.
| Virus | Protein | Mutation | Fold Change in Resistance (approx.) |
| Human Rhinovirus (HRV) | 3A | I42V | >1,000x increase in virus production in the presence of the inhibitor |
| Plasmodium falciparum | PI4K | Multiple variants | 3 to 9-fold shift in EC50 |
Experimental Protocols
Below are overviews of key experimental protocols used to investigate PI4KIIIB inhibitor resistance.
Generation of Resistant Virus Mutants
This protocol aims to select for viral variants that can replicate in the presence of a PI4KIIIB inhibitor.
-
Principle: Serial passage of a virus in the presence of sub-lethal concentrations of an antiviral compound can select for mutations that confer resistance.
-
Methodology:
-
Infect a suitable host cell line with the wild-type virus.
-
Add the PI4KIIIB inhibitor at a concentration that partially inhibits viral replication (e.g., EC50).
-
Incubate until cytopathic effect (CPE) is observed.
-
Harvest the virus-containing supernatant.
-
Use the harvested virus to infect fresh cells, gradually increasing the concentration of the inhibitor in subsequent passages.
-
After several passages, isolate and plaque-purify individual viral clones.
-
Sequence the genome of the resistant clones to identify mutations.
-
Quantification of Viral Resistance (EC50 Determination)
This protocol quantifies the level of resistance by comparing the inhibitor concentration required to inhibit the mutant versus the wild-type virus.
-
Principle: A dose-response curve is generated to determine the concentration of the inhibitor that inhibits viral replication by 50% (EC50).
-
Methodology:
-
Seed host cells in 96-well plates.
-
Infect the cells with either wild-type or mutant virus at a low multiplicity of infection (MOI).
-
Add serial dilutions of the PI4KIIIB inhibitor to the infected cells.
-
Incubate for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantify viral replication. This can be done through various methods, such as:
-
CPE-based assays: Staining viable cells with dyes like crystal violet.
-
Reporter virus assays: Using viruses that express a reporter gene (e.g., luciferase, GFP).
-
qRT-PCR: Quantifying the amount of viral RNA.
-
-
Calculate the EC50 value for both the wild-type and mutant viruses. The fold-resistance is calculated as (EC50 mutant) / (EC50 wild-type).
-
Visualizations
Figure 1. Mechanism of action of PI4KIIIB inhibitors on enterovirus replication.
Figure 2. Viral resistance to PI4KIIIB inhibitors through 3A mutations.
Figure 3. Experimental workflow for generating PI4KIIIB inhibitor-resistant viruses.
References
- 1. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Lethality of PI4KIII Beta Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) inhibitors in vivo.
Troubleshooting Guides and FAQs
Q1: We are observing significant in vivo lethality with our PI4KIIIβ inhibitor, even at doses that show no cytotoxicity in our cell culture models. Is this expected?
A1: Yes, this is a known and documented phenomenon. Short-term in vivo inhibition of PI4KIIIβ has been shown to be deleterious and can lead to mortality in animal models, such as mice[1]. This toxicity is believed to be target-related, as it has been observed with inhibitors from different structural classes[1]. The discrepancy between in vitro and in vivo results is common. While cultured cells may tolerate PI4KIIIβ inhibition for extended periods, the systemic physiological role of PI4KIIIβ is much more critical, and its inhibition can lead to systemic failures not observable in isolated cell lines.
Q2: What is the underlying cause of the in vivo lethality associated with PI4KIIIβ inhibition?
A2: The precise mechanism of lethality for PI4KIIIβ inhibition is not yet fully elucidated in the available literature. However, research on the closely related PI4KIIIα isoform suggests that potent inhibitors can cause sudden death in animal models with symptoms resembling cardiovascular collapse[2]. This may be due to the critical role of phosphoinositides in maintaining vascular tone through Gq-coupled receptor signaling[2]. Given the systemic importance of phosphoinositide signaling, it is plausible that PI4KIIIβ inhibitors could induce similar cardiovascular adverse effects. It is a general observation that kinase inhibitors as a class can be associated with a range of cardiovascular toxicities[3][4][5].
Q3: At what doses and time points has lethality been observed?
A3: Specific LD50 values for most PI4KIIIβ inhibitors are not publicly available. However, studies have reported mortality in all dosing groups of mice treated daily over a 7-day period with two different structural classes of PI4KIIIβ inhibitors[1]. There is some conflicting evidence suggesting that at lower doses (e.g., 25 mg/kg) for a shorter duration (3 days), one of these compounds showed no signs of toxicity[6]. This highlights that the lethality is likely dependent on both the dose and the duration of exposure. Researchers should perform careful dose-escalation and toxicology studies to determine the maximum tolerated dose (MTD) for their specific inhibitor and experimental setup.
Q4: We are using a PI4KIIIβ knockout mouse model and observe embryonic lethality. Is this consistent with the inhibitor studies?
A4: Yes. The observation of embryonic lethality in homozygous PI4KIIIβ knockout mice strongly supports the findings from pharmacological inhibition studies[1]. It underscores the fundamental importance of PI4KIIIβ in development and normal physiological function. The fact that complete genetic ablation of the target is lethal provides a strong rationale for the on-target toxicity observed with potent inhibitors.
Q5: How does inhibition of PI4KIIIβ lead to cellular dysfunction and potential lethality at a molecular level?
A5: PI4KIIIβ is a crucial enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus[7]. PI4P is a precursor for other critical signaling lipids, including phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[8]. PI(4,5)P2 is, in turn, the substrate for PI3K to generate PI(3,4,5)P3, a key second messenger that activates the pro-survival Akt signaling pathway[7][9]. By inhibiting PI4KIIIβ, you can deplete the pool of PI4P, leading to reduced levels of PI(4,5)P2 and PI(3,4,5)P3, which can result in decreased Akt activation and potentially induce apoptosis[10]. This disruption of a fundamental cell survival pathway is a likely contributor to the observed toxicity.
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vivo effects of PI4KIIIβ inhibitors. Note the absence of formal LD50 values in the literature, with reports focusing on observed mortality at specific doses.
| Inhibitor/Model | Animal Model | Dose(s) | Route of Administration | Duration | Observed Effect | Reference |
| Compound 2 | SJL Mice | Not specified, but mortality seen in all dosing groups | Oral | 7 days | Mortality observed in all groups, suggesting short-term inhibition is deleterious. | [1] |
| T-00127-HEV1 | SJL Mice | Not specified, but mortality seen in all dosing groups | Oral | 7 days | Mortality observed in all groups, suggesting short-term inhibition is deleterious. | [1] |
| Compound 2 | Mice | 25 mg/kg | Not specified | 3 days | No signs of toxicity reported in this specific study. | [6] |
| BF738735 | Mice | 1 mg/kg or 5 mg/kg | Intravenous or Oral | Not specified | Used to study bioavailability and antiviral effect in a pancreatitis model. Lethality not the primary endpoint. | [11] |
| PI4KIIIβ Knockout | Mice | N/A (Genetic) | N/A | N/A | Embryonic lethal in the homozygous state. | [1] |
Experimental Protocols
Protocol: In Vivo Tolerability Study of a PI4KIIIβ Inhibitor in Mice
This protocol provides a general framework for assessing the in vivo tolerability and potential lethality of a novel PI4KIIIβ inhibitor. It is based on methodologies described for related kinase inhibitors[2].
1. Animals:
-
Species: Mouse
-
Strain: C57BL/6 or other appropriate strain.
-
Sex: Male (or both sexes, depending on experimental goals).
-
Age: 8-10 weeks.
-
Group Size: 8 mice per group to ensure statistical power.
2. Compound Formulation:
-
Formulate the PI4KIIIβ inhibitor in a vehicle appropriate for the chosen route of administration. A common vehicle for oral gavage is a solution of 30% Solutol and 70% polyethylene (B3416737) glycol[2].
-
Prepare a vehicle-only control group.
3. Dosing and Administration:
-
Route: Oral gavage is a common route for daily dosing.
-
Dose Levels: Based on in vitro efficacy, conduct a preliminary dose escalation study to identify a range of doses. For a more detailed study, use at least 3-4 dose levels (e.g., 5, 15, 50 mg/kg/day) plus a vehicle control.
-
Frequency: Administer the compound once or twice daily (e.g., 6 hours apart) for a predefined period, such as 7 or 14 days[2].
4. Monitoring and Endpoints:
-
Clinical Observations: Monitor animals at least twice daily for any signs of toxicity, including changes in posture, activity, coat condition, and breathing.
-
Body Weight: Record the body weight of each animal daily. A weight loss of over 20% is often a humane endpoint.
-
Mortality: Record the time of death for any animals that die during the study.
-
Terminal Procedures: At the end of the study, humanely euthanize the remaining animals.
-
Histopathology: Collect major organs (heart, liver, kidneys, lungs, spleen, gastrointestinal tract) for histopathological analysis to identify any tissue damage or abnormalities. Pay special attention to the cardiovascular system based on findings with related kinase inhibitors[2].
5. Data Analysis:
-
Analyze differences in body weight between groups.
-
Calculate and compare mortality rates across dose groups.
-
Correlate histopathological findings with dose levels.
Visualizations
Caption: PI4KIIIβ signaling pathway and point of inhibition.
Caption: Workflow for an in vivo inhibitor tolerability study.
References
- 1. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiotoxicity Induced by Protein Kinase Inhibitors in Patients with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI4KIIIβ-Mediated Phosphoinositides Metabolism Regulates Function of the VTA Dopaminergic Neurons and Depression-Like Behavior | Journal of Neuroscience [jneurosci.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Minimizing non-specific binding of PI4KIII beta inhibitor 3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PI4KIII beta inhibitor 3. The information is designed to help users minimize non-specific binding and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as BF738735, is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ).[1][2][3][4] Its high affinity for PI4KIIIβ makes it a valuable tool for studying the roles of this lipid kinase in various cellular processes.
Q2: What are the known off-targets of this compound?
This compound is highly selective. It does inhibit the alpha isoform (PI4KIIIα), but at a concentration approximately 300 times higher than that required for PI4KIIIβ inhibition.[1][2] In a screen against 150 other cellular kinases, the inhibitor showed less than 10% inhibition at a concentration of 10 µM, indicating a low potential for off-target effects at typical working concentrations.[1][2]
Q3: What are the common causes of non-specific binding in kinase assays?
Non-specific binding of small molecule inhibitors can be attributed to several factors:
-
High Inhibitor Concentration: Using concentrations significantly above the IC50 for the primary target can lead to binding to lower-affinity off-targets.
-
Hydrophobic Interactions: The inhibitor may non-specifically associate with proteins or plastic surfaces in the assay.
-
Protein Aggregation: High concentrations of either the kinase or the inhibitor can lead to aggregation, which can trap the inhibitor non-specifically.
-
Assay Buffer Components: The composition of the assay buffer, including the type and concentration of detergents and blocking agents, can significantly influence non-specific binding.
Q4: How can I validate that the observed effect in my cellular assay is due to on-target activity of this compound?
To confirm on-target activity, consider the following validation experiments:
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another known PI4KIIIβ inhibitor that has a different chemical scaffold.
-
Rescue Experiment: If possible, overexpress a drug-resistant mutant of PI4KIIIβ. If the cellular phenotype is reversed, it suggests the effect is on-target.
-
RNAi/CRISPR Knockdown: Compare the phenotype induced by the inhibitor with that of cells where PI4KIIIβ has been knocked down or knocked out.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in biochemical assays | Non-specific binding of the inhibitor to assay components. | - Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Triton X-100 or Tween-20) to the assay buffer. - Include a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) in the assay buffer. |
| Inconsistent results between experiments | - Variability in inhibitor concentration due to improper storage or handling. - Inconsistent cell seeding density or passage number. | - Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment. - Ensure consistent cell culture practices, including seeding density and using cells within a defined passage number range. |
| Low potency in cell-based assays compared to biochemical assays | - Poor cell permeability of the inhibitor. - High intracellular ATP concentration competing with the inhibitor. - Inhibitor efflux by cellular transporters. | - Increase the incubation time to allow for better cell penetration. - Use a higher concentration of the inhibitor in cellular assays, guided by a dose-response curve. - Consider using cell lines with lower expression of efflux pumps or co-incubating with an efflux pump inhibitor. |
| Unexpected cellular phenotype | Off-target effects of the inhibitor. | - Perform a dose-response experiment to ensure you are using the lowest effective concentration. - Validate the on-target effect using a secondary, structurally distinct PI4KIIIβ inhibitor or a genetic approach (e.g., siRNA). |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 | Reference |
| PI4KIIIβ | 5.7 nM | [1][2][3][4] |
| PI4KIIIα | 1.7 µM | [1][2] |
Table 2: Cellular Activity
| Cell Line | Assay | Value | Reference |
| HeLa | Antiviral EC50 (HRV14) | 31 nM | [1] |
| HeLa | Cytotoxicity CC50 | 61 µM | [1] |
| RD | Antiviral EC50 (EV71) | 11 nM | [1] |
| Vero | Antiviral EC50 (Poliovirus 2) | 13 nM | [1] |
| Various | Antiviral EC50 (Enteroviruses) | 4 - 71 nM | [1][2] |
| Various | Cytotoxicity CC50 | 11 - 65 µM | [1][2] |
Experimental Protocols
Protocol 1: General In Vitro Kinase Assay for PI4KIIIβ
This protocol provides a general framework for assessing the in vitro activity of this compound.
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100, and 0.1 mg/mL BSA.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in 100% DMSO. Further dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
Enzyme and Inhibitor Pre-incubation:
-
Add recombinant PI4KIIIβ enzyme to each well of a microplate.
-
Add the diluted inhibitor or vehicle control.
-
Incubate for 20-30 minutes at room temperature to allow for binding.
-
-
Initiate Kinase Reaction:
-
Add the lipid substrate (e.g., Phosphatidylinositol) and ATP (at a concentration close to the Km for PI4KIIIβ) to each well.
-
Incubate for 60-90 minutes at 30°C.
-
-
Stop Reaction and Detect Signal:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the signal using a suitable method, such as a radiometric assay measuring the incorporation of 33P or a luminescence-based assay detecting ADP formation.
-
Protocol 2: Cell-Based Antiviral Assay
This protocol is adapted from studies on the antiviral effects of this compound.[1]
-
Cell Seeding: Seed cells (e.g., HeLa, Vero, or RD) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Infection:
-
Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).
-
Incubate for 2 hours to allow for viral entry.
-
-
Inhibitor Treatment:
-
Remove the virus-containing medium.
-
Add fresh medium containing serial dilutions of this compound (e.g., from 0.01 to 100 µM).
-
For cytotoxicity determination (CC50), add the inhibitor dilutions to uninfected cells.
-
-
Incubation: Incubate the plates for 3 to 4 days.
-
Assessing Cell Viability:
-
Remove the medium.
-
Add a cell viability reagent (e.g., CellTiter 96 AQueous One Solution).
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate the EC50 (the concentration that inhibits the viral cytopathic effect by 50%) and the CC50 (the concentration that reduces cell viability by 50%).
Visualizations
Caption: PI4KIII beta signaling pathway and the action of its inhibitor.
References
PI4KIII beta inhibitor 3 degradation and half-life
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving PI4KIII beta inhibitors. The focus is on addressing potential issues related to inhibitor degradation and stability.
Frequently Asked questions (FAQs)
Q1: What is "PI4KIII beta inhibitor 3" and how does it relate to other named inhibitors?
A1: "this compound" is a designation used by some chemical suppliers. It is crucial to refer to the specific chemical structure and CAS number (1245319-54-3) to ensure you are working with the correct molecule.[1][2][3] This compound belongs to a class of 7-piperazin-1-ylthiazolo[5,4-d]pyrimidin-5-amines.[4][5] Other well-characterized inhibitors in this class include UCB9608.[4][5][6] Another potent and selective PI4KIII beta inhibitor with a different chemical scaffold is BF738735.[7] When possible, using a well-characterized inhibitor with published data, such as UCB9608, is recommended for clarity and reproducibility.
Q2: What is the general stability and storage recommendation for PI4KIII beta inhibitors?
A2: Most PI4KIII beta inhibitors are supplied as solids and should be stored at -20°C for long-term stability.[7] Stock solutions are typically prepared in DMSO and should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is not recommended to store solutions for extended periods.[1] For in vivo studies, specific formulations may be required to improve solubility and stability.[8]
Q3: Why am I seeing inconsistent results in my cell-based assays with a PI4KIII beta inhibitor?
A3: Inconsistent results can stem from several factors related to inhibitor stability and handling. The inhibitor may be degrading in your cell culture medium over the course of the experiment. It is also possible that the inhibitor has poor cell permeability or is subject to efflux by cellular transporters. Additionally, off-target effects can contribute to unexpected phenotypes. See the troubleshooting guide below for detailed steps to address these issues.
Q4: Are there known off-target effects for PI4KIII beta inhibitors?
A4: The selectivity of PI4KIII beta inhibitors varies. While compounds like UCB9608 have been developed to be highly selective, older compounds may have off-target activities against other lipid kinases, such as PI3Ks.[9] It is essential to consult the selectivity profile of the specific inhibitor you are using. If you observe unexpected phenotypes, consider performing experiments to rule out off-target effects, as detailed in the troubleshooting section.
Quantitative Data Summary
Researchers should determine these parameters empirically for their specific experimental conditions. The following table outlines the typical parameters measured in such studies.
| Parameter | Description | Typical Assay System | Importance |
| In Vitro Half-Life (t½) | The time it takes for 50% of the inhibitor to be metabolized. | Human Liver Microsomes (HLM), Rat Liver Microsomes (RLM), Plasma | Predicts the metabolic clearance of the compound. A short half-life may indicate rapid degradation in vivo. |
| Intrinsic Clearance (Clint) | The inherent ability of the liver to metabolize a drug. | Liver Microsomes, Hepatocytes | Used to predict in vivo hepatic clearance, bioavailability, and dosing regimens. |
| Plasma Stability | The stability of the inhibitor in plasma over time. | Human, mouse, or rat plasma | Important for interpreting in vivo pharmacokinetic studies and for the stability of samples during analysis. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PI4KIII beta inhibitors, with a focus on degradation and stability.
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values or loss of inhibitor activity over time in cell culture. | Inhibitor Degradation: The compound may be unstable in the aqueous, high-temperature (37°C) environment of the cell culture medium. | 1. Perform a stability test: Incubate the inhibitor in your cell culture medium at 37°C for the duration of your experiment. Collect samples at different time points and analyze the concentration of the intact inhibitor by LC-MS. 2. Replenish the inhibitor: If the inhibitor is found to be unstable, consider replenishing the medium with fresh inhibitor at regular intervals during the experiment. 3. Use a more stable analog: If available, switch to a more stable inhibitor of the same class. |
| Discrepancy between biochemical and cellular assay results. | Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. Efflux by Transporters: The inhibitor may be actively transported out of the cell. | 1. Assess cell permeability: Use an in vitro permeability assay (e.g., PAMPA) to determine the passive permeability of the compound. 2. Use efflux pump inhibitors: Co-incubate your PI4KIII beta inhibitor with known efflux pump inhibitors to see if cellular potency is restored. 3. Chemical modification: If feasible, consider synthesizing analogs with improved physicochemical properties for better permeability. |
| Unexpected or off-target cellular phenotypes. | Inhibition of other kinases: The inhibitor may not be as selective as presumed and could be affecting other signaling pathways. | 1. Consult selectivity data: Review the kinase selectivity profile for your specific inhibitor. 2. Use a structurally different inhibitor: Confirm the on-target effect by using a different, structurally unrelated PI4KIII beta inhibitor. If the phenotype is the same, it is more likely to be an on-target effect. 3. Genetic knockdown/knockout: Use siRNA or CRISPR to specifically reduce the levels of PI4KIII beta and see if this phenocopies the effect of the inhibitor. |
| Precipitation of the inhibitor in aqueous buffers or cell culture medium. | Poor Solubility: Many kinase inhibitors have low aqueous solubility, especially at higher concentrations. | 1. Check solubility limits: Determine the maximum soluble concentration of your inhibitor in your experimental buffer or medium. 2. Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) to avoid both solubility issues and solvent-induced artifacts. 3. Use of solubilizing agents: For in vivo studies, formulation with agents like cyclodextrins may be necessary. |
Signaling Pathways and Experimental Workflows
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Design and Structural Characterization of Potent and Selective Inhibitors of Phosphatidylinositol 4 Kinase IIIβ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Serum on PI4KIII Beta Inhibitor 3 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the activity of PI4KIII beta inhibitor 3.
Frequently Asked Questions (FAQs)
Q1: What is PI4KIII beta and its role in cellular signaling?
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in cellular signaling and membrane trafficking.[1][2] It specifically phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule and a precursor for the synthesis of other important phosphoinositides like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] PI4KIIIβ is primarily located at the Golgi apparatus and is involved in regulating Golgi structure and function, as well as vesicular trafficking to and from this organelle. Through its product PI4P, PI4KIIIβ influences various cellular processes, including the PI3K/Akt signaling pathway, which is critical for cell growth, survival, and proliferation.[3]
Q2: What is this compound?
This compound is a potent and selective inhibitor of the PI4KIIIβ enzyme. Its chemical name is 4-[5-amino-2-(3-pyridinyl)thiazolo[5,4-d]pyrimidin-7-yl]-N-(4-methylphenyl)-1-piperazinecarboxamide.[4] It has a reported half-maximal inhibitory concentration (IC50) of approximately 19 nM for PI4KIIIβ.[4] Another identified potent inhibitor of PI4KIIIβ from the same chemical series is known as UCB9608, with a reported IC50 of 11 nM.[1] This inhibitor is significantly more selective for PI4KIIIβ over other PI4K isoforms and a wide range of other kinases, making it a valuable tool for studying the specific functions of PI4KIIIβ.[1][4]
Q3: How can serum in cell culture media affect the activity of this compound?
Serum is a complex mixture of proteins, growth factors, hormones, and other molecules. The presence of serum in cell culture media can significantly impact the apparent activity of small molecule inhibitors like this compound through several mechanisms:
-
Protein Binding: Small molecule inhibitors can bind to serum proteins, most notably albumin, which is the most abundant protein in plasma.[5][6] This binding is reversible, and the extent of binding can be significant. When an inhibitor is bound to a serum protein, it is generally considered to be inactive, as it is not available to interact with its target enzyme.[5] This sequestration of the inhibitor by serum proteins reduces the free concentration of the compound in the assay, leading to a decrease in its apparent potency (i.e., a higher IC50 value).
-
Growth Factor Signaling: Serum is a rich source of growth factors that can activate signaling pathways downstream of PI4KIIIβ, such as the PI3K/Akt pathway. This can sometimes mask the effects of the inhibitor, making it appear less effective.
-
Metabolism: Serum may contain enzymes that can metabolize the inhibitor, reducing its effective concentration over time.
Due to these potential interferences, it is often recommended to perform initial inhibitor characterization in serum-free or low-serum conditions and then to systematically evaluate the effect of serum.
Troubleshooting Guide
Q1: My this compound shows a significantly higher IC50 value in my cell-based assay compared to the reported biochemical IC50. Could serum be the cause?
Yes, this is a very common observation and serum is a likely contributor. The reported biochemical IC50 of ~19 nM for this compound was likely determined in a purified system without serum.[4] In a cell-based assay with medium containing fetal bovine serum (FBS) or other sera, a significant portion of the inhibitor can bind to serum albumin.[5][6] This reduces the free, active concentration of the inhibitor available to enter the cells and inhibit PI4KIIIβ, resulting in a rightward shift of the dose-response curve and a higher apparent IC50 value.
To troubleshoot this, you can:
-
Perform the assay in serum-free or reduced-serum medium: Compare the inhibitor's activity in the presence and absence of serum. This will help you quantify the impact of serum on your specific assay.
-
Quantify serum protein binding: You can perform experiments to determine the percentage of your inhibitor that is bound to serum proteins.
Q2: I am observing high variability in my experimental results when using this compound. What could be the contributing factors?
High variability in kinase inhibitor assays can arise from several sources.[7] Here are some common factors to consider:
-
Inconsistent Serum Concentration: If the percentage of serum in your culture medium is not consistent across experiments, this will lead to variable levels of inhibitor binding and thus variable potency. Ensure you are using a consistent and well-defined serum concentration.
-
Pipetting Inaccuracies: Particularly with potent, nanomolar inhibitors, small errors in pipetting can lead to large variations in the final concentration. Ensure your pipettes are calibrated and use appropriate techniques for handling small volumes.
-
Cell Density and Health: The number of cells and their health can influence the outcome of the assay. Ensure you are seeding a consistent number of healthy, actively dividing cells for each experiment.
-
Incubation Time: The duration of inhibitor treatment can affect the observed potency. Use a consistent incubation time for all experiments.
-
Reagent Preparation: Ensure that your inhibitor stock solutions are prepared and stored correctly to avoid degradation. Prepare fresh dilutions for each experiment.
Q3: How can I determine the extent to which this compound binds to serum proteins?
Several methods can be used to determine the extent of drug binding to serum proteins.[8] One common and well-established method is equilibrium dialysis . In this technique, a semi-permeable membrane separates a chamber containing the inhibitor and serum from a chamber containing only buffer. Only the unbound inhibitor can pass through the membrane. After reaching equilibrium, the concentration of the inhibitor in both chambers is measured to calculate the percentage of bound and unbound drug.
Fluorescence-based assays are also available and are amenable to high-throughput screening. These assays often use a fluorescent probe that binds to a specific site on albumin. A drug that also binds to that site will displace the probe, leading to a change in the fluorescent signal.
Quantitative Data on Serum Impact
| Serum Concentration (%) | Apparent IC50 (nM) of this compound | Fold Shift in IC50 (Compared to 0% Serum) |
| 0 | e.g., 25 | 1.0 |
| 1 | e.g., 75 | 3.0 |
| 5 | e.g., 250 | 10.0 |
| 10 | e.g., 600 | 24.0 |
Data in this table is hypothetical and for illustrative purposes only. Researchers should determine these values for their specific experimental system.
Experimental Protocols
Protocol 1: Biochemical Assay for Determining the IC50 of this compound
This protocol is for an in vitro kinase assay to determine the IC50 of an inhibitor against purified PI4KIIIβ.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration close to the Km for PI4KIIIβ)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. Then, dilute these further in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Add Reagents to Plate:
-
Add the diluted inhibitor or DMSO (for the no-inhibitor control) to the wells of the plate.
-
Add the PI4KIIIβ enzyme to all wells except the "no enzyme" control.
-
Add the PI substrate to all wells.
-
-
Initiate the Kinase Reaction: Add ATP to all wells to start the reaction.
-
Incubate: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The reaction should be in the linear range.
-
Stop the Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Develop Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Assay to Evaluate the Impact of Serum on Inhibitor Activity
This protocol uses a cell-based assay to measure the effect of the inhibitor on a downstream signaling event, such as Akt phosphorylation, in the presence and absence of serum.
Materials:
-
Cells that express PI4KIIIβ (e.g., a cancer cell line)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Stimulant to activate the PI3K/Akt pathway (e.g., EGF, insulin, or serum itself)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
Procedure:
Part A: Assay in Serum-Free Conditions
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce Akt phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them.
-
Western Blotting: Determine protein concentration, and then perform Western blotting to analyze the levels of phospho-Akt and total Akt.
Part B: Assay in Serum-Containing Conditions
-
Cell Seeding: Seed cells as in Part A.
-
Inhibitor Treatment in Serum: The next day, replace the medium with fresh medium containing the desired percentage of FBS (e.g., 10%) and the serial dilution of the inhibitor. Incubate for the same duration as in Part A.
-
Cell Lysis and Western Blotting: Proceed with cell lysis and Western blotting as described in Part A.
Data Analysis:
-
Quantify the band intensities for phospho-Akt and normalize to total Akt or a loading control.
-
Calculate the percent inhibition of Akt phosphorylation for each inhibitor concentration under both serum-free and serum-containing conditions.
-
Plot the dose-response curves and determine the IC50 values for both conditions to assess the impact of serum.
Visualizations
References
- 1. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma Protein Binding in Drug Discovery and Development | Bentham Science [eurekaselect.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. A Structure-Based Model for Predicting Serum Albumin Binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for PI4KIII Beta Inhibitor 3 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PI4KIII beta inhibitor 3 in cell viability assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is PI4KIII beta and why is it a target in drug development?
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is an enzyme that plays a crucial role in cellular signaling by producing phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger.[1][2] This process is vital for the structure and function of the Golgi apparatus, vesicle trafficking, and the activation of signaling pathways like the PI3K/Akt pathway, which is often dysregulated in cancer.[1][3] Because of its role in these fundamental cellular processes, PI4KIIIβ is a target for the development of new therapies for diseases like cancer and viral infections.[4][5]
Q2: What is this compound and what is its reported potency?
This compound (CAS 1245319-54-3) is a potent and selective small molecule inhibitor of PI4KIIIβ.[6][7][8] It has a reported half-maximal inhibitory concentration (IC50) of 5.7 nM for PI4KIIIβ.[8][9]
Q3: Which cell viability assays are recommended for use with this compound?
Commonly used and recommended cell viability assays include:
-
MTT Assay: A colorimetric assay that measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.
-
Neutral Red Uptake Assay: A colorimetric assay that assesses the viability of cells based on their ability to incorporate and bind the neutral red dye in their lysosomes.
-
LDH Cytotoxicity Assay: A colorimetric assay that measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.
The choice of assay can depend on the specific research question, cell type, and available equipment.
Troubleshooting Guide
Unexpected Results in Cell Viability Assays
Q4: My MTT assay shows an increase in signal (higher viability) at low concentrations of this compound. Is this expected?
This can be an unexpected finding, but several factors could contribute to this observation:
-
Hormesis: Some compounds can have a biphasic dose-response, where low doses stimulate cell proliferation or metabolic activity, while higher doses are inhibitory.
-
Off-target effects: While this compound is reported to be selective, off-target effects at specific concentrations cannot be entirely ruled out and might stimulate signaling pathways that enhance cell metabolism.
-
Experimental artifact: Inconsistent cell seeding or issues with the inhibitor's solubility at low concentrations could lead to anomalous results. It is crucial to ensure a homogeneous cell suspension and complete solubilization of the compound.
Q5: I see a significant decrease in cell viability with this compound, but my positive control (a known cytotoxic drug) shows a weaker effect. Why could this be?
This could be due to several reasons:
-
Cell line sensitivity: The cell line you are using might be particularly sensitive to the inhibition of the PI4KIIIβ pathway.
-
Mechanism of action: this compound's mechanism, disrupting a key signaling node, might induce a more potent cytotoxic or cytostatic effect in your specific cell model compared to the positive control's mechanism.
-
Inhibitor stability and activity: Ensure the freshness and proper storage of your this compound stock solution.
Q6: My CellTiter-Glo® results show a rapid and potent decrease in luminescence, suggesting high cytotoxicity. How can I confirm this is not an artifact?
A rapid decrease in ATP levels is a strong indicator of cytotoxicity. To confirm this:
-
Use an orthogonal assay: Perform a cytotoxicity assay that measures a different cell death marker, such as the LDH release assay. A corresponding increase in LDH release would corroborate the CellTiter-Glo® results.
-
Microscopic examination: Visually inspect the cells under a microscope for morphological signs of cell death, such as membrane blebbing, cell shrinkage, or detachment.
-
Caspase activity assays: To investigate if the cell death is due to apoptosis, you can perform assays to measure the activity of caspases (e.g., caspase-3/7).
Assay-Specific Troubleshooting
Q7: In my MTT assay, I'm observing high background or inconsistent formazan (B1609692) crystal formation. What could be the cause?
-
Inhibitor interference: Some chemical compounds can interfere with the MTT reduction process. To test for this, include a cell-free control where the inhibitor is added to the media and MTT reagent to see if it directly reduces MTT.
-
Solvent issues: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).
-
Incomplete solubilization of formazan: Ensure the formazan crystals are fully dissolved before reading the absorbance. You may need to increase the incubation time with the solubilization buffer or use a different solvent.
Q8: The luminescent signal in my CellTiter-Glo® assay is unstable or decays quickly. What can I do?
-
Temperature equilibration: Ensure that the plate and reagents are equilibrated to room temperature before adding the CellTiter-Glo® reagent. Temperature gradients across the plate can lead to variable signal.
-
Proper mixing: After adding the reagent, mix the contents of the wells thoroughly on a plate shaker to ensure complete cell lysis and release of ATP.
-
Plate reader settings: Use a luminometer with appropriate sensitivity and integration time settings for a stable "glow" luminescence signal.
Data Presentation
Table 1: In Vitro Potency of this compound and Other Select PI4K Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | PI4KIIIβ | 5.7 | [8][9] |
| BF738735 | PI4KIIIβ | 5.7 | [3][9] |
| PI4KIIIbeta-IN-9 | PI4KIIIβ, PI3Kδ, PI3Kγ | 7 (PI4KIIIβ) | [3] |
| UCB9608 | PI4KIIIβ | 11 | [3][9] |
| PIK-93 | PI4KIIIβ, PI3Kγ, PI3Kα | 19 (PI4KIIIβ) | [3][9] |
| T-00127_HEV1 | PI4KIIIβ | 60 | [3] |
Note: IC50 values can vary depending on the assay conditions and cell type used.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Mandatory Visualizations
PI4KIII Beta Signaling Pathway
Caption: PI4KIIIβ signaling pathway and the point of inhibition.
Experimental Workflow for Cell Viability Assays
References
- 1. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. 1245319-54-3|this compound|BLD Pharm [bldpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PI4K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Technical Support Center: Flow Cytometry Analysis After PI4KIII Beta Inhibitor Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing flow cytometry to analyze cellular responses to Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) inhibitor treatment.
Frequently Asked Questions (FAQs)
Q1: What is the function of PI4KIIIβ and why is it a target in drug development?
A1: Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) is an enzyme that plays a crucial role in various cellular processes by catalyzing the production of phosphatidylinositol 4-phosphate (PI4P).[1][2] PI4P is a key lipid messenger involved in signal transduction, membrane trafficking, and the regulation of the Golgi apparatus.[2][3] Notably, PI4KIIIβ is implicated in the PI3K/Akt signaling pathway, which is critical for cell survival, proliferation, and migration. In some cancers, such as a subset of breast tumors, PI4KIIIβ is overexpressed, contributing to oncogenesis by activating Akt signaling. This makes PI4KIIIβ a compelling target for the development of anti-cancer therapies.
Q2: What are the expected cellular effects of a PI4KIIIβ inhibitor that can be measured by flow cytometry?
A2: Treatment with a PI4KIIIβ inhibitor is expected to disrupt downstream signaling pathways, such as the PI3K/Akt pathway, leading to a decrease in pro-survival signals. Consequently, the primary cellular effects that can be quantified by flow cytometry are:
-
Induction of Apoptosis: Inhibition of PI4KIIIβ can lead to programmed cell death. This can be measured using Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[1][4]
-
Cell Cycle Arrest: PI4KIIIβ inhibitors can cause cells to arrest at specific phases of the cell cycle, often at the G2/M phase.[5][6] This can be analyzed by staining the cells with Propidium Iodide (PI) to determine the DNA content and thus the distribution of cells in G0/G1, S, and G2/M phases.[7][8][9]
Q3: I am not seeing a significant increase in apoptosis after treating my cells with a PI4KIIIβ inhibitor. What could be the reason?
A3: Several factors could contribute to a lack of apoptotic induction:
-
Sub-optimal Inhibitor Concentration or Treatment Duration: The concentration of the inhibitor or the duration of the treatment may be insufficient to induce a measurable apoptotic response. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Line Resistance: The specific cell line you are using may be resistant to the effects of the PI4KIIIβ inhibitor. This could be due to alternative survival pathways being active.
-
Incorrect Gating Strategy: Ensure your gating on the flow cytometer is set correctly to distinguish between live, apoptotic, and necrotic populations. Use unstained and single-stain controls for proper compensation and gating.[1]
-
Delayed Apoptotic Response: The time point at which you are analyzing the cells may be too early to detect significant apoptosis. Consider extending the treatment duration.
Q4: My cell cycle analysis shows a messy histogram with no clear G0/G1, S, and G2/M peaks after PI4KIIIβ inhibitor treatment. How can I improve this?
A4: A poorly resolved cell cycle histogram can be due to several factors:
-
Cell Clumping: Ensure you have a single-cell suspension before acquiring data. Clumps of cells can be mistaken for cells in G2/M or polyploid cells. Filtering the cell suspension through a 40 µm mesh can help.[6]
-
Incorrect Staining: Ensure that the cells are properly fixed and permeabilized to allow for stoichiometric binding of Propidium Iodide to the DNA. RNase treatment is also essential to avoid staining of RNA, which can interfere with the DNA signal.[7][8][9]
-
High Flow Rate: Running samples at a high flow rate can increase the coefficient of variation (CV) and reduce the resolution of the different cell cycle phases. Use a low flow rate for acquisition.[10]
-
Debris: Gate out debris based on forward and side scatter properties to ensure you are analyzing only the cell population of interest.
Troubleshooting Guides
Weak or No Fluorescence Signal
| Possible Cause | Recommendation |
| Insufficient inhibitor effect | Optimize inhibitor concentration and treatment duration. Confirm inhibitor activity through a different method (e.g., Western blot for downstream targets). |
| Low target expression | Ensure the chosen cell line expresses PI4KIIIβ. |
| Incorrect staining protocol | Follow a validated protocol for Annexin V/PI or PI staining. Ensure reagents are not expired and have been stored correctly.[11] |
| Instrument settings are not optimal | Check laser and filter settings on the flow cytometer to ensure they are appropriate for the fluorochromes used. Use positive controls to set the voltages correctly.[10] |
| Loss of stained cells | Be gentle during washing steps to avoid losing apoptotic cells, which can be more fragile. |
High Background or Non-Specific Staining
| Possible Cause | Recommendation |
| Excess antibody/dye concentration | Titrate your Annexin V antibody and PI concentration to find the optimal staining concentration with the lowest background.[11] |
| Inadequate washing | Increase the number of wash steps after staining to remove unbound antibody or dye.[11] |
| Cell death due to handling | Handle cells gently during harvesting and staining to minimize mechanical damage that can lead to non-specific PI uptake. |
| Presence of dead cells in the initial population | Use a viability dye to exclude dead cells from the analysis, especially if a high percentage of dead cells is present before treatment.[10] |
| Autofluorescence | Include an unstained control to assess the level of autofluorescence in your cells and set the negative gates accordingly.[12] |
Quantitative Data Summary
The following tables provide hypothetical data illustrating the expected outcomes of treating a cancer cell line with a PI4KIIIβ inhibitor.
Table 1: Effect of PI4KIIIβ Inhibitor on Apoptosis [1]
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Viable Cells (%) (Annexin V-/PI-) |
| Vehicle Control (DMSO) | 0 | 4.8 ± 0.7 | 2.5 ± 0.4 | 92.7 ± 1.1 |
| PI4KIIIβ Inhibitor | 1 | 14.2 ± 1.3 | 7.9 ± 0.9 | 77.9 ± 2.0 |
| PI4KIIIβ Inhibitor | 5 | 33.6 ± 2.5 | 17.1 ± 1.8 | 49.3 ± 3.7 |
| PI4KIIIβ Inhibitor | 10 | 48.9 ± 3.8 | 24.2 ± 2.6 | 26.9 ± 3.1 |
Table 2: Effect of PI4KIIIβ Inhibitor on Cell Cycle Distribution [1]
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control (DMSO) | 0 | 58.2 ± 3.5 | 25.7 ± 2.1 | 16.1 ± 1.9 | 1.8 ± 0.3 |
| PI4KIIIβ Inhibitor | 1 | 55.1 ± 3.1 | 20.3 ± 1.8 | 20.6 ± 2.2 | 4.0 ± 0.6 |
| PI4KIIIβ Inhibitor | 5 | 48.7 ± 2.9 | 15.8 ± 1.5 | 29.5 ± 2.8 | 6.0 ± 0.9 |
| PI4KIIIβ Inhibitor | 10 | 40.3 ± 2.5 | 12.1 ± 1.2 | 39.4 ± 3.4 | 8.2 ± 1.1 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for differentiating between viable, early apoptotic, and late apoptotic/necrotic cells.[1][13]
Materials:
-
PI4KIIIβ inhibitor
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment. Incubate overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of the PI4KIIIβ inhibitor. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Gently collect the culture medium (containing floating apoptotic cells). Wash adherent cells with PBS, then trypsinize. Combine the trypsinized cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates. Collect at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[1][7][8]
Materials:
-
PI4KIIIβ inhibitor
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells as described in the apoptosis protocol.
-
Fixation:
-
Wash cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[1]
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases. The "sub-G1" peak represents apoptotic cells with fragmented DNA.[1]
Visualizations
Caption: PI4KIIIβ signaling pathway and the point of inhibitor action.
Caption: General experimental workflow for flow cytometry analysis.
Caption: Logical gating for apoptosis analysis with Annexin V and PI.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptosis Protocols [bdbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. Flow Cytometry Troubleshooting | Antibodies.com [antibodies.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of PI4KIII Beta Inhibitor 3 and Alternative Compounds
A detailed guide for researchers, scientists, and drug development professionals on the efficacy and selectivity of PI4KIII beta inhibitor 3 in comparison to other notable inhibitors. This report synthesizes available experimental data to provide a clear comparison of their biochemical potency, cellular activity, and selectivity profiles.
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) has emerged as a critical enzyme in various cellular processes, including signal transduction, membrane trafficking, and viral replication.[1][2] Its role in disease, particularly in cancer and viral infections, has made it a prime target for therapeutic intervention.[1][2] This guide provides a comparative analysis of "this compound" against three other well-characterized PI4KIIIβ inhibitors: UCB9608, BF738735, and PIK-93.
Biochemical Potency and Selectivity
The inhibitory activity of these compounds against PI4KIIIβ and other related kinases is a key determinant of their utility as specific research tools and potential therapeutics. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Inhibitor | PI4KIIIβ IC50 (nM) | PI4KIIIα IC50 (nM) | Other Notable Inhibitions (IC50 in nM) |
| This compound | 5.7 | - | - |
| UCB9608 | 11 | >1000 | PI3Kα (>10000), PI3Kβ (>10000), PI3Kγ (>10000), PI3Kδ (>10000) |
| BF738735 | 5.7 | 1700 | Broad panel of 150 kinases showed <10% inhibition at 10,000 nM |
| PIK-93 | 19 | 1100 | PI3Kγ (16), PI3Kα (39), p110δ (120), p110β (590), DNA-PK (64), ATM (490) |
This compound and BF738735 exhibit the highest potency against PI4KIIIβ with an IC50 of 5.7 nM.[3] BF738735 demonstrates excellent selectivity, with an approximately 300-fold higher IC50 for the alpha isoform and minimal off-target effects on a large panel of other kinases.[3] UCB9608 is also a potent and highly selective inhibitor of PI4KIIIβ, with over 90-fold selectivity against the alpha isoform and negligible activity against Class I PI3Ks. In contrast, PIK-93 , while a potent PI4KIIIβ inhibitor, also demonstrates significant inhibitory activity against Class I PI3K isoforms, particularly PI3Kγ and PI3Kα.[4] This broader activity profile should be considered when interpreting experimental results, as observed effects may not be solely attributable to PI4KIIIβ inhibition.
The PI4KIIIβ Signaling Pathway
PI4KIIIβ plays a multifaceted role in cellular signaling, most notably in the regulation of the Akt pathway through a kinase-independent mechanism involving the small GTPase Rab11a.[5][6][7]
PI4KIIIβ's canonical function involves the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key component of Golgi membranes. However, emerging evidence highlights a kinase-independent role in Akt activation.[5] PI4KIIIβ directly binds to and stabilizes the active, GTP-bound form of Rab11a.[5][8] This interaction is crucial for the enhanced recruitment and subsequent phosphorylation of Akt at serine 473, leading to its full activation and the promotion of downstream signaling pathways that regulate cell proliferation, survival, and migration.[5][6]
Experimental Protocols
To facilitate the independent validation and comparison of these inhibitors, detailed protocols for key in vitro and cellular assays are provided below.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of PI4KIIIβ by measuring the amount of ADP produced.
Materials:
-
Recombinant PI4KIIIβ enzyme
-
Lipid substrate (e.g., Phosphatidylinositol/Phosphatidylserine)
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (this compound, UCB9608, BF738735, PIK-93)
Procedure:
-
Kinase Reaction: In a 384-well plate, incubate the PI4KIIIβ enzyme with serial dilutions of the test inhibitor in kinase buffer for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the lipid substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition) and calculate IC50 values using a suitable software.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of the inhibitors on the collective migration of a cell monolayer.
Materials:
-
Adherent cell line (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Sterile pipette tips or a wound healing insert
-
Test inhibitors
-
Microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Creating the "Wound": Create a cell-free gap by gently scratching the monolayer with a sterile pipette tip or by removing a culture insert.
-
Inhibitor Treatment: Wash the cells with PBS and replace the medium with fresh medium containing the desired concentration of the test inhibitor or vehicle control (DMSO).
-
Image Acquisition: Acquire images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition.
Western Blot for Akt Phosphorylation
This method is used to quantify the levels of phosphorylated Akt (p-Akt) relative to total Akt, providing a measure of Akt activation.
Materials:
-
Cell line of interest
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PI4KIIIβ inhibitors for the desired time. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the p-Akt signal to the total Akt signal, and then to the loading control.
Conclusion
The selection of a PI4KIIIβ inhibitor should be guided by the specific research question. This compound and BF738735 offer the highest potency, with BF738735 having a well-documented high degree of selectivity. UCB9608 also provides a highly selective and potent option. For studies where the interplay between PI4KIIIβ and PI3K signaling is of interest, the dual inhibitor PIK-93 may be a suitable tool, though careful interpretation of the data is warranted due to its broader activity. The provided experimental protocols offer a framework for the independent evaluation and comparison of these and other PI4KIIIβ inhibitors.
References
- 1. Drugging the Phosphoinositide 3-Kinase (PI3K) and Phosphatidylinositol 4-Kinase (PI4K) Family of Enzymes for Treatment of Cancer, Immune Disorders, and Viral/Parasitic Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 3. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to PI4KIII Beta Inhibitors: Focus on PI4KIII Beta Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PI4KIII beta inhibitor 3 and other notable phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitors. The information is curated to facilitate objective performance comparisons, supported by experimental data, to assist researchers in selecting the optimal compound for their specific needs.
Introduction to PI4KIIIβ and its Inhibitors
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a crucial signaling lipid and precursor for other phosphoinositides. The PI4K family is divided into type II and type III, with the latter comprising PI4KIIIα and PI4KIIIβ isoforms.
PI4KIIIβ plays a critical role in various cellular processes, including vesicular trafficking from the Golgi apparatus, maintenance of Golgi structure, and signal transduction. Its involvement in the replication of numerous RNA viruses, such as enteroviruses and hepatitis C virus (HCV), and in immune cell function has made it an attractive target for the development of novel antiviral and immunosuppressive therapies. A growing number of small molecule inhibitors targeting PI4KIIIβ have been developed, each with distinct potency, selectivity, and pharmacological properties. This guide focuses on comparing this compound with other well-characterized PI4KIIIβ inhibitors.
Performance Comparison of PI4KIIIβ Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound against other prominent PI4KIIIβ inhibitors.
Table 1: In Vitro Potency Against PI4KIIIβ
| Inhibitor | PI4KIIIβ IC50 (nM) | Reference(s) |
| This compound | 5.7 | [1] |
| BF738735 | 5.7 | [2][3][4] |
| PI4KIIIbeta-IN-9 | 7 | [5] |
| UCB9608 | 11 | [6][7][8][9] |
| PIK-93 | 19 | [10][11][12][13][14] |
Note: IC50 values can vary between different assay formats and experimental conditions.
Table 2: Selectivity Profile Against Other Kinases
| Inhibitor | PI4KIIIα IC50 (nM) | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) | Other Notable Off-Targets (IC50 in nM) | Reference(s) |
| This compound | ~100-fold selective vs PI4KIIIα | ~100-fold selective | ~100-fold selective | Selective over PI4KIIα/β, PI3Kβ/δ, PI3KC3, and PI3KC2α/β/γ | [15] |
| BF738735 | 1700 | >10,000 | >10,000 | Highly selective against a panel of 150 kinases | [2][3] |
| PI4KIIIbeta-IN-9 | ~2600 | ~2000 | 1046 | PI3Kδ (152), PI3KC2γ (~1000) | [5] |
| UCB9608 | >1000 | >1000 | >1000 | Selective over PI3KC2α/β/γ | [6][7][8] |
| PIK-93 | - | 39 | 16 | PI3Kβ (590), PI3Kδ (120) | [10][11] |
Note: A higher IC50 value indicates lower potency and thus higher selectivity for the primary target.
Mechanism of Action
PI4KIIIβ inhibitors act by competing with ATP for the binding site in the kinase domain of the enzyme. This inhibition prevents the phosphorylation of phosphatidylinositol to PI4P. The reduction in PI4P levels at the Golgi apparatus disrupts the recruitment of PI4P-effector proteins, which are essential for various cellular functions.
In the context of viral infections, many RNA viruses hijack the host cell's PI4KIIIβ to create PI4P-enriched membranous replication organelles. By inhibiting PI4KIIIβ, these compounds prevent the formation of these specialized structures, thereby blocking viral replication.
In immune cells, PI4KIIIβ is involved in signaling pathways that regulate T-cell activation and proliferation. Inhibition of PI4KIIIβ can thus lead to an immunosuppressive effect.
Signaling Pathways and Experimental Workflows
PI4KIIIβ Signaling Pathway in Viral Replication
The following diagram illustrates the role of PI4KIIIβ in the replication of enteroviruses, which is a key application for inhibitors like this compound.
PI4KIIIβ in viral replication.
Experimental Workflow: In Vitro Kinase Assay
A common method to determine the potency of PI4KIIIβ inhibitors is the ADP-Glo™ Kinase Assay. This workflow outlines the general steps.
Workflow for an in vitro kinase assay.
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ PI4KIIIβ Assay
This protocol is a generalized procedure for determining the IC50 value of a PI4KIIIβ inhibitor.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Kinase Reaction:
-
Add 2.5 µL of 2X inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of 2X enzyme/substrate mix (containing PI4KIIIβ and PI in assay buffer).
-
Initiate the reaction by adding 5 µL of 1X ATP solution (at a concentration near the Km for PI4KIIIβ).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced.
-
Calculate the percent inhibition for each inhibitor concentration relative to no-inhibitor controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay: Antiviral Activity against Enterovirus
This protocol describes a method to assess the antiviral efficacy of PI4KIIIβ inhibitors.[9]
Materials:
-
HeLa or other susceptible cell line
-
Enterovirus (e.g., Coxsackievirus B3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar viability reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Infection and Treatment:
-
Infect the cells with enterovirus at a multiplicity of infection (MOI) of 0.1 for 2 hours.
-
Remove the virus inoculum and add fresh medium containing serial dilutions of the test inhibitor.
-
Include uninfected and untreated infected controls.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator to allow for the development of cytopathic effect (CPE).
-
Assessment of Antiviral Activity and Cytotoxicity:
-
After the incubation period, assess cell viability by adding the CellTiter 96® reagent according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm.
-
To determine cytotoxicity (CC50), treat uninfected cells with the same serial dilutions of the inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration in both infected and uninfected wells.
-
Determine the 50% effective concentration (EC50) from the dose-response curve of the infected cells.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve of the uninfected cells.
-
Calculate the selectivity index (SI) as CC50/EC50.
-
Immunofluorescence Staining of PI4P
This protocol allows for the visualization of changes in cellular PI4P levels upon inhibitor treatment.
Materials:
-
Cells grown on coverslips
-
Test inhibitor
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 or saponin)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against PI4P
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the PI4KIIIβ inhibitor at the desired concentration and for the desired time. Include a vehicle-treated control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block with blocking buffer for 30-60 minutes.
-
Antibody Staining:
-
Incubate the cells with the primary anti-PI4P antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Conclusion
This compound is a potent and highly selective inhibitor of PI4KIIIβ. Its favorable in vitro profile, with low nanomolar potency and high selectivity against other lipid kinases, makes it a valuable tool for studying the specific roles of PI4KIIIβ in various biological processes. When compared to other PI4KIIIβ inhibitors, this compound (also known as BF738735) stands out for its excellent selectivity, particularly against the closely related PI4KIIIα isoform. While PIK-93 is also a potent inhibitor, its cross-reactivity with PI3Ks can complicate the interpretation of cellular studies. UCB9608 and PI4KIIIbeta-IN-9 also offer high potency and good selectivity, providing researchers with a range of valuable chemical probes to investigate PI4KIIIβ function. The choice of inhibitor will depend on the specific experimental context, with considerations for the required level of selectivity, desired in vivo properties, and the biological system under investigation. This guide provides the foundational data and protocols to aid in making an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BF738735 | PI4K | Antiviral | TargetMol [targetmol.com]
- 4. PI4K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. UCB9608 | PI4K | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. adooq.com [adooq.com]
- 13. PIK-93 (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
- 14. PIK-93 | PI4KIIIβ inhibitor | TargetMol [targetmol.com]
- 15. caymanchem.com [caymanchem.com]
A Comparative Guide to PI4KIIIβ Inhibitors: AZ3 vs. PIK93
Published: December 12, 2025
For researchers in virology, oncology, and cell biology, the selective inhibition of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) is a critical area of investigation. PI4KIIIβ is a key enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a lipid messenger essential for Golgi apparatus function, vesicle trafficking, and the replication of numerous RNA viruses. The choice of a chemical probe to study this kinase is paramount, as off-target effects can confound experimental interpretation.
This guide provides a data-driven comparison of two widely used PI4KIIIβ inhibitors: PI4KIIIβ inhibitor 3 (AZ3) and PIK93 . We will objectively compare their biochemical potency and kinase selectivity, provide detailed experimental protocols for assessing their activity, and visualize the signaling context in which they operate.
Biochemical Potency and Kinase Selectivity
The primary distinction between AZ3 and PIK93 lies in their selectivity profiles. While both are potent inhibitors of PI4KIIIβ, their activity against other lipid kinases, particularly the phosphoinositide 3-kinase (PI3K) family, differs significantly.
AZ3 (PI4KIIIβ Inhibitor 3) emerges as a highly selective inhibitor. It displays potent inhibition of PI4KIIIβ with a pIC50 of 7.8 (approximately 15.8 nM) while exhibiting significantly lower potency against other related kinases.[1] For instance, its activity against PI4Kα and PI3Kα is in the micromolar range, making it a superior tool for specifically interrogating the function of PI4KIIIβ without significantly affecting other lipid kinase pathways.[1]
PIK93 , in contrast, is a dual inhibitor. It potently targets not only PI4KIIIβ (IC50 of 19 nM) but also class I PI3Ks, particularly PI3Kγ (IC50 of 16 nM) and PI3Kα (IC50 of 39 nM).[2][3] This broader activity profile means that cellular effects observed upon treatment with PIK93 could be due to the inhibition of PI4KIIIβ, PI3Ks, or both.[2] While this can be useful for studying the combined roles of these pathways, it necessitates careful experimental design to dissect the specific contributions of each target.[2]
Table 1: Comparative Inhibitory Activity of AZ3 and PIK93
| Target Kinase | AZ3 (PI4KIIIβ Inhibitor 3) pIC50 (IC50) | PIK93 IC50 |
| PI4KIIIβ | 7.8 (~15.8 nM) [1] | 19 nM [3] |
| PI4KIIIα | 5.1 (~7,943 nM)[1] | >1000-fold less potent than vs PI4KIIIβ[3] |
| PI3Kα | 4.7 (~19,952 nM)[1] | 39 nM[3] |
| PI3Kγ | Not specified | 16 nM[3] |
| PIP5Kγ | 4.0 (~100,000 nM)[1] | Not specified |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
PI4KIIIβ Signaling and Points of Inhibition
PI4KIIIβ plays a central role in cellular signaling, both through its canonical kinase activity and through kinase-independent scaffolding functions. It catalyzes the formation of PI4P from PI, which is critical for Golgi integrity and transport. Additionally, PI4KIIIβ interacts with the small GTPase Rab11a to promote the activation of the Akt signaling pathway, a function that can be independent of its kinase activity.[4][5][6][7] Both AZ3 and PIK93 inhibit the ATP-binding site of PI4KIIIβ, thus blocking its catalytic function.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. The methods used to generate the data for AZ3 and PIK93 often involve luminescence-based or radiometric assays.
Protocol 1: ADP-Glo™ Kinase Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a common method for profiling inhibitors against a panel of kinases.
-
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce a light signal proportional to the initial ADP concentration.[8][9]
-
Reagents:
-
Purified recombinant PI4KIIIβ enzyme.
-
Lipid substrate: Phosphatidylinositol (PI) and Phosphatidylserine (PS) vesicles.
-
Kinase buffer (e.g., HEPES pH 7.5, MgCl₂, BSA, DTT).
-
ATP solution.
-
Test inhibitors (AZ3 or PIK93) in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
-
Procedure:
-
Reaction Setup: In a 384-well white plate, add 1 µL of inhibitor at various concentrations.
-
Add 2 µL of a mix containing the PI4KIIIβ enzyme and the lipid substrate in kinase buffer.
-
Initiation: Start the reaction by adding 2 µL of ATP solution at a concentration near its Km value for the enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.[10]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition relative to DMSO controls and determine IC50 values by fitting the data to a dose-response curve.
-
Protocol 2: Radiometric Thin-Layer Chromatography (TLC)-Based Lipid Kinase Assay
This is a classic method for measuring lipid kinase activity by tracking the incorporation of radioactive phosphate (B84403) into the lipid substrate.
-
Principle: The kinase reaction is performed with [γ-³²P]ATP. The radiolabeled lipid product is then separated from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC). The amount of radioactivity incorporated into the lipid is proportional to kinase activity.[11]
-
Reagents:
-
Purified recombinant PI4KIIIβ enzyme.
-
Lipid substrate: Phosphatidylinositol (PI).
-
Kinase reaction buffer.
-
[γ-³²P]ATP.
-
Test inhibitors (AZ3 or PIK93) in DMSO.
-
TLC plates (e.g., silica (B1680970) gel).
-
Developing solvent (e.g., n-propanol:1M acetic acid, 65:35).
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, inhibitor, lipid substrate, and reaction buffer.
-
Initiation: Start the reaction by adding [γ-³²P]ATP. Incubate at room temperature for 20-30 minutes.
-
Termination: Stop the reaction by adding an acidic solution (e.g., 1N HCl) followed by an organic solvent extraction (e.g., CHCl₃:MeOH).[11]
-
Separation: Vortex and centrifuge the mixture. Spot the organic (lipid-containing) phase onto a TLC plate.
-
Develop the TLC plate in a chamber containing the appropriate solvent system until the solvent front nears the top.[12][13]
-
Detection: Dry the plate and expose it to a phosphorimager screen or autoradiography film.
-
Analysis: Quantify the radioactive spots corresponding to the phosphorylated lipid product. Calculate IC50 values based on the reduction in signal in the presence of the inhibitor.
-
Summary and Recommendations
The choice between AZ3 and PIK93 should be dictated by the specific research question.
-
PI4KIIIβ Inhibitor 3 (AZ3) is the recommended tool for studies aiming to specifically elucidate the roles of PI4KIIIβ. Its high selectivity minimizes the risk of confounding data from the inhibition of other pathways, particularly PI3K signaling. This makes it ideal for validating PI4KIIIβ as a drug target or for dissecting its precise cellular functions.
-
PIK93 is a potent inhibitor but its dual activity against PI4KIIIβ and PI3Ks must be carefully considered. It can be a valuable tool for investigating the combined roles of these pathways or for applications where broader kinase inhibition is desired.[2] However, researchers using PIK93 should employ more selective control compounds (like AZ3 for PI4KIIIβ or PI3K-isoform specific inhibitors) to attribute observed phenotypes to the correct molecular target.
References
- 1. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. A membrane capture assay for lipid kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 13. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
A Comparative Guide to PI4KIII Beta Inhibitor 3 and Enviroxime-Like Compounds in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral drug discovery is increasingly focused on host-targeting agents to combat the emergence of drug-resistant viral strains. Among the promising host targets is Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a cellular enzyme essential for the replication of a broad range of RNA viruses. This guide provides an objective comparison of a potent and selective PI4KIIIβ inhibitor, designated here as PI4KIII beta inhibitor 3, and the well-established enviroxime-like compounds, which were later discovered to also exert their antiviral effects through the inhibition of PI4KIIIβ.
Mechanism of Action: A Convergent Target
This compound is a novel, highly potent and selective inhibitor of PI4KIIIβ with an IC₅₀ of 5.7 nM. Its mechanism of action involves directly binding to the ATP-binding pocket of the PI4KIIIβ enzyme, thereby blocking the synthesis of phosphatidylinositol 4-phosphate (PI4P). PI4P is a crucial lipid for the formation of viral replication organelles, and its depletion disrupts the viral life cycle. This direct inhibition of a host factor essential for viral replication makes it a promising broad-spectrum antiviral candidate.
Enviroxime-like compounds are a class of antiviral agents that were initially identified for their activity against rhinoviruses and enteroviruses. For a considerable time, their mechanism was thought to involve the direct targeting of the viral protein 3A. However, subsequent research revealed that these compounds also exert their antiviral effect by inhibiting the host cell factor PI4KIIIβ. Resistance mutations to enviroxime-like compounds frequently map to the viral 3A protein, which is now understood to be involved in the recruitment or interaction with PI4KIIIβ.
Comparative Performance Data
The following tables summarize the quantitative data on the antiviral efficacy, cytotoxicity, and kinase inhibitory activity of this compound and representative enviroxime-like compounds. It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| This compound (BF738735) | Enteroviruses and Rhinoviruses (broad range) | Various | 0.004 - 0.071 | |
| Enviroxime | Enterovirus 71 (EV-A71) | HIOs | 0.4 ± 0.2 | |
| Enviroxime | Poliovirus | RD and L20B | Inhibitory effect observed | |
| Enviroxime | Human Rhinovirus 14 | HeLa | Not specified | |
| T-00127-HEV1 (Enviroxime-like) | Poliovirus 1 | 0.77 | ||
| T-00127-HEV1 (Enviroxime-like) | Enterovirus 71 | 0.73 |
Table 1: Antiviral Efficacy (EC₅₀)
| Compound | Cell Line | CC₅₀ (µM) | Reference |
| This compound (BF738735) | Various | 11 - 65 | |
| Enviroxime | H1-HeLa | 16.76 | |
| Enviroxime | HeLa, WISH, RD | 16 | |
| T-00127-HEV1 (Enviroxime-like) | >125 |
Table 2: Cytotoxicity (CC₅₀)
| Compound | Kinase | IC₅₀ (nM) | Reference |
| This compound (BF738735) | PI4KIIIβ | 5.7 | |
| This compound (CAS 1245319-54-3) | PI4KIIIβ | 19 | |
| T-00127-HEV1 (Enviroxime-like) | PI4KIIIβ | Not specified, but showed high specificity | |
| GW5074 (Enviroxime-like) | PI4KIIIβ | Not specified, but showed broad specificity for PI kinases |
Table 3: Kinase Inhibitory Activity (IC₅₀)
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of action of PI4KIII beta inhibitors.
A Researcher's Guide to Alternative Small Molecule Inhibitors of PI4KIII Beta
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of alternative small molecule inhibitors targeting Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ). This essential enzyme plays a critical role in cellular processes such as membrane trafficking and is a key host factor for the replication of numerous RNA viruses, making it a significant target for therapeutic development. This guide provides a data-driven overview of prominent PI4KIIIβ inhibitors, their potency, selectivity, and the experimental protocols to evaluate them.
Performance Comparison of PI4KIIIβ Inhibitors
The selection of an appropriate small molecule inhibitor is crucial for target validation and drug discovery. The following tables summarize the biochemical potency and selectivity of several widely used PI4KIIIβ inhibitors. The data presented is compiled from various studies to provide a comparative overview. It is important to note that IC50 values can vary between different assay formats and conditions.
Table 1: Potency Against PI4KIIIβ
| Inhibitor | PI4KIIIβ IC50 (nM) | Key Features |
| PIK-93 | 19[1][2] | Dual inhibitor of PI4KIIIβ and Class I PI3Ks.[3] |
| UCB9608 | 11[4] | Highly selective for PI4KIIIβ with good oral bioavailability.[5][6] |
| BF738735 | 5.7[4][7] | Potent and broad-spectrum enterovirus inhibitor.[7] |
| T-00127-HEV1 | 60[4][8] | Broad-spectrum antienterovirus compound with high specificity for PI4KIIIβ.[8][9] |
| Compound 7f | 16[10] | Highly selective over PI4KIIIα.[10] |
| MI-14 | 54[10] | Highly selective over PI4KIIIα and PI4KIIα.[10] |
Table 2: Selectivity Profile of PI4KIIIβ Inhibitors Against Other Kinases
| Inhibitor | PI4KIIIα IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| PIK-93 | 1100[2] | 39[1][2] | 590[2] | 16[1][2] | 120[2] |
| UCB9608 | >1000 | >1000 | >1000 | >1000 | >1000 |
| BF738735 | 1700[7] | >10000 | >10000 | >10000 | >10000 |
| T-00127-HEV1 | >10000 | >10000 | >10000 | >10000 | >10000 |
Note: ">" indicates that the IC50 value is greater than the highest concentration tested.
Understanding the PI4KIIIβ Signaling Pathway
PI4KIIIβ is a crucial enzyme in the phosphoinositide signaling pathway, primarily localized to the Golgi apparatus. It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key lipid second messenger and a precursor for the synthesis of other important signaling molecules like phosphatidylinositol (4,5)-bisphosphate (PIP2). PI4KIIIβ's activity is implicated in maintaining the structural integrity of the Golgi and in regulating vesicular trafficking.[10] In some cancers, PI4KIIIβ has been shown to activate the Akt signaling pathway in cooperation with the small GTPase Rab11a, independent of its kinase activity.[11]
Caption: PI4KIIIβ phosphorylates PI to PI4P, influencing vesicular trafficking and viral replication.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific research. Below are detailed methodologies for key assays used to evaluate PI4KIIIβ inhibitors.
Biochemical Kinase Assay: ADP-Glo™
The ADP-Glo™ kinase assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test inhibitor solution.
-
Add 2.5 µL of a solution containing the PI4KIIIβ enzyme and the PI substrate.
-
Initiation: Start the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-driven light-producing reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to no-inhibitor controls. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
Caption: A streamlined workflow for determining inhibitor potency using the ADP-Glo™ assay.
Cell-Based Assay: Viral Replication (Cytopathic Effect - CPE) Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).
Materials:
-
Susceptible host cell line (e.g., HeLa for rhinoviruses)
-
Virus stock with a known titer
-
Test inhibitors
-
Cell culture medium and supplements
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader for luminescence or absorbance
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test inhibitors in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitors.
-
Viral Infection: Infect the cells with the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within the assay timeframe (e.g., 48-72 hours). Include uninfected and virus-only controls.
-
Incubation: Incubate the plates at the optimal temperature and CO2 conditions for viral replication and CPE development.
-
Assessment of Cell Viability: At the end of the incubation period, assess cell viability using a suitable reagent. For example, with CellTiter-Glo®, add the reagent to each well, incubate briefly, and measure the luminescence.
-
Data Analysis: The luminescence signal is proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the uninfected and virus-only controls. Determine the EC50 (50% effective concentration) value, which is the concentration of the inhibitor that protects 50% of the cells from virus-induced death.
Caption: Step-by-step workflow for assessing antiviral activity using a CPE assay.
Off-Target Considerations
While developing highly selective inhibitors is a primary goal, understanding potential off-target effects is critical for interpreting experimental results and for the preclinical safety assessment of drug candidates.
-
PIK-93: This inhibitor is well-known for its potent inhibition of Class I PI3Ks, particularly PI3Kα and PI3Kγ, in addition to PI4KIIIβ.[1][2][3] This polypharmacology should be considered when interpreting cellular data, as observed phenotypes may result from the inhibition of multiple pathways.
-
UCB9608: Developed to improve upon the selectivity of earlier inhibitors, UCB9608 demonstrates high selectivity for PI4KIIIβ over other lipid kinases, including PI3Ks.[3][5][6] This makes it a more suitable tool for specifically probing the function of PI4KIIIβ.
-
BF738735: While highly potent against PI4KIIIβ, it shows a 300-fold lower potency against the PI4KIIIα isoform.[7] It was found to be highly selective when screened against a panel of 150 other cellular kinases.[7] However, some studies suggest that at higher concentrations, it may have off-target effects on PI3Ks.[12]
-
T-00127-HEV1: This compound exhibits high specificity for PI4KIIIβ, with only moderate inhibition of PI3Kδ at high concentrations and no significant inhibition of other PI3Ks or a large panel of protein kinases.[9][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. T-00127-HEV1 | PI4KB inhibitor | Probechem Biochemicals [probechem.com]
- 9. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Selectivity of PI4KIII Beta Inhibitor 3: A Comparative Analysis with PI3K
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its potential as a therapeutic agent and a research tool. This guide provides an objective comparison of the cross-reactivity of PI4KIII beta inhibitor 3 with the closely related Phosphoinositide 3-Kinase (PI3K) family, supported by experimental data and detailed protocols.
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) and PI3Ks are crucial lipid kinases involved in a multitude of cellular processes, including signal transduction, membrane trafficking, and cell proliferation. Given their structural similarities, the potential for cross-reactivity of inhibitors is a significant consideration. This guide focuses on "this compound," a potent inhibitor of PI4KIIIβ, to elucidate its selectivity profile against various PI3K isoforms.
Quantitative Comparison of Inhibitor Activity
The inhibitory activity of this compound against its primary target and key PI3K isoforms has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. A lower IC50 value indicates higher potency.
| Kinase Target | IC50 (nM) | Selectivity over PI4KIIIβ |
| PI4KIIIβ | 19 | - |
| PI3Kα | >10,000 | >526-fold |
| PI3Kβ | >10,000 | >526-fold |
| PI3Kγ | >10,000 | >526-fold |
| PI3Kδ | >10,000 | >526-fold |
Data sourced from a study by Reuberson, J., et al. (2018).
The data clearly demonstrates that this compound is highly selective for its intended target, with IC50 values for the tested PI3K isoforms being over 500 times higher than that for PI4KIIIβ. This high degree of selectivity suggests that the inhibitor is unlikely to exert significant off-target effects on the PI3K signaling pathway at concentrations effective for inhibiting PI4KIIIβ.
Signaling Pathway Overview
To visualize the distinct roles of PI4KIIIβ and PI3K and the point of action of the inhibitor, the following signaling pathway diagram is provided.
Experimental Protocols
The determination of inhibitor selectivity is reliant on robust and well-defined experimental procedures. Below is a detailed methodology for a typical in vitro kinase assay used to assess the potency and selectivity of inhibitors like this compound.
In Vitro Kinase Assay Protocol
This protocol outlines the general steps for measuring the activity of a lipid kinase in the presence of an inhibitor.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent, typically DMSO.
-
Serially dilute the inhibitor stock to create a range of concentrations for IC50 determination.
-
Prepare a reaction buffer containing appropriate salts, buffering agents (e.g., HEPES), and cofactors (e.g., MgCl2, ATP).
-
Prepare the lipid substrate (e.g., phosphatidylinositol for PI4K assays or PIP2 for PI3K assays) in the reaction buffer.
-
Dilute the purified recombinant kinase (e.g., PI4KIIIβ or a PI3K isoform) to the desired concentration in the reaction buffer.
-
-
Assay Procedure:
-
Add a small volume of the diluted inhibitor or vehicle control (DMSO) to the wells of a microtiter plate (e.g., a 384-well plate).
-
Add the diluted kinase to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and lipid substrate mixture to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection and Data Analysis:
-
Terminate the kinase reaction. The method of detection will vary depending on the assay format. Common methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the lipid product.
-
Luminescence-based assays: Measuring the amount of ADP produced, which is inversely proportional to the amount of ATP remaining. The ADP is converted to ATP, and the light produced by a luciferase-luciferin reaction is quantified.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated lipid product.
-
-
Measure the signal (e.g., radioactivity, luminescence, or fluorescence) using an appropriate plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The experimental data robustly supports the high selectivity of this compound for its target kinase over the tested PI3K isoforms. This makes it a valuable tool for specifically probing the function of PI4KIIIβ in cellular processes without the confounding effects of PI3K inhibition. For researchers in drug development, the high selectivity of this compound minimizes the potential for off-target toxicities related to the PI3K pathway, a critical aspect of preclinical safety assessment. The detailed protocols provided in this guide offer a framework for the independent verification of these findings and for the evaluation of other kinase inhibitors.
A Comparative Guide to PI4KIII Beta Inhibitors: Focus on Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase profiling of Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ) inhibitor 3 against other notable PI4KIIIβ inhibitors. The information presented is supported by experimental data to facilitate the selection of the most suitable chemical probes for research and drug development in areas such as virology, oncology, and immunology.
Introduction to PI4KIIIβ
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in the phosphoinositide signaling pathway, catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This lipid second messenger is vital for regulating membrane trafficking and the structural integrity of the Golgi apparatus. PI4KIIIβ has emerged as a significant therapeutic target due to its essential role as a host factor in the replication of a wide range of RNA viruses, including enteroviruses and the hepatitis C virus. Furthermore, its involvement in cellular processes implicated in cancer and immune responses has broadened its interest as a target for therapeutic intervention.
Comparative Kinase Profiling
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. This section compares the inhibitory potency and selectivity of PI4KIIIβ inhibitor 3 with other well-characterized PI4KIIIβ inhibitors: UCB9608, PIK-93, and BF738735.
Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compared inhibitors against PI4KIIIβ and other related lipid kinases. Lower IC50 values indicate higher potency.
| Inhibitor | PI4KIIIβ IC50 (nM) | PI4KIIIα IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity Notes |
| PI4KIII beta inhibitor 3 | 19[1] | ~1900 (100-fold selective)[1] | ~1900 (100-fold selective)[1] | ~1900 (100-fold selective)[1] | ~1900 (100-fold selective)[1] | ~1900 (100-fold selective)[1] | Reported to be approximately 100-fold selective for PI4KIIIβ over PI4KIIα, PI4KIIβ, PI4KIIIα, and Class I PI3Ks.[1] |
| UCB9608 | 11[2] | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | Developed for improved selectivity over other lipid kinases.[3][4] |
| PIK-93 | 19[2][5] | >10,000 | 39[2][5] | 590 | 16[2][5] | 120 | A potent dual inhibitor of PI4KIIIβ and Class I PI3Ks, particularly PI3Kγ and PI3Kα.[2][5] |
| BF738735 | 5.7[6][7] | 1700 (>300-fold selective)[6][7] | >10,000 | >10,000 | >10,000 | >10,000 | Highly selective for PI4KIIIβ. Profiled against a panel of 150 cellular kinases and showed <10% inhibition at 10 µM.[6] |
Data Interpretation:
-
This compound demonstrates potent inhibition of PI4KIIIβ with good selectivity over other tested PI4K and PI3K isoforms.[1]
-
UCB9608 is a highly potent and selective PI4KIIIβ inhibitor, showing minimal off-target activity against the tested PI3K isoforms.[2] Its development was specifically aimed at improving selectivity.[3][4]
-
PIK-93 is a potent inhibitor of PI4KIIIβ but also exhibits significant inhibitory activity against PI3Kα and PI3Kγ, making it a dual inhibitor.[2][5] This lack of selectivity should be considered when interpreting experimental data.
-
BF738735 is a highly potent and exceptionally selective inhibitor of PI4KIIIβ, with a greater than 300-fold selectivity over the closely related PI4KIIIα isoform and a clean profile against a broad panel of other kinases.[6][7]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of kinase inhibitor activity. Below are detailed protocols for two common kinase profiling assays.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Test inhibitors (e.g., this compound)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
White, opaque multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor in kinase assay buffer to the desired final concentrations.
-
Prepare a solution of PI4KIIIβ enzyme in kinase assay buffer.
-
Prepare a solution of PI substrate in kinase assay buffer.
-
Prepare a solution of ATP in kinase assay buffer. The final ATP concentration in the reaction should be at or near the Km for the kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor solution. For control wells, add 2.5 µL of kinase assay buffer with DMSO.
-
Add 2.5 µL of the PI4KIIIβ enzyme solution to all wells except the "no enzyme" control wells.
-
Add 2.5 µL of the PI substrate solution to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase and luciferin (B1168401) to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Radiometric Kinase Assay (33P-ATP Filter Binding Assay)
This traditional and highly sensitive method measures the incorporation of a radioactive phosphate (B84403) group from [γ-³³P]ATP into a substrate.
Materials:
-
[γ-³³P]ATP
-
Unlabeled ATP
-
PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
Test inhibitors
-
Kinase assay buffer
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
In a reaction tube or well, combine the kinase assay buffer, PI4KIIIβ enzyme, PI substrate, and the diluted inhibitor.
-
Prepare a master mix of ATP containing a known ratio of unlabeled ATP and [γ-³³P]ATP.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP master mix to the reaction tubes.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Substrate Capture:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
-
Washing:
-
Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.
-
-
Detection and Analysis:
-
Dry the filter plate.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
Calculate the kinase activity based on the amount of incorporated radioactivity.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. uochb.cz [uochb.cz]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
Reversing the Effects of PI4KIIIβ Inhibition: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of strategies to rescue the cellular effects induced by the inhibition of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ), with a focus on the context of small molecule inhibitors like "PI4KIII beta inhibitor 3". While direct rescue experiments for this specific inhibitor are not extensively published, this document outlines established principles and experimental data for rescuing phenotypes associated with the loss of PI4KIIIβ function. These methodologies can be adapted to validate the on-target effects of PI4KIIIβ inhibitors and to explore the downstream consequences of their activity.
Introduction to PI4KIIIβ and Its Inhibition
Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) is a crucial enzyme that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P)[1]. This lipid second messenger plays a vital role in various cellular processes, including Golgi apparatus structure and function, vesicular trafficking, and the regulation of signaling pathways such as the PI3K/Akt pathway[1][2]. Consequently, inhibitors of PI4KIIIβ are valuable research tools and potential therapeutic agents for a range of diseases, including cancer and viral infections[3]. "this compound" is a potent inhibitor of PI4KIIIβ, and understanding how to rescue its effects is critical for target validation and mechanistic studies.
Rescue Strategies: A Comparative Overview
Two primary strategies have been successfully employed to rescue phenotypes resulting from the inhibition or loss of PI4KIIIβ function: Genetic Rescue through the re-expression of the enzyme, and Chemical Rescue by providing the downstream product of the enzymatic reaction.
Genetic Rescue: Re-expressing PI4KIIIβ
The most direct method to demonstrate that a phenotype is specifically caused by the loss of PI4KIIIβ activity is to restore its expression and observe the reversal of the phenotype.
Experimental Approach
A common approach involves utilizing a cell line where the endogenous PI4KIIIβ has been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA). These cells are then transfected with a plasmid encoding wild-type PI4KIIIβ. A key control in this experiment is the use of a kinase-dead (KD) mutant of PI4KIIIβ, which is unable to phosphorylate PI. If the wild-type enzyme rescues the phenotype but the kinase-dead mutant does not, it provides strong evidence that the catalytic activity of PI4KIIIβ is essential for the observed function.
Supporting Experimental Data
A study by Bilodeau et al. demonstrated the successful genetic rescue of a cell migration defect in NIH3T3 fibroblasts where PI4KIIIβ was deleted using CRISPR.
Table 1: Genetic Rescue of Cell Migration Defect
| Cell Line | Wound Closure (Half-wound closure time in hours) |
| Wild-Type NIH3T3 | ~18 |
| PI4KIIIβ Null | ~25 |
| PI4KIIIβ Null + Wild-Type PI4KIIIβ | ~18 |
| PI4KIIIβ Null + Kinase-Dead PI4KIIIβ | ~25 |
Data summarized from Bilodeau et al.[1]
This data clearly shows that the re-expression of wild-type PI4KIIIβ, but not the kinase-dead mutant, restores the normal migratory capacity of the cells, confirming that the observed phenotype is a direct result of the loss of PI4KIIIβ's kinase activity[1].
Experimental Workflow: Genetic Rescue
Caption: Workflow for a genetic rescue experiment.
Chemical Rescue: Supplying Downstream Effectors
A complementary approach to genetic rescue is to bypass the inhibited enzyme by supplying its downstream product, PI4P. This method can further confirm that the observed phenotype is due to the depletion of this specific lipid second messenger.
Experimental Approach
This strategy involves treating cells with an inhibitor of PI4KIIIβ and then attempting to rescue the resulting phenotype by the exogenous application of PI4P. Delivering lipids to cells can be challenging and often requires the use of lipid carriers or specialized delivery reagents.
Supporting Experimental Data
Table 2: Chemical Rescue of Amyloid-Beta Induced Cl--ATPase Inhibition
| Condition | Cl--ATPase Activity (% of Control) |
| Control | 100% |
| Amyloid-Beta | 47% |
| Amyloid-Beta + PI4P (50-150 nM) | Dose-dependently restored to near control levels |
Data summarized from Tanimukai et al.[4]
This study demonstrates that providing exogenous PI4P can functionally compensate for a deficit in its availability, suggesting a viable, albeit technically challenging, rescue strategy for the effects of PI4KIIIβ inhibitors[4].
Signaling Pathway: PI4KIIIβ and Downstream Events
Caption: PI4KIIIβ signaling and rescue points.
Alternative Considerations and Other Inhibitors
When conducting rescue experiments, it is important to consider the specificity of the inhibitor being used. Some inhibitors may have off-target effects. For instance, PIK-93 is a known inhibitor of PI4KIIIβ but also inhibits PI3Kγ and PI3Kα at similar concentrations[5]. Therefore, when using less specific inhibitors, rescue experiments become even more crucial to attribute the observed effects to the inhibition of PI4KIIIβ.
Table 3: Comparison of Select PI4KIIIβ Inhibitors
| Inhibitor | IC50 for PI4KIIIβ | Notable Off-Targets |
| This compound | 5.7 nM | Not extensively documented in public literature |
| PIK-93 | 19 nM | PI3Kγ (16 nM), PI3Kα (39 nM)[5] |
| UCB9608 | 11 nM | Highly selective over PI3K isoforms[6] |
This table highlights the importance of choosing a well-characterized and selective inhibitor for these types of studies, or at a minimum, being aware of and controlling for potential off-target effects.
Experimental Protocols
Genetic Rescue of Cell Migration (Wound Healing Assay)
-
Cell Culture: Culture PI4KIIIβ knockout/knockdown and control cell lines in appropriate media.
-
Transfection: Transfect the knockout/knockdown cells with plasmids encoding either wild-type PI4KIIIβ, a kinase-dead PI4KIIIβ mutant, or an empty vector control. Allow for protein expression (typically 24-48 hours).
-
Wound Creation: Grow cells to confluence in a multi-well plate. Create a uniform "wound" in the cell monolayer using a sterile pipette tip.
-
Imaging: Acquire images of the wounds at time 0 and at regular intervals (e.g., every 2-4 hours) for up to 48 hours, or until the wounds in the control wells are closed.
-
Analysis: Measure the area of the wound at each time point. Calculate the rate of wound closure for each condition. A successful rescue will show a wound closure rate similar to that of the wild-type cells.
PI4KIIIβ Kinase Activity Assay (In Vitro)
This assay can be used to confirm the inhibitory activity of compounds like "this compound".
-
Reaction Setup: In a microplate, combine recombinant PI4KIIIβ enzyme, the lipid substrate (phosphatidylinositol), and the inhibitor at various concentrations.
-
Reaction Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60-90 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Detection: Measure the amount of phosphorylated product. If using radiolabeled ATP, this can be done using a scintillation counter. The amount of product formed is inversely proportional to the activity of the inhibitor.
Conclusion
Rescue experiments are indispensable for validating the mechanism of action of PI4KIIIβ inhibitors and for elucidating the specific roles of this kinase in cellular physiology. While direct published rescue experiments for "this compound" are scarce, the principles of genetic and chemical rescue are well-established for the PI4KIIIβ pathway. Genetic rescue by re-expressing the wild-type enzyme provides the most definitive evidence of on-target activity. Chemical rescue with the downstream product, PI4P, offers a complementary approach to confirm the biochemical basis of the inhibitor's effects. By employing these strategies, researchers can confidently dissect the intricate functions of PI4KIIIβ and the consequences of its inhibition.
References
- 1. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol and PI-4-monophosphate recover amyloid beta protein-induced inhibition of Cl- -ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Genetic Validation of PI4KIIIβ as a Drug Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) as a therapeutic target, supported by experimental data. We delve into the genetic validation of PI4KIIIβ, comparing its performance with alternative targets and outlining detailed experimental methodologies.
The Central Role of PI4KIIIβ in Disease
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in various cellular processes, including membrane trafficking and signal transduction. Its involvement in the replication of a broad range of RNA viruses and in the progression of certain cancers has positioned it as a compelling drug target.
Viral Replication: Many positive-strand RNA viruses, including picornaviruses (e.g., rhinoviruses, poliovirus), hepatitis C virus (HCV), and coronaviruses (e.g., SARS-CoV-1), hijack the host cell's PI4KIIIβ.[1][2][3] These viruses recruit PI4KIIIβ to their replication sites to generate a phosphatidylinositol 4-phosphate (PI4P)-rich environment, which is essential for the formation and function of their replication organelles.[4][5]
Cancer: PI4KIIIβ is overexpressed in a subset of human breast and lung cancers.[6][7][8] It has been shown to activate the pro-survival PI3K/Akt signaling pathway, often in cooperation with the Rab11a GTPase, and to regulate cell shape, migration, and secretion, all of which are critical for cancer progression and metastasis.[6][7][9]
Genetic and Pharmacological Validation of PI4KIIIβ as a Target
The essential role of PI4KIIIβ in these pathologies has been validated through both genetic and pharmacological approaches. Genetic methods, such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout, have demonstrated that the depletion of PI4KIIIβ significantly inhibits viral replication and impairs cancer cell viability and migration.[1][6] Pharmacological inhibition with small molecules has corroborated these findings, showing potent antiviral and anticancer effects.
Comparative Efficacy of PI4KIIIβ Inhibition
The following table summarizes the quantitative effects of targeting PI4KIIIβ through genetic and pharmacological means across different disease models.
| Disease Model | Inhibition Method | Key Findings | Quantitative Data | Reference |
| Picornavirus (Aichi Virus) | siRNA Knockdown | Inhibition of viral RNA replication | ~99% inhibition | [1] |
| SARS-CoV-1 | siRNA Knockdown | Inhibition of spike-mediated entry | Strong inhibition | [1] |
| NIH3T3 Fibroblasts | CRISPR-Cas9 Knockout | Decreased cell migration (wound healing) | ~1.4-fold slower wound closure | [6] |
| Lung Adenocarcinoma (1q-amplified) | Pharmacological Inhibition (IN-9) | Induction of apoptosis and suppression of tumor growth | - | [7][8] |
| Hepatitis C Virus (HCV) | Pharmacological Inhibition (Compound 10) | Potent antiviral activity with low toxicity | EC50 in the low micromolar range | [10] |
| Human Rhinovirus (hRV) | Pharmacological Inhibition (Compound 7f) | Potent and selective antiviral activity | EC50 ~0.007 µM, SI > 2793 | [11][12] |
Comparison of PI4KIIIβ Inhibitors
A variety of small molecule inhibitors targeting PI4KIIIβ have been developed. Their potency and selectivity are key parameters for their therapeutic potential. The table below compares some of the notable PI4KIIIβ inhibitors.
| Inhibitor | Target IC50 (PI4KIIIβ) | Selectivity Profile | Therapeutic Application | Reference |
| PIK-93 | 19 nM | Also inhibits PI3Kγ (16 nM) and PI3Kα (39 nM) | Antiviral, Research Tool | [13] |
| IN-9 | Potent PI4KIIIβ antagonist | >1,000-fold selectivity over class I and III PI3Ks | Anticancer (Lung) | [7] |
| Compound 10 | Potent inhibitor | >200-fold selective over a panel of 9 related lipid kinases | Antiviral (HCV) | [10] |
| T-00127-HEV1 | Potent inhibitor | Higher specificity for PI4KIIIβ over other PI kinases | Antiviral (Poliovirus) | [14] |
| Compound 7f | 16 nM | >625-fold selective over PI4KIIIα (>10 µM) | Antiviral (Rhinovirus) | [11][12] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved in PI4KIIIβ-targeted drug discovery, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. A Complex Comprising Phosphatidylinositol 4-Kinase IIIβ, ACBD3, and Aichi Virus Proteins Enhances Phosphatidylinositol 4-Phosphate Synthesis and Is Critical for Formation of the Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of PI4KIII Beta Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphatidylinositol 4-kinase III beta (PI4KIIIβ) inhibitor, designated as "PI4KIII beta inhibitor 3" (CAS 1245319-54-3), with other notable PI4KIIIβ inhibitors, UCB9608 and PIK-93. The information is compiled from various experimental sources to assist researchers in selecting the appropriate tool for their studies in areas such as immunology, virology, and oncology.
Introduction to PI4KIIIβ
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in the phosphoinositide signaling pathway. It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger primarily located at the Golgi apparatus. PI4P plays a vital role in regulating membrane trafficking and maintaining the structural integrity of the Golgi complex. Due to its essential role as a host factor for the replication of numerous RNA viruses and its involvement in immune responses, PI4KIIIβ has emerged as a significant therapeutic target.
Data Presentation: A Comparative Analysis
The following tables summarize the in vitro and in vivo efficacy of this compound and its counterparts. It is important to note that the data presented is compiled from different studies, and direct head-to-head comparisons under identical experimental conditions may not be available in the public domain.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Source(s) |
| This compound | PI4KIIIβ | 5.7 | ~300-fold selective for PI4KIIIβ over PI4KIIIα. | [1] |
| PI4KIIIβ | 19 | ~100-fold selective over PI4KIIα, PI4KIIβ, and PI4KIIIα. 100-500-fold selective over PI3KC2α, PI3KC2β, and PI3KC2γ. | [2] | |
| UCB9608 | PI4KIIIβ | 11 | Highly selective over PI3KC2 α, β, and γ lipid kinases. | [3][4][5] |
| PIK-93 | PI4KIIIβ | 19 | Dual inhibitor: also inhibits PI3Kγ (IC50 = 16 nM) and PI3Kα (IC50 = 39 nM). | [6][7][8] |
Table 2: In Vivo Efficacy
| Inhibitor | Model | Dosing | Key Findings | Source(s) |
| This compound | Collagen-Induced Arthritis (Mouse) | 40 mg/kg/day | Delayed onset of arthritic symptoms and decreased severity. Reduced anti-CII IgG titre and histological scores. | [1] |
| Allogeneic Graft Survival | Oral administration | Prolonged graft survival, with some grafts functional for up to 60 days post-treatment withdrawal, suggesting induced tolerance. | [1] | |
| UCB9608 | Allogeneic Organ Engraftment | Not specified | Significantly prolonged allogeneic organ engraftment. | [9] |
| PIK-93 | Syngeneic and Human PBMC Xenograft Mouse Models (NSCLC) | Not specified | In combination with anti-PD-L1 antibody, enhanced T cell activation, inhibited tumor growth, and increased tumor-infiltrating lymphocytes. | [10][11] |
Mandatory Visualizations
PI4KIIIβ Signaling Pathway
Caption: Simplified signaling pathway of PI4KIIIβ and points of inhibition.
Experimental Workflow: In Vivo Collagen-Induced Arthritis Model
Caption: Workflow for the in vivo collagen-induced arthritis (CIA) mouse model.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds against PI4KIIIβ. Specific details may vary based on the assay format (e.g., radiometric, fluorescence-based).
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2).
-
Dilute recombinant PI4KIIIβ enzyme to the desired concentration in kinase buffer.
-
Prepare the lipid substrate, phosphatidylinositol (PI), by sonication in the kinase buffer.
-
Prepare a stock solution of ATP, including a radiolabel such as [γ-³²P]ATP for radiometric assays.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a reaction plate, combine the PI4KIIIβ enzyme, lipid substrate, and the test inhibitor at various concentrations.
-
Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 20-60 minutes).
-
-
Detection:
-
Terminate the reaction (e.g., by adding a stop solution like EDTA).
-
Detect the product (phosphorylated PI) using an appropriate method:
-
Radiometric Assay: Separate the radiolabeled product from unreacted ATP using thin-layer chromatography (TLC) and quantify using autoradiography or scintillation counting.
-
Luminescent Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
-
ELISA-based Assay: Use a specific antibody to detect the phosphorylated product.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a functional in vitro assay to assess the immunosuppressive activity of a compound.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two genetically distinct donors using Ficoll-Paque density gradient centrifugation.
-
The cells from one donor will serve as "responder" cells, and the cells from the other will be "stimulator" cells.
-
In a one-way MLR, inactivate the stimulator cells (e.g., by irradiation or treatment with mitomycin-C) to prevent their proliferation.
-
-
Co-culture:
-
Co-culture the responder and stimulator cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Add serial dilutions of the test inhibitor (e.g., this compound) to the co-cultures. Include a vehicle control (DMSO).
-
Incubate the plate for 3-7 days at 37°C in a humidified CO2 incubator.
-
-
Assessment of T-cell Proliferation:
-
Pulse the cultures with a proliferation marker (e.g., ³H-thymidine or BrdU) for the final 18-24 hours of incubation.
-
Harvest the cells and measure the incorporation of the marker, which is indicative of T-cell proliferation.
-
-
Cytokine Analysis (Optional):
-
Collect the culture supernatants before harvesting the cells.
-
Measure the concentration of key cytokines (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead-based assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of T-cell proliferation and cytokine secretion for each inhibitor concentration.
-
Determine the IC50 value for the immunosuppressive effect.
-
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Animals:
-
Use a susceptible mouse strain, such as DBA/1J, typically 8-10 weeks old.
-
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.
-
Day 21 (Booster Immunization): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a second intradermal injection.
-
-
Treatment:
-
Initiate treatment with the test compound (e.g., this compound at 40 mg/kg/day) or vehicle control at a specified time point (e.g., starting on the day of primary immunization or upon the appearance of clinical signs). Administer the treatment daily via an appropriate route (e.g., oral gavage).
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21.
-
Score each paw for signs of inflammation (redness, swelling) on a scale of 0-4, for a maximum clinical score of 16 per mouse.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42-56), collect blood for serological analysis of anti-collagen antibodies.
-
Harvest the paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Conclusion
This compound is a potent and selective inhibitor of PI4KIIIβ with demonstrated efficacy in both in vitro and in vivo models of immune-mediated diseases. Its in vitro potency is comparable to other well-characterized PI4KIIIβ inhibitors such as UCB9608 and PIK-93. However, PIK-93 exhibits a dual inhibitory profile against PI3Ks, which should be considered when interpreting experimental results. The in vivo data for this compound in a mouse model of arthritis suggests its potential as a therapeutic agent for inflammatory disorders. The choice of inhibitor will depend on the specific research question, with highly selective compounds like this compound and UCB9608 being optimal for elucidating the specific roles of PI4KIIIβ.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. UCB9608 | PI4K | TargetMol [targetmol.com]
- 5. PI4K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule PIK-93 modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule PIK-93 modulates the tumor microenvironment to improve immune checkpoint blockade response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PI4KIII Beta Inhibitors and Broad-Spectrum Antiviral Agents
In the landscape of antiviral drug development, two prominent strategies have emerged: targeting host cellular factors essential for viral replication and directly inhibiting viral enzymes. This guide provides a detailed comparison between a host-targeting approach, exemplified by inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), and the direct-acting approach of established broad-spectrum antiviral agents (BSAAs) such as Remdesivir, Favipiravir (B1662787), and Ribavirin (B1680618). This analysis is intended for researchers, scientists, and drug development professionals, offering objective, data-driven comparisons of their mechanisms, efficacy, and safety profiles.
Mechanism of Action: A Tale of Two Strategies
Host-Targeting: PI4KIII Beta Inhibitors
PI4KIIIβ is a host lipid kinase that plays a crucial role in the biogenesis of membranous replication organelles for a wide range of positive-sense RNA viruses, including enteroviruses and rhinoviruses.[1][2] These viruses hijack the host cell's PI4KIIIβ to generate phosphatidylinositol 4-phosphate (PI4P)-enriched membranes, which serve as scaffolds for their replication machinery. PI4KIIIβ inhibitors act by blocking this host enzyme, thereby preventing the formation of these essential replication sites and halting the viral life cycle.[1][3] This host-centric approach theoretically presents a higher barrier to the development of viral resistance, as the virus would need to evolve to utilize a different host pathway.[4]
Direct-Acting: Broad-Spectrum Antivirals
In contrast, most conventional BSAAs directly target viral enzymes, primarily the RNA-dependent RNA polymerase (RdRp), which is essential for replicating the viral genome.[5]
-
Remdesivir: A prodrug of an adenosine (B11128) nucleotide analog. Its active triphosphate form competes with ATP for incorporation into the nascent viral RNA chain by the RdRp. This incorporation leads to delayed chain termination, halting viral replication.[6][7]
-
Favipiravir: A prodrug that is converted to its active ribofuranosyl triphosphate form (favipiravir-RTP).[8] It is recognized as a purine (B94841) nucleotide by the viral RdRp and incorporated into the viral RNA strand. This incorporation can inhibit chain elongation and is also proposed to cause "lethal mutagenesis," introducing a high number of errors into the viral genome, leading to a non-viable viral population.[8][9]
-
Ribavirin: A guanosine (B1672433) analog with multiple proposed mechanisms of action.[10] It can inhibit the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to depletion of GTP pools necessary for viral replication.[11] Like favipiravir, it can also be incorporated into the viral genome by the RdRp, causing lethal mutagenesis.[5][11]
Antiviral Efficacy and Spectrum
The following tables summarize the in vitro efficacy (EC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) of a representative PI4KIIIβ inhibitor against various viruses compared to established BSAAs. A higher SI value (CC₅₀/EC₅₀) indicates a more favorable therapeutic window.
Table 1: Antiviral Efficacy (EC₅₀ in µM)
| Virus Family | Virus | PI4KIIIβ Inhibitor (7f)[12] | Remdesivir[6][13] | Favipiravir[14][15] | Ribavirin[10][16] |
| Picornaviridae | Human Rhinovirus (hRV-B14) | 0.008 | N/A | >100 | ~10-100 |
| Coxsackievirus B3 | ~0.01 | N/A | ~20-60 | ~10-50 | |
| Enterovirus A71 | ~0.01 | N/A | ~50 | ~20-100 | |
| Coronaviridae | SARS-CoV-2 | ~1-5* | 0.77 | 61.88 | ~109 |
| MERS-CoV | N/A | 0.07 | 6.7 | ~24 | |
| Filoviridae | Ebola Virus (EBOV) | N/A | 0.08 | 10 | 10 |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | N/A | ~0.1-0.5 | ~20-40 | 0.5-10 |
| Orthomyxoviridae | Influenza A | N/A | >10 | 0.2-0.5 | ~5-20 |
| Flaviviridae | Zika Virus (ZIKV) | ~1-2[3] | N/A | ~70 | ~5-15 |
Note: The role and efficacy of PI4KIIIβ inhibitors against SARS-CoV-2 are still under investigation, with some studies suggesting mechanisms beyond PI4KIIIβ inhibition.[17]
Table 2: Cytotoxicity (CC₅₀ in µM) and Selectivity Index (SI)
| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| PI4KIIIβ Inhibitor (7f) [12] | Hela | 6.1 | >762 (vs. hRV-B14) |
| Remdesivir [13] | HAE | >10 | >129 (vs. SARS-CoV-2) |
| Favipiravir [14] | Vero E6 | >400 | >6.46 (vs. SARS-CoV-2) |
| Ribavirin [16] | Various | ~50-1000 | Highly variable, often low (<10) |
Safety and Toxicity Profiles
PI4KIIIβ Inhibitors: As these are host-targeting agents, there is a potential for on-target toxicity. PI4KIIIβ is involved in cellular processes beyond viral replication, such as secretion.[4] Preclinical studies have shown that short-term inhibition of PI4KIIIβ can be deleterious in animal models, suggesting a narrow therapeutic window for systemic administration.[1]
Remdesivir: Generally well-tolerated in clinical trials.[13] Potential adverse effects include transient elevations in liver enzymes (aminotransferases) and potential nephrotoxicity, especially in patients with pre-existing kidney disease.[18][19] Nausea is also a commonly reported side effect.[20]
Favipiravir: Demonstrates a favorable safety profile in short-term use.[21][22] The most significant safety concern is hyperuricemia (elevated uric acid levels).[22][23] It is also teratogenic (can cause birth defects) in animal studies, precluding its use in pregnant women.[22] Other reported adverse events include gastrointestinal issues and hepatotoxicity.[21][24]
Ribavirin: The primary dose-limiting toxicity is hemolytic anemia.[25][26] It is a potent teratogen and is strictly contraindicated in pregnancy for both female patients and the female partners of male patients.[27][28][29] Other side effects can include fatigue, cough, and pruritus.[29]
Experimental Protocols
A. Antiviral Activity Assessment (Plaque Reduction Assay)
This assay is a gold standard for determining the concentration of an antiviral compound that inhibits viral replication by 50% (EC₅₀).
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, Hela for Rhinovirus) in 6-well plates and incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., PI4KIIIβ inhibitor, Remdesivir) in a serum-free medium.
-
Infection: Aspirate the cell culture medium and infect the cell monolayers with a known quantity of virus (typically 100 plaque-forming units, PFU) for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the different concentrations of the test compound. A virus-only control (no compound) is included.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The EC₅₀ is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
B. Cytotoxicity Assessment (MTS/MTT Assay)
This assay measures cell viability to determine the 50% cytotoxic concentration (CC₅₀) of a compound.
Methodology:
-
Cell Seeding: Plate host cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include wells with untreated cells (100% viability control) and wells with a lysis agent (0% viability control).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add a tetrazolium salt reagent (e.g., MTS or MTT) to each well.
-
Incubation: Incubate for 1-4 hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product using a spectrophotometer (plate reader).
-
Calculation: The CC₅₀ is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Conclusion
The comparison between PI4KIIIβ inhibitors and broad-spectrum antiviral agents highlights a fundamental trade-off in antiviral development.
-
PI4KIIIβ inhibitors represent an innovative host-targeting strategy that offers a potentially high barrier to resistance and extremely potent activity against specific viral families like picornaviruses.[12] However, the risk of on-target host toxicity may limit their systemic use and requires careful therapeutic window assessment.[1]
-
Broad-spectrum direct-acting antivirals like Remdesivir, Favipiravir, and Ribavirin have proven clinical utility against a wide range of viruses.[9][13][25] Their mechanisms are well-understood, and extensive clinical data on their safety profiles are available. However, their direct action on viral components makes them more susceptible to the development of drug-resistant viral variants, and their efficacy can vary significantly between different viral families.
Ultimately, both strategies hold significant value. Host-targeting agents may be crucial for combating viruses where resistance to direct-acting agents is a major concern, while established BSAAs form the backbone of our current response to many viral outbreaks, including newly emerging pathogens. Future research may focus on combination therapies that utilize both approaches to maximize efficacy and minimize the risk of resistance.
References
- 1. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Hepatitis C Virus Activity and Toxicity of Type III Phosphatidylinositol-4-Kinase Beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Remdesivir - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. nbinno.com [nbinno.com]
- 10. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Safety and efficacy of favipiravir for the management of COVID-19 patients: A preliminary randomized control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ribavirin: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 18. Safety profile of the antiviral drug remdesivir: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An Updated Systematic Review on Remdesivir’s Safety and Efficacy in Patients Afflicted With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A review of the safety of favipiravir - a potential treatment in the COVID-19 pandemic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A review of the safety of favipiravir – a potential treatment in the COVID-19 pandemic? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The safety and adverse event profile of favipiravir in the treatment of COVID-19 patients, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. cdph.ca.gov [cdph.ca.gov]
- 28. Ribavirin: Efficacy, Side Effects, Interactions, Warnings & Dosage - Get a Second Opinion [getasecondopinion.ai]
- 29. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
A Head-to-Head Comparison of PI4KIII Beta Inhibitor Analogs for Researchers
A deep dive into the potency, selectivity, and cellular activity of leading PI4KIII beta inhibitor analogs, providing researchers and drug development professionals with a comprehensive guide to aid in their scientific endeavors.
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) has emerged as a critical host factor for the replication of a broad range of RNA viruses, making it a compelling target for the development of novel antiviral therapeutics. The enzyme's role in generating phosphatidylinositol 4-phosphate (PI4P), a key lipid in the organization of viral replication organelles, has spurred the development of numerous inhibitor analogs. This guide offers a head-to-head comparison of prominent PI4KIIIβ inhibitor analogs, presenting key experimental data to inform compound selection and future drug design.
Performance Comparison of PI4KIII Beta Inhibitor Analogs
The following table summarizes the in vitro potency and cellular antiviral activity of several key PI4KIIIβ inhibitor analogs. The data has been compiled from various published studies to provide a comparative overview.
| Compound | PI4KIIIβ IC50 (nM) | PI4KIIIα IC50 (nM) | Selectivity (PI4KIIIα/PI4KIIIβ) | Antiviral EC50 (nM) | Virus |
| PIK93 | 19 | - | - | - | - |
| IN-9 | - | - | >1000-fold vs PI3Ks | - | Hepatitis C Virus |
| PI4KIIIbeta-IN-10 | 3.6 | >20,000 | >5555 | - | - |
| UCB9608 | 11 | - | - | - | - |
| Compound 7f | 16 | >10,000 | >625 | 6.8 - 8 | Human Rhinovirus |
| T-00127-HEV1 | 60 | - | Highly selective | 730 - 770 | Poliovirus, EV71 |
| BF738735 | 5.7 | 1,700 | ~300 | 4 - 71 | Enteroviruses |
Key Insights from Comparative Data
Structure-based drug design has been instrumental in developing highly potent and selective PI4KIIIβ inhibitors.[1][2] Early inhibitors like PIK93, while potent against PI4KIIIβ, also exhibited significant off-target effects, notably against class I and III PI3Ks.[1][2] This lack of selectivity prompted the development of second-generation analogs with vastly improved specificity.
Analogs such as PI4KIIIbeta-IN-10 and Compound 7f demonstrate exceptional selectivity, with over 5000- and 625-fold greater potency for PI4KIIIβ over the alpha isoform, respectively.[3] This high degree of selectivity is crucial for minimizing potential off-target effects and associated toxicities in a therapeutic context.
The potent enzymatic inhibition observed in biochemical assays translates effectively into cellular antiviral activity. For instance, Compound 7f's low nanomolar IC50 against PI4KIIIβ corresponds to single-digit nanomolar EC50 values against various strains of human rhinovirus (hRV).[3] Similarly, BF738735 shows potent, broad-spectrum activity against a range of enteroviruses.[4]
Signaling Pathway and Mechanism of Action
PI4KIIIβ plays a crucial role in the phosphatidylinositol signaling pathway, which is hijacked by many RNA viruses to facilitate their replication. The following diagram illustrates the central role of PI4KIIIβ and the mechanism of its inhibitors.
Caption: PI4KIIIβ signaling pathway and inhibitor mechanism.
PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P) at cellular membranes. RNA viruses exploit this process, utilizing PI4P-enriched membranes to build their replication complexes.[3] PI4KIIIβ inhibitor analogs act by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of PI and subsequently inhibiting the formation of the viral replication machinery.[5]
Experimental Protocols
The characterization of PI4KIIIβ inhibitor analogs typically involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Detailed Protocol:
-
Reaction Setup: In a 384-well plate, combine the PI4KIIIβ enzyme, the inhibitor analog at various concentrations, the lipid substrate (phosphatidylinositol), and ATP.
-
Kinase Reaction: Incubate the mixture at room temperature to allow the enzymatic reaction to proceed.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and eliminate any remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP, and luciferase to generate a luminescent signal from the newly formed ATP.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus inversely proportional to the inhibitor's activity.
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.
This non-radioactive, high-throughput method is widely used for screening and characterizing kinase inhibitors.[6]
Cellular Antiviral Activity Assay (Replicon Assay)
This assay measures the ability of a compound to inhibit viral replication within host cells.
Detailed Protocol:
-
Cell Seeding: Seed host cells (e.g., Huh7 for Hepatitis C virus, HeLa for human rhinovirus) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the PI4KIIIβ inhibitor analog.
-
Infection: Infect the cells with the virus of interest (or use cells containing a viral replicon).
-
Incubation: Incubate the plates for a period sufficient for viral replication to occur (e.g., 48-72 hours).
-
Quantification of Viral Replication: Measure viral replication using a suitable method, such as:
-
Luciferase Reporter: If using a replicon with a luciferase reporter gene, lyse the cells and measure luciferase activity.
-
qRT-PCR: Extract viral RNA and quantify its levels using quantitative reverse transcription PCR.
-
Plaque Reduction Assay: For infectious virus, quantify the reduction in viral plaques.
-
-
Data Analysis: Determine the EC50 value by plotting the measure of viral replication against the inhibitor concentration. A cytotoxicity assay is typically run in parallel to ensure that the observed antiviral effect is not due to general cell death.[3]
Conclusion
The development of potent and highly selective PI4KIIIβ inhibitor analogs represents a significant advancement in the pursuit of broad-spectrum antiviral therapies. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the informed selection of chemical probes and providing a foundation for the design of next-generation therapeutics targeting this crucial host dependency factor. The continued exploration of the structure-activity relationships of these compounds will undoubtedly pave the way for novel and effective treatments for a wide array of viral diseases.
References
- 1. Design and Structural Characterization of Potent and Selective Inhibitors of Phosphatidylinositol 4 Kinase IIIβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
A Researcher's Guide to Phenotypic Assays for PI4KIII Beta Inhibition
Introduction: Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial lipid kinase that catalyzes the production of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This lipid plays a vital role in regulating the structure and function of the Golgi, particularly in vesicular trafficking and the sorting of cargo. Due to its essential role in the replication of numerous RNA viruses, such as rhinoviruses and enteroviruses, which hijack the host cell's PI4P metabolism, PI4KIIIβ has emerged as a significant target for the development of broad-spectrum antiviral therapies.[1][2]
Confirming the cellular activity of PI4KIIIβ inhibitors requires robust phenotypic assays that can measure the downstream consequences of target engagement. This guide compares two widely used methods: the viral replication inhibition assay and the Golgi PI(4)P localization assay. It provides detailed protocols and quantitative data to help researchers select the most appropriate method for their needs.
The Role of PI4KIIIβ in Golgi Function and Viral Replication
PI4KIIIβ is a central player in maintaining the lipid identity of the Golgi complex. By phosphorylating phosphatidylinositol (PI) to generate PI4P, it facilitates the recruitment of effector proteins that are necessary for the formation of transport vesicles.[3] Many positive-sense RNA viruses exploit this pathway, recruiting PI4KIIIβ to their replication sites to create PI4P-enriched membrane structures that serve as scaffolds for their replication machinery.[2] Inhibition of PI4KIIIβ disrupts these processes, leading to potent antiviral effects.
Caption: PI4KIIIβ phosphorylates PI to PI4P, a key step for vesicular trafficking and viral replication.
Comparison of Key Phenotypic Assays
| Feature | Viral Replication Inhibition Assay | Golgi PI(4)P Localization Assay |
| Principle | Measures the ability of a compound to inhibit the replication of a PI4KIIIβ-dependent virus. | Directly visualizes the depletion of the PI4P lipid pool at the Golgi apparatus upon kinase inhibition. |
| Primary Endpoint | Reduction in viral titer, viral RNA, or virus-induced cytopathic effect (CPE). | Redistribution of a fluorescent PI4P biosensor (e.g., GFP-FAPP1-PH) from the Golgi to the cytoplasm. |
| Quantitative Output | EC50 (50% effective concentration). | % decrease in Golgi-localized fluorescence; qualitative imaging. |
| Throughput | High (384-well plate format is common).[4] | Low to Medium (requires confocal microscopy). |
| Key Reagents | Susceptible cell line (e.g., H1-HeLa), PI4KIIIβ-dependent virus (e.g., HRV-B14), detection reagent (e.g., crystal violet, qPCR probes).[4] | Cell line suitable for transfection, fluorescent PI4P biosensor plasmid, confocal microscope.[5][6] |
| Strengths | Directly measures a key functional outcome (antiviral activity); highly sensitive and amenable to high-throughput screening. | Directly confirms the mechanism of action at the subcellular level; provides spatial information. |
| Limitations | Indirect measure of PI4KIIIβ inhibition; results can be confounded by off-target antiviral effects or cytotoxicity. | Lower throughput; quantification can be complex; requires specialized imaging equipment. |
Assay 1: Viral Replication Inhibition
This assay is a robust method to screen for and characterize inhibitors of PI4KIIIβ by measuring their effect on the replication of dependent viruses, such as Human Rhinovirus (HRV).
Caption: Workflow for the viral replication inhibition cell-based assay.
Experimental Protocol: HRV Cytopathic Effect (CPE) Assay
This protocol is adapted from established methods for measuring the inhibition of HRV replication.[4]
-
Cell Seeding: Seed H1-HeLa cells in a 384-well plate at a density of approximately 18,000-20,000 cells per well in assay medium. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay medium and add to the cell plate. The final DMSO concentration should be ≤0.6%.
-
Infection: Infect the cells with HRV-B14 at a multiplicity of infection (MOI) that gives a signal-to-background ratio of at least five (e.g., MOI of ~0.008).
-
Incubation: Incubate the infected plates for 72 hours at 34°C with 5% CO₂.
-
Quantification: Assess the cytopathic effect (CPE) by staining the remaining viable cells. Remove the medium and stain with a 0.1% crystal violet solution for 10-15 minutes. Wash the plate, allow it to dry, and solubilize the dye.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percent inhibition for each compound concentration relative to virus-only (0% inhibition) and cell-only (100% inhibition) controls. Determine the EC50 value by fitting the data to a dose-response curve. A parallel assay without the virus should be run to determine the 50% cytotoxic concentration (CC50).
Supporting Experimental Data
The table below presents the in vitro enzymatic inhibitory concentration (IC50) against PI4KIIIβ and the cellular antiviral efficacy (EC50) for several known inhibitors. The strong correlation between biochemical potency and antiviral activity supports the on-target effect.
| Compound | PI4KIIIβ IC50 (nM) | Antiviral EC50 (nM) vs. HRV | Selectivity vs. PI4KIIIα | Reference(s) |
| BF738735 | 5.7 | 4 - 71 (pan-enterovirus) | ~300-fold | [7][8] |
| PIK-93 | 19 | ~290 (vs. HCV) | ~100-fold | [1][9] |
| T-00127-HEV1 | 60 | 770 (vs. Poliovirus) | High | [10] |
| Inhibitor 7f | 16 | 28 (vs. HRV-B14) | >625-fold | [11][12] |
Assay 2: Golgi PI(4)P Localization
This imaging-based assay provides direct visual evidence of a compound's ability to inhibit PI4KIIIβ by monitoring the localization of its product, PI4P, at the Golgi.
Caption: Workflow for the Golgi PI(4)P localization imaging assay.
Experimental Protocol: PI(4)P Biosensor Translocation
This protocol is based on methods using fluorescently-tagged PI4P-binding domains.[5][13][14]
-
Cell Transfection: Seed cells (e.g., COS-7 or Huh7.5) on glass-bottom imaging dishes. Transfect the cells with a plasmid encoding a fluorescent PI4P biosensor (e.g., P4M-GFP or GFP-FAPP1-PH) using a suitable transfection reagent.
-
Expression: Incubate the cells for 16-24 hours to allow for robust expression of the biosensor. Successful expression is confirmed by a clear fluorescent signal localized to the perinuclear Golgi region.
-
Compound Treatment: Replace the culture medium with imaging medium containing the desired concentration of the PI4KIIIβ inhibitor (e.g., 0.5-10 µM PIK-93) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Imaging: Acquire images using a laser scanning confocal microscope. Capture images of both control and inhibitor-treated cells.
-
Data Analysis: Visually inspect the images for a change in the biosensor's localization. In inhibitor-treated cells, the distinct Golgi pattern should diminish, and the fluorescent signal should become more diffuse throughout the cytoplasm. For quantitative analysis, measure the mean fluorescence intensity within a region of interest (ROI) drawn around the Golgi and an ROI in the cytoplasm. Calculate the ratio of Golgi-to-cytoplasm fluorescence for both control and treated cells to determine the extent of redistribution.[15][16]
Supporting Experimental Data
Inhibition of PI4KIIIβ leads to a measurable depletion of PI4P from Golgi membranes.
-
Visual Outcome: In untreated (DMSO) cells, the P4M-GFP biosensor clearly localizes to the Golgi apparatus. After treatment with a PI4KIIIβ inhibitor like PIK93 (0.5 µM for 2 hours), the Golgi-specific fluorescence is significantly reduced, and the GFP signal is redistributed to the cytoplasm.[15][16]
-
Quantitative Outcome: The change in PI4P levels can be quantified by measuring the mean fluorescence intensity. Studies have shown that treatment with PIK93 can cause a significant, dose-dependent decrease in the PI4P signal at the Golgi.[15][16] Similarly, treatment with the PI4KIIIβ inhibitor NC03 has been shown to cause a rapid reduction in the Golgi and endosomal PI4P pool as visualized by the P4M-GFP sensor.[13]
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI(4,5)P2-dependent and -independent roles of PI4P in the control of hormone secretion by pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Plasma Membrane Pool of Phosphatidylinositol 4-Phosphate Is Generated by Phosphatidylinositol 4-Kinase Type-III Alpha: Studies with the PH Domains of the Oxysterol Binding Protein and FAPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BF738735 | PI4K | Antiviral | TargetMol [targetmol.com]
- 9. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 14. molbiolcell.org [molbiolcell.org]
- 15. Item - Effect of PIK93 on Golgi or plasma membrane PI4P in Huh7.5 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for PI4KIIIβ Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a critical lipid kinase that catalyzes the formation of phosphatidylinositol 4-phosphate (PI4P), a key regulator of membrane trafficking and signaling, primarily at the Golgi apparatus. Its role in cancer progression and as a host factor for the replication of numerous RNA viruses has made it a prominent target for therapeutic inhibitors. However, the reliability of studies using these inhibitors hinges on the rigor of the experimental controls employed. This guide provides a comparative overview of essential control experiments to validate findings, ensure on-target specificity, and avoid misinterpretation of results.
Section 1: Validating On-Target Engagement
The first step in any inhibitor study is to confirm that the compound effectively inhibits PI4KIIIβ's enzymatic activity in the specific system being used. This is crucial as inhibitor potency can vary between in vitro biochemical assays and complex cellular environments.
Key Experiments for On-Target Validation:
-
In Vitro Kinase Assays: These assays directly measure the inhibitor's ability to block PI4KIIIβ from phosphorylating its substrate, phosphatidylinositol (PI). Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high-throughput compatibility and sensitivity.[1][2] They quantify kinase activity by measuring the amount of ADP produced.[1]
-
Cellular PI4P Level Measurement: Since PI4KIIIβ's primary function is to produce PI4P, measuring the levels of this lipid in cells is a direct readout of the inhibitor's cellular efficacy.[3] This can be achieved through methods like competitive ELISAs or immunofluorescence (IF) microscopy using PI4P-specific antibodies or fluorescently-tagged PI4P-binding domains (e.g., PH domains of FAPP1 or OSH2).[4][5]
Table 1: Comparison of Common PI4KIIIβ Inhibitors
| Inhibitor | PI4KIIIβ IC₅₀ | Primary Use / Notes | Citation(s) |
|---|---|---|---|
| PIK-93 | 19 nM | Potent inhibitor, but known to have significant off-target effects on PI3K isoforms. Often used as a benchmark. | [6][7] |
| BF738735 | 5.7 nM | Potent and selective inhibitor with broad-spectrum antiviral activity against enteroviruses. | [7] |
| IN-9 | ~20 nM | A PIK-93 derivative with improved selectivity, used in cancer and virology studies. | [8] |
| T-00127-HEV1 | 60 nM | Selective inhibitor with anti-enterovirus activity. | [9] |
| Compound 7f | 16 nM | Highly potent and selective inhibitor with broad-spectrum anti-rhinovirus activity and low toxicity. | [6] |
| MI 14 | 54 nM | Selective inhibitor with antiviral activity against HCV and other viruses. | [7] |
| UCB9608 | 11 nM | Potent, selective, and orally bioavailable inhibitor with immunosuppressive properties. |[7] |
Caption: Workflow for Validating On-Target Engagement.
Section 2: Assessing Specificity and Off-Target Effects
Essential Controls for Specificity:
-
Genetic Knockdown/Knockout: The gold standard for validating an inhibitor's on-target effect is to compare the resulting phenotype with that of genetic depletion (e.g., siRNA, shRNA, or CRISPR) of the target protein.[11][12] If the phenotypes match, it strongly supports that the inhibitor's effect is mediated through PI4KIIIβ.[13]
-
Structurally Unrelated Inhibitors: Using two or more inhibitors that target PI4KIIIβ but have different chemical scaffolds can help confirm that the observed phenotype is due to PI4KIIIβ inhibition rather than a shared off-target effect of a particular chemical class.
-
Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the inhibitor's IC₅₀ for the target kinase. Off-target effects typically require higher concentrations. Performing a full dose-response curve is essential.
-
Kinase Selectivity Profiling: Testing the inhibitor against a broad panel of kinases is vital to understand its selectivity profile and identify potential off-targets. This is especially important for novel compounds or when using inhibitors with known cross-reactivity like PIK-93.[6]
Table 2: Selectivity Profile of Common PI4KIIIβ Inhibitors
| Inhibitor | Target: PI4KIIIβ IC₅₀ | Off-Target Example: PI3Kγ IC₅₀ | Off-Target Example: PI4KIIIα IC₅₀ | Selectivity Note | Citation(s) |
|---|---|---|---|---|---|
| PIK-93 | 19 nM | 16 nM | >10,000 nM | Non-selective against PI3Kγ. | [7] |
| Compound 7f | 16 nM | Not Reported | >10,000 nM | Highly selective over the PI4KIIIα isoform. | [6] |
| BF738735 | 5.7 nM | Not Reported | 1,700 nM | ~300-fold selectivity over PI4KIIIα. | [7] |
| UCB9608 | 11 nM | >10,000 nM | Not Reported | Highly selective over PI3K isoforms. |[7] |
Caption: Logical Framework for Specificity Controls.
Section 3: PI4KIIIβ Signaling Pathway and Experimental Context
Understanding the canonical pathway of PI4KIIIβ is essential for designing relevant experiments and interpreting results. PI4KIIIβ is recruited to the Golgi membrane where it generates PI4P. This PI4P pool is critical for recruiting effector proteins, such as GOLPH3, which in turn drives vesicular trafficking and secretion.[11] This pathway is hijacked by certain viruses for their replication and is often amplified in cancers to enhance secretion-dependent survival.[11]
Caption: Core PI4KIIIβ Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro PI4KIIIβ Kinase Assay (Luminescence-Based)
This protocol is adapted from the ADP-Glo™ Kinase Assay methodology and is used to determine an inhibitor's IC₅₀ value.[1][14]
-
Reaction Setup: Prepare a kinase reaction mix containing reaction buffer, 10-100 µM ATP, purified recombinant PI4KIIIβ enzyme, and the PI substrate.
-
Inhibitor Addition: Serially dilute the test inhibitor in DMSO and add it to the reaction wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Initiate Reaction: Add the kinase/substrate mix to the wells and incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by PI4KIIIβ into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to kinase activity.
-
Analysis: Normalize the data to controls and plot the inhibitor concentration versus activity to calculate the IC₅₀ value.
Protocol 2: Cellular PI4P Quantification by Immunofluorescence
This protocol allows for the visualization and quantification of changes in Golgi-localized PI4P pools upon inhibitor treatment.
-
Cell Culture: Plate cells on glass coverslips and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the desired concentration of the PI4KIIIβ inhibitor or vehicle (DMSO) for the specified time (e.g., 1-3 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize cells with a saponin- or digitonin-based buffer. Avoid harsh detergents like Triton X-100, which can disrupt lipid-containing membranes.
-
Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate coverslips with a primary antibody specific for PI4P overnight at 4°C. A co-stain for a Golgi marker (e.g., Giantin, GM130) is recommended.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash, mount the coverslips on slides, and image using a confocal microscope.
-
Analysis: Quantify the fluorescence intensity of the PI4P signal within the Golgi region across different treatment conditions. A significant decrease in the inhibitor-treated cells indicates on-target activity.[3]
Protocol 3: Control Experiment using siRNA-mediated Knockdown
This protocol describes a general procedure for using siRNA to deplete PI4KIIIβ as a control for inhibitor studies.[15][16][17]
-
siRNA Preparation: Reconstitute PI4KIIIβ-targeting siRNA and a non-targeting control siRNA to a stock concentration (e.g., 20 µM). It is recommended to test 2-3 different siRNA sequences per target to control for off-target effects.[16]
-
Cell Seeding: Plate cells 24 hours prior to transfection to achieve 50-70% confluency at the time of transfection.[15]
-
Transfection Complex Formation: For each sample, dilute the siRNA (final concentration typically 10-50 nM) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium. Combine the diluted siRNA and reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
-
Validation of Knockdown: Harvest a subset of cells to validate knockdown efficiency via qRT-PCR (for mRNA levels) and Western blot (for protein levels). A knockdown of >70% is generally considered effective.
-
Phenotypic Analysis: Use the remaining cells for the primary phenotypic assay and compare the results to those obtained with the PI4KIIIβ inhibitor and non-targeting siRNA control.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines for transfection of siRNA [qiagen.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for PI4KIII beta inhibitor 3
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of PI4KIII beta inhibitor 3, a potent compound used in signaling research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with care. Despite a Safety Data Sheet (SDS) from one supplier classifying it as not a hazardous substance or mixture under GHS, standard laboratory best practices for handling chemical compounds should always be observed.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Nitrile or other chemical-resistant gloves
-
Safety glasses with side shields or chemical splash goggles
-
A laboratory coat
Engineering Controls: Work with the compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation risk.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C22H22N8OS[1][2] |
| Molecular Weight | 446.53 g/mol [1][2] |
| CAS Number | 1245319-54-3[1][2] |
| Appearance | Solid[1][3] |
| Solubility | Soluble in DMSO[2] |
| Storage | Store at -20°C[2] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials should be conducted in accordance with all applicable federal, state, and local regulations.[1] The following is a general procedural guide.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.
-
All disposable materials that have come into direct contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, must be collected in a designated and sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the name of the solvent used.
-
Step 2: Handling Spills
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the immediate area.[1]
-
Ensure you are wearing the appropriate PPE.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1] Keep the product away from drains and water courses.[1]
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Collect the absorbed material and any contaminated soil into a suitable container for disposal.
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]
-
Dispose of all contaminated materials as hazardous waste according to the procedures outlined in this guide.[1]
Step 3: Labeling and Storage of Waste
-
All waste containers must be accurately and clearly labeled.
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are kept tightly sealed except when adding waste.
-
It is recommended to use secondary containment to prevent spills.
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Crucially, do not dispose of this compound down the drain or in the regular trash.
Disposal Procedure Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling PI4KIII beta inhibitor 3
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of PI4KIII beta inhibitor 3. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of their research. While this compound is not classified as a hazardous substance or mixture, adherence to these guidelines is crucial for safe laboratory practice.[1]
Chemical and Physical Properties
A summary of the key identifiers and properties of this compound is provided below.
| Identifier | Value |
| CAS Number | 1245319-54-3[1][2] |
| Molecular Formula | C22H22N8OS[1][2] |
| Molecular Weight | 446.53 g/mol [1][2] |
| Appearance | Solid[1] |
| Solubility | Soluble in DMSO and Methanol[2][3] |
Biological Activity
This compound is a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).
| Target | IC50 |
| PI4KIIIβ | 5.7 nM[4], 19 nM[3] |
| Mixed Lymphocyte Reaction (MLR) | 3 nM[4] |
| IL-2 Secretion | <1 nM[4] |
| IFNγ Secretion | <1 nM[4] |
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against potential exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Double-gloving is best practice, especially when handling stock solutions.[5] |
| Eye Protection | Safety glasses or goggles | Must include side shields to protect against splashes.[1][5] |
| Body Protection | Laboratory coat or gown | A disposable gown is preferred. If a reusable lab coat is used, it must be professionally laundered and not taken home.[5] |
| Respiratory Protection | Suitable Respirator | An N95 respirator or higher should be used when handling the powdered form of the compound, especially if there is a risk of aerosolization.[1][5] |
| Face Protection | Face shield | Recommended when there is a significant risk of splashes or sprays.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk.
Engineering Controls
-
Ventilation: Always handle the compound in a well-ventilated area.[1] All handling of the powdered form should be conducted within a certified chemical fume hood or a biological safety cabinet.
-
Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible.[1]
Step-by-Step Handling Procedure
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare the workspace by laying down an absorbent bench protector.
-
Weighing: If working with the solid form, weigh the required amount in a chemical fume hood on a calibrated scale.
-
Solution Preparation: To prepare a stock solution, add the solvent to the solid inhibitor. As the compound is soluble in DMSO, this is a common solvent choice.[2]
-
Use in Experiments: When using the inhibitor in experiments, handle all solutions with care to avoid splashes and aerosol formation.
-
Storage: Store the solid compound and solutions according to the manufacturer's recommendations. For long-term storage of solutions, -20°C or -80°C is often recommended.[4]
-
Transport: When moving the compound, even short distances, use a sealed, leak-proof secondary container.
PI4KIIIβ Signaling Context
PI4KIIIβ is a lipid kinase that plays a role in various cellular processes. Its inhibition can impact signaling pathways such as the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.
Caption: PI4KIIIβ's role in phosphoinositide metabolism can influence the availability of PIP2, a substrate for PI3K, thereby potentially modulating the PI3K/Akt signaling pathway.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure personnel safety.
Waste Segregation and Collection
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, leak-proof hazardous waste container.
-
Solid Waste: This includes unused powder, contaminated PPE (gloves, lab coats), and any contaminated lab supplies (e.g., pipette tips, microfuge tubes).
-
Liquid Waste: All solutions containing the inhibitor should be collected in a separate, clearly labeled waste container. Do not dispose of down the drain.
Step-by-Step Disposal Procedure
-
Segregate Waste: At the point of generation, separate waste contaminated with this compound from other laboratory waste streams.
-
Container Labeling: Clearly label the waste container with "Non-Hazardous Chemical Waste" and the full chemical name: "this compound" and its CAS number (1245319-54-3).
-
Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory. The container should be kept closed except when adding waste.
-
Disposal Request: Follow your institution's established procedures for chemical waste disposal. This typically involves submitting a request for waste pickup through your Environmental Health and Safety (EHS) department.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do NOT induce vomiting.[1]
Spill Response
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: Dispose of all contaminated materials as chemical waste according to the disposal plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
